molecular formula C6H14NO+ B083000 Acetonyltrimethylammonium CAS No. 13429-97-5

Acetonyltrimethylammonium

Cat. No.: B083000
CAS No.: 13429-97-5
M. Wt: 116.18 g/mol
InChI Key: LFWNPKYGVKNNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonyltrimethylammonium chloride is a quaternary ammonium compound recognized in pharmacological research . As a trimethylammonium salt derivative, it is part of a broad class of chemicals studied for their biological activity, particularly in relation to the cholinergic system . Related bis-trimethylammonium compounds have been historically investigated for their curare-like and anticholinesterase effects, providing a context for the potential research interest in this chemical class . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct a thorough safety assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-oxopropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO/c1-6(8)5-7(2,3)4/h5H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWNPKYGVKNNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158631
Record name Acetonyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimethylaminoacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13429-97-5
Record name N,N,N-Trimethyl-2-oxo-1-propanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13429-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-OXOPROPYL)TRIMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6O4N7D7G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trimethylaminoacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

An In-Depth Technical Guide to the Spontaneous Decomposition of Dehydrocarnitine into Acetonyltrimethylammonium

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocarnitine, a biologically significant metabolite of carnitine, is susceptible to spontaneous, non-enzymatic decomposition, yielding acetonyltrimethylammonium and carbon dioxide. This transformation, a classic example of β-keto acid decarboxylation, holds considerable implications for researchers studying carnitine metabolism, as well as for professionals in drug development and formulation science where the stability of carnitine-related compounds is paramount. This technical guide provides a comprehensive exploration of the chemical mechanism underpinning this decomposition, the factors that influence its rate, and detailed methodologies for its study. By synthesizing fundamental chemical principles with practical experimental guidance, this document serves as an essential resource for accurately assessing the stability of dehydrocarnitine and understanding the formation of its primary degradation product.

Introduction: The Significance of Dehydrocarnitine and its Instability

Dehydrocarnitine, systematically named 3-oxo-4-(trimethylazaniumyl)butanoate, is a quaternary ammonium betaine that functions as an intermediate in the metabolic degradation of L-carnitine.[1][2] Carnitine itself is crucial for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a key process in cellular energy production.[1] Dehydrocarnitine is formed through the enzymatic oxidation of carnitine by carnitine dehydrogenase.[2] It has been identified in various biological matrices, including blood, saliva, urine, and feces.[2]

The chemical structure of dehydrocarnitine, which features a ketone group at the β-position relative to a carboxylic acid, renders it inherently unstable.[3] This structural motif is characteristic of β-keto acids, a class of compounds known to undergo spontaneous decarboxylation, particularly when heated.[4][5] This inherent instability leads to the non-enzymatic conversion of dehydrocarnitine into acetonyltrimethylammonium, a process that can occur under physiological and various experimental conditions.

For researchers in metabolic studies, understanding this spontaneous decomposition is critical for the accurate quantification of dehydrocarnitine and for interpreting its physiological roles. In the realm of drug development, where carnitine and its derivatives may be used as therapeutic agents or excipients, the stability of these compounds is a key determinant of efficacy, safety, and shelf-life. The formation of degradation products such as acetonyltrimethylammonium must be thoroughly characterized as part of forced degradation studies mandated by regulatory bodies like the ICH and FDA.[6][7][8]

This guide provides a detailed examination of the chemical underpinnings of dehydrocarnitine decomposition, offering a logical framework for its investigation and control.

The Chemistry of Decomposition: A Mechanistic Deep Dive

The spontaneous conversion of dehydrocarnitine to acetonyltrimethylammonium is a classic example of β-keto acid decarboxylation. This reaction proceeds through a concerted mechanism involving a cyclic transition state.

The Decarboxylation Mechanism

The mechanism can be elucidated in the following steps:

  • Proton Transfer and Cyclic Intermediate Formation: The carboxylic acid proton of dehydrocarnitine is transferred to the carbonyl oxygen of the β-keto group. This intramolecular proton transfer is facilitated by the formation of a six-membered cyclic transition state. This cyclic arrangement is crucial for lowering the activation energy of the reaction.[4][9]

  • Carbon-Carbon Bond Cleavage and Carbon Dioxide Elimination: Concurrently with the proton transfer, the carbon-carbon bond between the carboxyl group and the α-carbon cleaves. This results in the elimination of a molecule of carbon dioxide (CO₂).

  • Enol Intermediate Formation: The cleavage of the C-C bond and elimination of CO₂ leads to the formation of an enol intermediate.

  • Tautomerization to the Ketone: The enol intermediate is generally unstable and rapidly tautomerizes to the more stable keto form, which in this case is acetonyltrimethylammonium.[4]

G cluster_0 Dehydrocarnitine cluster_1 Transition State cluster_3 Products Dehydrocarnitine Dehydrocarnitine (β-Keto Acid) TransitionState Six-Membered Cyclic Transition State Dehydrocarnitine->TransitionState Intramolecular Proton Transfer Enol Enol Intermediate TransitionState->Enol C-C Bond Cleavage CO2 Carbon Dioxide Acetonyltrimethylammonium Acetonyltrimethylammonium (Ketone) Enol->Acetonyltrimethylammonium Tautomerization

Figure 1: Simplified workflow of the spontaneous decomposition of dehydrocarnitine.
Chemical Structures

The chemical structures of the key molecules involved in this transformation are presented below:

CompoundIUPAC NameChemical FormulaMolar Mass ( g/mol )
Dehydrocarnitine 3-Oxo-4-(trimethylazaniumyl)butanoateC₇H₁₃NO₃159.18
Acetonyltrimethylammonium 1-(Trimethylammonio)propan-2-oneC₆H₁₄NO⁺116.18

Factors Influencing the Rate of Decomposition

The rate of spontaneous decomposition of dehydrocarnitine is significantly influenced by several environmental factors. Understanding these factors is crucial for controlling the stability of dehydrocarnitine in both biological samples and pharmaceutical formulations.

Temperature
pH

The stability of dehydrocarnitine is highly pH-dependent. The decarboxylation of the protonated β-keto acid form is significantly faster than that of its conjugate base, the β-keto carboxylate anion.[3] Therefore, acidic conditions promote the protonated form, which is more susceptible to decarboxylation.[3] Conversely, maintaining a neutral to slightly alkaline pH can help stabilize dehydrocarnitine in solution by keeping it in its deprotonated form.[3] The pKa of the carboxylic acid group of dehydrocarnitine will dictate the pH range over which it is most unstable.

Experimental Protocols for Studying Dehydrocarnitine Decomposition

A forced degradation study is a systematic approach to investigate the stability of a drug substance under conditions more severe than accelerated stability testing.[8][12] The goal is to generate degradation products and gain insight into the degradation pathways.[12]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on dehydrocarnitine.

Objective: To investigate the stability of dehydrocarnitine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify and quantify the formation of acetonyltrimethylammonium.

Materials:

  • Dehydrocarnitine standard

  • Acetonyltrimethylammonium standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of dehydrocarnitine in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase for analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with the mobile phase for analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the dehydrocarnitine stock solution to a vial and heat in an oven at 70°C for 48 hours.

    • At specified time points, withdraw samples, cool to room temperature, and dilute with the mobile phase for analysis.

    • For solid-state thermal degradation, place a known amount of solid dehydrocarnitine in an oven at 70°C and analyze at specified time points by dissolving in the mobile phase.

  • Photolytic Degradation:

    • Expose an aliquot of the dehydrocarnitine stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, withdraw samples and dilute with the mobile phase for analysis.

G Start Dehydrocarnitine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M or 1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M or 1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (70°C, Solution & Solid) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Sampling Time-Point Sampling, Neutralization (if applicable), & Dilution Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis UPLC-MS/MS Analysis (Quantification of Dehydrocarnitine & Acetonyltrimethylammonium) Sampling->Analysis

Sources

Acetonyltrimethylammonium: Chemical Structure, Properties, and Role in Carnitine Catabolism

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and metabolic engineering increasingly focus on the regulation of quaternary ammonium compounds, acetonyltrimethylammonium (ATMA) has emerged as a critical molecule of interest. Systematically known as trimethyl(2-oxopropyl)azanium, ATMA is an alpha-amino ketone that serves as a vital biomarker in carnitine catabolism, a structural analog for enzyme inhibition studies, and a versatile intermediate in organic synthesis[1].

This technical guide synthesizes the structural chemistry, thermodynamic stability, and analytical methodologies associated with ATMA, providing a self-validating framework for researchers investigating betaine derivatives and carnitine metabolic pathways.

Structural Chemistry and Physical Properties

ATMA is characterized by a permanently charged trimethylammonium head group linked to an acetonyl moiety via a methylene bridge[1]. This dual functionality dictates its physicochemical behavior:

  • Quaternary Amine: Confers extreme hydrophilicity, rendering the molecule practically insoluble in non-polar organic solvents but highly soluble in aqueous environments. It exists as a permanent cation independent of physiological pH[1].

  • Alpha-Amino Ketone: The carbonyl group adjacent to the methylene carbon introduces a site for nucleophilic attack, making it highly reactive toward derivatizing agents like hydrazines[1].

In laboratory settings, ATMA is typically isolated and handled as a halide salt to ensure stability and precise stoichiometric formulation[2].

Table 1: Quantitative Chemical and Physical Properties
PropertyValue
IUPAC Name trimethyl(2-oxopropyl)azanium[1]
Common Synonyms Acetonyltrimethylammonium, Trimethylaminoacetone[1]
Molecular Formula C₆H₁₄NO⁺ (Cation)[1]
Monoisotopic Mass 116.10754 Da[3]
Molecular Weight (Cation) 116.18 g/mol [1]
Molecular Weight (Chloride Salt) 151.63 g/mol (C₆H₁₄ClNO)[2]
CAS Registry Number 13429-97-5 (Base/Hydroxide)[1], 54541-46-7 (Chloride)[2]
Canonical SMILES CC(=O)C(C)C[1]

Mechanistic Biochemistry: The Decarboxylation Pathway

The biological significance of ATMA is deeply tied to the microbial and mammalian catabolism of carnitine. When subjects are exposed to high doses of D-carnitine or DL-carnitine, ATMA is frequently detected as a major urinary metabolite[4][5].

The Causality of ATMA Formation: The generation of ATMA is not driven by a direct enzymatic synthesis, but rather by the inherent thermodynamic instability of its precursor.

  • Enzymatic Oxidation: Carnitine dehydrogenase (EC 1.1.1.108) oxidizes the hydroxyl group of carnitine in a NAD⁺-dependent reaction to form 3-dehydrocarnitine [6].

  • Spontaneous Decarboxylation: 3-Dehydrocarnitine is a β-keto acid. The highly electron-withdrawing nature of the quaternary ammonium group at the C4 position drastically increases the electrophilicity of the C3 ketone. This facilitates the formation of a six-membered cyclic transition state, driving a rapid, non-enzymatic decarboxylation[7]. The loss of CO₂ yields the stable alpha-amino ketone, ATMA[6].

Pathway D_Carnitine D/L-Carnitine (Precursor) Carnitine_DH Carnitine Dehydrogenase (Enzymatic Oxidation) D_Carnitine->Carnitine_DH NAD+ -> NADH Dehydrocarnitine 3-Dehydrocarnitine (Unstable β-keto acid) Carnitine_DH->Dehydrocarnitine Spontaneous Spontaneous Decarboxylation Dehydrocarnitine->Spontaneous -CO2 ATMA Acetonyltrimethylammonium (ATMA) Spontaneous->ATMA CO2 Carbon Dioxide (CO2) Spontaneous->CO2

Fig 1: Spontaneous decarboxylation of 3-dehydrocarnitine to acetonyltrimethylammonium (ATMA).

Enzymology and Pharmacological Utility

Beyond its role as a catabolite, ATMA is utilized in structural biology as a probe for enzyme inhibition[8]. Because its trimethylammonium head group mimics that of natural betaines (such as γ-butyrobetaine and carnitine), ATMA can readily access the active sites of carnitine-processing enzymes.

For instance, in studies involving γ-butyrobetaine dioxygenase (BBOX, EC 1.14.11.1) —the enzyme responsible for the final step of L-carnitine biosynthesis—ATMA acts as a competitive inhibitor[9]. While the positively charged nitrogen anchors the molecule within the active site, the rigid, planar geometry of the acetonyl ketone alters the binding thermodynamics compared to the flexible alkyl chain of γ-butyrobetaine, effectively stalling the catalytic cycle[8]. Furthermore, its amphiphilic nature allows it to interact with lipid bilayers, making it a model compound for studying membrane disruption by quaternary ammonium surfactants[8].

Experimental Protocol: Isolation and Quantification

Because ATMA lacks a strong native UV chromophore and is highly polar, standard reverse-phase chromatography without derivatization yields poor retention and sensitivity. The following self-validating protocol leverages the specific reactivity of the alpha-amino ketone to ensure robust quantification from biological matrices (e.g., urine)[4].

Step-by-Step Methodology: SPE and 2,4-DNPH Derivatization
  • Sample Quenching & Acidification: Collect 1.0 mL of the biological sample and immediately acidify with 0.1 M HCl to pH 3.0. This stabilizes the matrix and ensures all carboxylate-containing interferences are protonated.

  • Solid-Phase Extraction (SPE):

    • Condition a Strong Cation Exchange (SCX) SPE cartridge with methanol followed by water.

    • Load the acidified sample. The permanent positive charge of ATMA ensures strong retention on the SCX resin.

    • Wash with 100% methanol to remove neutral and anionic lipids.

    • Elute ATMA using a high-ionic-strength buffer (e.g., 5% NH₄OH in methanol).

  • Ketone Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 200 µL of an acidic 2,4-dinitrophenylhydrazine (2,4-DNPH) solution.

    • Causality Check: 2,4-DNPH selectively reacts with the carbonyl group of ATMA to form a stable hydrazone derivative. This step is self-validating; molecules lacking a ketone (like intact carnitine or choline) will not derivatize, eliminating false positives[4].

  • HPLC-UV/MS Analysis:

    • Inject the derivatized sample onto a C18 Reverse-Phase HPLC column.

    • Monitor absorbance at 360 nm (specific to the highly conjugated 2,4-DNPH derivative) or utilize ESI-MS in positive ion mode to detect the parent cation at m/z 116.1[3].

Workflow Sample 1. Sample Collection (Urine/Plasma) Extraction 2. Cation-Exchange SPE Extraction Sample->Extraction Derivatization 3. 2,4-DNPH Derivatization Extraction->Derivatization Separation 4. RP-HPLC Separation Derivatization->Separation Detection 5. UV/Vis & MS Quantification Separation->Detection

Fig 2: Experimental workflow for the extraction, derivatization, and quantification of ATMA.

References

  • Fisher Scientific. "N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride, TRC". Fisher Scientific Chemicals. Available at: [Link]

  • PubChemLite. "Acetonyltrimethylammonium (C6H14NO) - CID 151806". Université du Luxembourg / PubChem. Available at: [Link]

  • Seim H, Schulze J, Strack E. "Catabolic pathways for high-dosed L(-)- or D(+)-carnitine in germ-free rats?". Biol Chem Hoppe Seyler. 1985 Nov;366(11):1017-21. Available at: [Link]

  • Kleber HP. "Carnitine metabolism and its regulation in microorganisms and mammals". Annual Review of Nutrition. 1998;18:39-59. Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.11.1 - gamma-butyrobetaine dioxygenase". BRENDA. Available at: [Link]

Sources

Acetonyltrimethylammonium: A Comprehensive Guide to Quaternary Ammonium α-Amino Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetonyltrimethylammonium (ATA) represents a highly specialized class of organic molecules known as quaternary ammonium α-amino ketones. Characterized by the presence of a permanently charged trimethylammonium group adjacent to an acetonyl moiety, this compound exhibits unique amphiphilic properties, distinct enolization kinetics, and significant biological relevance as a metabolic intermediate[1]. This technical whitepaper dissects the structural paradigm, mechanistic reactivity, biological significance, and laboratory synthesis protocols of ATA, providing a foundational guide for researchers in analytical chemistry, metabolomics, and drug development.

Structural Paradigm & Physicochemical Profiling

The molecular architecture of acetonyltrimethylammonium (Molecular Formula: C6​H14​NO+ ) is defined by two primary functional domains[1]:

  • The Trimethylammonium Group: A quaternary nitrogen center that confers a permanent positive charge, rendering the molecule highly polar, water-soluble, and capable of electrostatic interactions with anionic biological targets (e.g., enzyme active sites or lipid bilayers)[1].

  • The Acetonyl Moiety: An α-amino ketone structure where the carbonyl group ( C=O ) is positioned adjacent to the quaternary amine. The proximity of the electron-withdrawing carbonyl to the electron-donating amine creates a highly reactive microenvironment susceptible to nucleophilic attack and rapid enolization[2].

Table 1: Physicochemical Properties of Acetonyltrimethylammonium Chloride
PropertyValueScientific Relevance
IUPAC Name 1-(trimethyl-λ⁵-azanyl)propan-2-one chlorideStandardized nomenclature defining the quaternary valency[3].
CAS Registry Number 54541-46-7 (Chloride salt)Critical for procurement and regulatory tracking[3].
Molecular Weight 151.63 g/mol (Chloride salt)Essential for stoichiometric calculations in synthesis[3].
Monoisotopic Mass (Cation) 116.10754 DaPrimary target mass for high-resolution mass spectrometry[4].
Solubility Profile Highly soluble in water; insoluble in non-polar organicsDictates extraction protocols and phase-transfer utility[1].

Mechanistic Reactivity: Enolization Dynamics

A defining chemical feature of α-amino ketones is their keto-enol tautomerization. In acidic environments (such as sulfuric acid solutions), acetonyltrimethylammonium undergoes enolization. Kinetic studies utilizing deuterium exchange have revealed that enolization occurs predominantly at the methyl group rather than the methylene group bridging the amine and carbonyl[5].

The structural causality behind this kinetic preference lies in the intense electron-withdrawing nature of the adjacent quaternary ammonium pole, which destabilizes the formation of a double bond at the methylene position, pushing the thermodynamic equilibrium toward the terminal methyl enolization[5].

G KETO Keto Form (Acetonyltrimethylammonium) ACID Acidic Medium (e.g., D2SO4) KETO->ACID ENOL_ME Enolization at Methyl Group (Kinetic Preference) ACID->ENOL_ME Fast H/D Exchange ENOL_CH2 Enolization at Methylene Group (Thermodynamic Limit) ACID->ENOL_CH2 Slower Exchange

Keto-enol tautomerization pathways of Acetonyltrimethylammonium in acidic media.

Biological Significance: Carnitine Catabolism

In biological systems, acetonyltrimethylammonium is a critical node in the catabolism of L-carnitine by specific microorganisms (e.g., Pseudomonas and Agrobacterium). L-carnitine is first oxidized at the C3 position by the enzyme carnitine dehydrogenase (NAD+ dependent) to form dehydrocarnitine[6].

Dehydrocarnitine is an inherently unstable β -keto acid. While it can be enzymatically cleaved to form glycine betaine (stimulated by CoA and ATP), it also undergoes a spontaneous, non-enzymatic decarboxylation. The direct product of this decarboxylation is acetonyltrimethylammonium[6]. Furthermore, due to its amphiphilic nature and permanent charge, ATA can act as an enzyme inhibitor by competitively binding to negatively charged active sites and can disrupt cellular membrane integrity[1].

G LC L-Carnitine CDH Carnitine Dehydrogenase (NAD+ dependent) LC->CDH DHC Dehydrocarnitine (Unstable β-keto acid) CDH->DHC Oxidation at C3 DECARB Nonenzymatic Decarboxylation DHC->DECARB Spontaneous GB Glycine Betaine (Enzymatic Cleavage) DHC->GB CoA/ATP stimulated ATA Acetonyltrimethylammonium (Cation) DECARB->ATA

Degradation pathway of L-Carnitine yielding Acetonyltrimethylammonium.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and analytical verification directly into the workflow.

Protocol 1: Anhydrous Synthesis of Acetonyltrimethylammonium Chloride

Objective: To synthesize the quaternary ammonium salt via a Menschutkin reaction while preventing the degradation of the highly reactive α -halo ketone precursor.

  • Reagent Preparation: Dissolve 1.0 equivalent of chloroacetone in anhydrous diethyl ether at 0°C.

    • Causality: Chloroacetone is highly lachrymatory and prone to self-condensation. Cooling minimizes side reactions, while the anhydrous non-polar solvent ensures that the highly polar quaternary product will precipitate immediately upon formation, driving the reaction to completion and preventing aqueous hydrolysis[2].

  • Nucleophilic Addition: Introduce 1.1 equivalents of anhydrous trimethylamine (TMA) gas (or a pre-cooled ethereal TMA solution) dropwise under an inert argon atmosphere.

    • Causality: TMA is a strong, sterically unhindered nucleophile ideal for SN​2 displacement. The inert atmosphere prevents moisture ingress which could lead to the formation of unwanted side products.

  • Precipitation and Isolation: Stir the reaction mixture for 4 hours at room temperature. A white precipitate of acetonyltrimethylammonium chloride will form.

  • Validation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum. Validate the structure via 1H -NMR (expecting a strong singlet for the N+(CH3​)3​ protons at ~3.3 ppm) and ESI-MS.

G CA Chloroacetone (Electrophile) SN2 S_N2 Nucleophilic Substitution CA->SN2 TMA Trimethylamine (Nucleophile) TMA->SN2 ATA Acetonyltrimethylammonium Chloride (White Precipitate) SN2->ATA Anhydrous Ether 0°C to RT

S_N2 Synthesis Pathway of Acetonyltrimethylammonium Chloride.

Protocol 2: Enzymatic Degradation Assay (Carnitine to ATA)

Objective: To analytically monitor the non-enzymatic decarboxylation of dehydrocarnitine to ATA in a controlled in vitro system[6].

  • Incubation: Incubate 5 mM L-carnitine with purified carnitine dehydrogenase and 10 mM NAD+ in a Tris-HCl buffer (pH 9.0) at 37°C.

    • Causality: The alkaline pH is optimal for carnitine dehydrogenase activity, driving the oxidation of the C3 hydroxyl group.

  • Primary Validation: Monitor the absorbance of NADH at 340 nm using a UV-Vis spectrophotometer to validate the real-time formation of dehydrocarnitine.

  • Decarboxylation Monitoring: Allow the reaction to proceed for 60 minutes. Quench the reaction with cold acetonitrile (1:3 v/v) to precipitate proteins.

  • Secondary Validation: Centrifuge and analyze the supernatant via LC-MS/MS. Quantify the appearance of the ATA cation at m/z 116.107 to establish the spontaneous decarboxylation kinetics.

Mass Spectrometry & Analytical Validation

Because ATA is a pre-formed quaternary ammonium cation, it is uniquely suited for Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. It does not require protonation to be detected, meaning the intact molecular ion [M]+ is the dominant species[4].

Table 2: ESI-MS Adducts and Predicted Collision Cross Section (CCS)[4]

Data sourced from PubChemLite predictive models for metabolomic profiling.

Adduct Speciesm/z RatioPredicted CCS (Ų)Analytical Rationale
[M]+ 116.107120.5Primary Target: The intact, pre-formed quaternary cation. Highly abundant in ESI+.
[M+H]+ 117.115120.1Algorithmic prediction; physically negligible as the molecule is already permanently charged.
[M−H]− 115.100122.6Represents the deprotonated enolate form; detectable in negative ion mode under highly basic conditions.

Broader Implications: α-Amino Ketones in Phase-Transfer Catalysis

Beyond its role as a biological metabolite, the structural motif of quaternary ammonium α -amino ketones is foundational to modern asymmetric drug synthesis. Designer chiral quaternary ammonium salts are utilized as phase-transfer catalysts to achieve highly enantioselective alkylations. For example, chiral ammonium enolates derived from complex α -amino ketones can recognize the chirality of primary alkyl halides, providing impressive levels of kinetic resolution and double stereodifferentiation[7]. Understanding the baseline enolization and nucleophilic dynamics of simple molecules like acetonyltrimethylammonium provides the mechanistic groundwork for developing these advanced, sterically hindered catalytic systems.

References

  • Mechanism of nitration of nitrogen-containing heterocyclic N-acetonyl derivatives ResearchGate [Link]

  • Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected Alpha-Amino Acid Amides Toward Practical Asymmetric Synthesis PubMed (NIH)[Link]

  • Carnitine Metabolism and Its Regulation in Microorganisms and Mammals Annual Reviews[Link]

  • Aminoacetone - Structural Features and Reactivity Grokipedia [Link]

  • Acetonyltrimethylammonium (C6H14NO) - Mass Spectrometry Profiling PubChemLite (Université du Luxembourg)[Link]

  • N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride, TRC Fisher Scientific[Link]

Sources

An In-depth Technical Guide to the Metabolic Pathways Involving Acetonyltrimethylammonium Formation in Mammals

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonyltrimethylammonium, a quaternary ammonium compound, presents a unique metabolic puzzle within mammalian systems. While direct biosynthetic and degradative pathways remain to be fully elucidated, this technical guide synthesizes current knowledge on the metabolism of structurally related compounds to propose putative metabolic fates of acetonyltrimethylammonium. Drawing from established principles of xenobiotic metabolism, we explore potential enzymatic transformations involving cytochrome P450 monooxygenases and subsequent conjugation reactions. This guide provides a framework for investigating these hypothetical pathways, offering detailed experimental protocols for the detection and quantification of quaternary ammonium compounds in biological matrices. Furthermore, we present visual workflows and pathway diagrams to facilitate a deeper understanding of the proposed metabolic landscape. This document serves as a foundational resource for researchers aiming to unravel the metabolic journey of acetonyltrimethylammonium and its potential physiological or toxicological significance.

Introduction: The Enigma of Acetonyltrimethylammonium

Quaternary ammonium compounds (QACs) are a diverse class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups.[1] They are ubiquitous in our environment, with applications ranging from disinfectants and antiseptics to personal care products.[1][2] While the metabolism of some QACs is beginning to be understood, the specific pathways for many, including acetonyltrimethylammonium, are not well-defined in mammalian systems.[2]

Acetonyltrimethylammonium's structure, featuring a stable quaternary ammonium head and a ketone functional group, suggests a susceptibility to xenobiotic metabolism. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. This guide provides a comprehensive overview of the hypothesized metabolic pathways of acetonyltrimethylammonium, grounded in the established metabolism of similar chemical entities.

Proposed Metabolic Pathways of Acetonyltrimethylammonium

The metabolism of xenobiotics in mammals typically proceeds through two phases: Phase I functionalization and Phase II conjugation.[3]

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis.[3] For many QACs, cytochrome P450 (CYP) enzymes play a central role in their Phase I metabolism, primarily through oxidation of the alkyl chains.[2]

Based on this, we can hypothesize a primary metabolic route for acetonyltrimethylammonium involving CYP-mediated oxidation. The most likely site of oxidation would be the carbon atom adjacent to the ketone group (α-carbon) or the methyl groups of the trimethylammonium moiety.

Hypothetical Phase I Reactions:

  • Hydroxylation: CYP enzymes could hydroxylate the acetyl group, forming a more polar metabolite.

  • N-Demethylation: While less common for quaternary amines, demethylation of the trimethylammonium group could potentially occur.

Phase1_Metabolism Acetonyltrimethylammonium Acetonyltrimethylammonium CYP450 Cytochrome P450 (Oxidation) Acetonyltrimethylammonium->CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite Demethylated_Metabolite Demethylated Metabolite CYP450->Hydroxylated_Metabolite Hydroxylation CYP450->Demethylated_Metabolite N-Demethylation

Ketone Metabolism Considerations

The ketone group of acetonyltrimethylammonium may also be a target for metabolic enzymes. Ketone bodies are endogenously synthesized and metabolized in mammals, primarily in the liver.[4] While acetonyltrimethylammonium is a xenobiotic, enzymes involved in ketone metabolism could potentially recognize and transform its acetonyl moiety. This could involve reduction of the ketone to a secondary alcohol.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[3] Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.

The hydroxylated metabolites formed during Phase I would be prime candidates for conjugation.

Hypothetical Phase II Reactions:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) could attach glucuronic acid to a hydroxylated metabolite.

  • Sulfation: Sulfotransferases (SULTs) could add a sulfate group.

Phase2_Metabolism Hydroxylated_Metabolite Hydroxylated Metabolite (from Phase I) UGT UGTs Hydroxylated_Metabolite->UGT SULT SULTs Hydroxylated_Metabolite->SULT Glucuronide_Conjugate Glucuronide Conjugate Sulfate_Conjugate Sulfate Conjugate UGT->Glucuronide_Conjugate Glucuronidation SULT->Sulfate_Conjugate Sulfation

Experimental Protocols for Studying Acetonyltrimethylammonium Metabolism

Investigating the proposed metabolic pathways requires robust analytical methods for the detection and quantification of acetonyltrimethylammonium and its potential metabolites in biological samples.

Sample Preparation

The analysis of QACs in biological matrices such as plasma, urine, or tissue homogenates presents challenges due to their polarity and potential for adsorption to surfaces.[5]

Protocol for Solid Phase Extraction (SPE) from Aqueous Samples (e.g., Plasma, Urine):

  • Sample Pre-treatment: Acidify the sample with formic acid to a final concentration of 2% (v/v). This helps to protonate any residual silanols on glass surfaces and improve recovery.

  • SPE Cartridge Conditioning: Use a mixed-mode or polymer-based reversed-phase SPE cartridge (e.g., Strata-X). Condition the cartridge sequentially with methanol and then the acidified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the QACs with an acidified organic solvent, such as methanol containing 2% (v/v) formic acid.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of QACs and their metabolites in complex biological matrices.[2][6]

Table 1: Example LC-MS/MS Parameters for QAC Analysis

ParameterRecommended SettingRationale
Chromatography
ColumnC18 or HILICC18 for general reversed-phase separation; HILIC for highly polar compounds.[6][7]
Mobile Phase AWater with 0.1% formic acid and 2 mM ammonium formateProvides good peak shape and ionization efficiency.[7]
Mobile Phase BAcetonitrile with 0.1% formic acidElutes the analytes from the column.
GradientOptimized for separation of parent and potential metabolitesEnsures resolution from matrix components.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)QACs are permanently positively charged.[6]
MS/MS ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[7]
Precursor Ion[M]+ of acetonyltrimethylammonium and metabolitesThe molecular ion of the target analyte.
Product Ion(s)Characteristic fragmentsSpecific fragments generated by collision-induced dissociation for confirmation and quantification.
Internal StandardIsotope-labeled analog of acetonyltrimethylammoniumCorrects for matrix effects and variations in sample preparation and instrument response.

Experimental_Workflow Biological_Sample Biological Sample (Plasma, Urine, Tissue) Sample_Prep Sample Preparation (Solid Phase Extraction) Biological_Sample->Sample_Prep LC_MSMS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MSMS Data_Analysis Data Analysis (Metabolite Identification & Pathway Elucidation) LC_MSMS->Data_Analysis

In Vitro Metabolism Studies

To identify the enzymes responsible for acetonyltrimethylammonium metabolism, in vitro experiments using subcellular fractions are essential.

Protocol for In Vitro Metabolism using Human Liver Microsomes (HLMs):

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Acetonyltrimethylammonium (substrate)

    • Human Liver Microsomes (source of CYP enzymes)

    • NADPH regenerating system (cofactor for CYP activity)

    • Phosphate buffer (to maintain pH)

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to identify and quantify the formation of metabolites.

  • Enzyme Inhibition (Optional): To identify specific CYP isozymes involved, co-incubate with known selective CYP inhibitors.

Future Directions and Conclusion

The metabolic fate of acetonyltrimethylammonium in mammals remains an open area of investigation. The pathways and protocols outlined in this guide provide a robust starting point for researchers. Future studies should focus on:

  • Definitive identification of metabolites: Using high-resolution mass spectrometry to confirm the structures of metabolites formed in vivo and in vitro.

  • Identification of specific enzymes: Utilizing recombinant human CYP enzymes and other metabolizing enzymes to pinpoint the key players in acetonyltrimethylammonium metabolism.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of acetonyltrimethylammonium in animal models.

  • Toxicological assessment: Evaluating the potential toxicity of the parent compound and its major metabolites.

By systematically applying the methodologies described herein, the scientific community can begin to demystify the metabolic pathways of acetonyltrimethylammonium, contributing to a more comprehensive understanding of the biological impact of this and other quaternary ammonium compounds.

References

  • Kärkkäinen, O., et al. (2018). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PMC.
  • Gaborieau, A., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory.
  • St-Amand, A., et al. (2024). Development and Application of a Multidimensional Database for the Detection of Quaternary Ammonium Compounds and Their Phase I Hepatic Metabolites in Humans.
  • Dube, J. M., & Zandler, M. E. (1985). The Extraction and Analysis of Quaternary Ammonium Compounds in Biological Material by GC and GC/MS. Journal of Analytical Toxicology, 9(3), 97–101.
  • Lindstrom, T. D., & Whitaker, G. W. (1984). Saturation of an alpha, beta-unsaturated ketone: a novel xenobiotic biotransformation in mammals. Xenobiotica, 14(7), 503–508.
  • Puchalska, P., & Crawford, P. A. (2021). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PMC.
  • LeBouf, R. F., et al. (2007). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere.
  • Hodgson, E. (2021). Metabolism of Xenobiotics of Human Environments.
  • Pellis, A., et al. (2017).
  • Cox, P. J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology, 8, 848.
  • Xu, L. (2020). Analytical Methods for Measuring QACs in Biomonitoring Studies. Biomonitoring California.
  • Botham, K. M., & Mayes, P. A. (2018). Metabolism of Xenobiotics.
  • Biely, P., et al. (2014). Trichoderma Reesei CE16 Acetyl Esterase and Its Role in Enzymatic Degradation of Acetylated Hemicellulose. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 447–454.
  • DeLeo, P. C., et al. (2022). Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds. Taylor & Francis Online.
  • Ali, M., et al. (2024). Molecular Targets and Small Molecules Modulating Acetyl Coenzyme A in Physiology and Diseases. PMC.
  • Ali, M., et al. (2024). Molecular Targets and Small Molecules Modulating Acetyl Coenzyme A in Physiology and Diseases.
  • Tsuboi, K., et al. (2013). Biosynthetic Pathways of Bioactive N-Acylethanolamines in Brain.
  • Zhang, Y., et al. (2021). Characterized pathways for Hyp metabolism.
  • Christensen, D. G., et al. (2020). Small-Molecule Acetylation by GCN5-Related N-Acetyltransferases in Bacteria. Microbiology and Molecular Biology Reviews, 84(2).
  • Seiler, N., & Wassermann, O. (1972). Metabolism of quaternary ammonium compounds. I. Binding of tropane alkaloids to rat liver lysosomes. Biochemical Pharmacology, 21(4), 477–484.
  • Flores-Alamo, M., et al. (2020). Synthesis, characterization and biological evaluation of octyltrimethylammonium tetrathiotungstate. New Journal of Chemistry, 44(45), 19683–19690.
  • Li, J., et al. (2015). A simple and convenient method to synthesize N-[(2-hydroxyl)-propyl-3-trimethylammonium] chitosan chloride in an ionic liquid.
  • Hatakeyama, T., et al. (2020). Synthesis and characterization of tetraphenylammonium salts. Scientific Reports, 10(1), 1–8.
  • D'Andrea, F., et al. (2024).
  • van der Westhuizen, F. H., et al. (2023).
  • Cheng, W., et al. (2019). The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes.
  • Wang, Y., et al. (2024). Comparing the metabolic pathways of different clinical phases of bipolar disorder through metabolomics studies.
  • Fiehn, O., et al. (2015).

Sources

pharmacokinetics and intestinal absorption of acetonyltrimethylammonium

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Intestinal Absorption of Acetonyltrimethylammonium

Abstract

Acetonyltrimethylammonium, a quaternary ammonium compound, presents a unique structure for investigation within drug development and toxicology. Its permanent positive charge and hydrophilic nature suggest that its absorption, distribution, metabolism, and excretion (ADME) profile will be distinct. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the . By synthesizing established methodologies for analogous compounds, this document outlines detailed experimental protocols, from in vitro intestinal permeability assays to in vivo pharmacokinetic studies in rodent models. We delve into the rationale behind experimental design, the application of advanced analytical techniques such as LC-MS/MS for quantification, and the interpretation of resulting data. This guide is intended to serve as a foundational resource for a thorough characterization of the ADME properties of acetonyltrimethylammonium and other structurally related quaternary ammonium compounds.

Introduction: The Scientific Imperative

Acetonyltrimethylammonium is a quaternary ammonium compound characterized by a permanent cationic head group. This structural feature is pivotal as it dictates the compound's physicochemical properties and, consequently, its interaction with biological systems. Understanding the pharmacokinetics—what the body does to the drug—is a cornerstone of drug development and safety assessment. For a charged molecule like acetonyltrimethylammonium, the primary question revolves around its ability to cross the lipid-rich barrier of the intestinal epithelium. This guide provides the scientific rationale and detailed methodologies to elucidate the intestinal absorption and systemic pharmacokinetic profile of this compound.

Physicochemical Properties and Predicted Absorption

The intestinal absorption of a compound is heavily influenced by its physicochemical properties. For acetonyltrimethylammonium, the following characteristics are central to its pharmacokinetic behavior:

PropertyPredicted CharacteristicImplication for Intestinal Absorption
Ionization State Permanently charged cationLow passive diffusion across lipid membranes.
Lipophilicity (LogP) LowReduced partitioning into the lipid bilayer of enterocytes.
Molecular Weight Relatively smallMay allow for paracellular transport if tight junctions permit.
Solubility High aqueous solubilityReadily dissolves in the gastrointestinal fluids.

Given these properties, the intestinal absorption of acetonyltrimethylammonium is anticipated to be low. The primary routes of absorption for such a molecule would likely be through paracellular pathways (between cells) or via carrier-mediated transport, should it be a substrate for an endogenous transporter. Studies on other quaternary ammonium compounds have shown that their absorption is correlated with the size of their hydrophobic component and can involve carrier-mediated processes.[1][2]

In Vitro Assessment of Intestinal Absorption

In vitro models are indispensable for screening and mechanistic studies of intestinal drug absorption.[3][4] They offer a controlled environment to assess permeability and identify potential transport mechanisms before proceeding to more complex in vivo studies.

Caco-2 Cell Monolayer Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5] This model is the gold standard for predicting the oral absorption of drugs.[5]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).

  • Monolayer Integrity Assessment: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions.[5] A TEER value above a predetermined threshold indicates a well-formed monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add acetonyltrimethylammonium solution (at various concentrations) to the apical (AP) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.

    • Collect a sample from the AP side at the end of the experiment.

  • Sample Analysis: Quantify the concentration of acetonyltrimethylammonium in the AP and BL samples using a validated analytical method (e.g., LC-MS/MS).

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

A low Papp value for acetonyltrimethylammonium would be indicative of poor intestinal permeability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Caco-2 cells on Transwell® inserts integrity Measure TEER for monolayer integrity culture->integrity add_compound Add Acetonyltrimethylammonium to Apical side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral side at time points incubate->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate Calculate Papp value quantify->calculate

Caco-2 Permeability Assay Workflow.
Everted Gut Sac Model

This ex vivo model uses a segment of the small intestine from a rodent, which is everted and filled with buffer. It allows for the study of both passive and active transport processes across the intestinal wall.

  • Tissue Preparation: Euthanize a rat and excise a segment of the jejunum.

  • Eversion: Gently evert the intestinal segment over a glass rod.

  • Sac Formation: Tie one end of the everted segment and fill it with oxygenated buffer. Tie the other end to form a sac.

  • Incubation: Place the everted sac in a flask containing oxygenated buffer and acetonyltrimethylammonium.

  • Sampling: After a defined incubation period, collect the serosal fluid from inside the sac and the mucosal fluid from the flask.

  • Analysis: Determine the concentration of acetonyltrimethylammonium in both fluids to assess its transport across the intestinal tissue.

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand the complete ADME profile of a compound in a whole organism.[6][7]

Study Design

A typical pharmacokinetic study in rats would involve the following groups:

  • Intravenous (IV) Administration: To determine the complete systemic exposure and elimination kinetics.

  • Oral (PO) Gavage Administration: To assess oral bioavailability and absorption kinetics.

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Dosing:

    • IV Group: Administer a single bolus dose of acetonyltrimethylammonium via the tail vein.

    • PO Group: Administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or a cannula at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces for up to 72 hours to determine excretion routes.[6]

  • Sample Processing: Process blood to obtain plasma. Store all samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of acetonyltrimethylammonium in plasma, urine, and feces using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Oral Bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase iv_dose IV Administration blood Serial Blood Sampling iv_dose->blood excreta Urine & Feces Collection iv_dose->excreta po_dose PO Administration po_dose->blood po_dose->excreta lcms LC-MS/MS Quantification blood->lcms excreta->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

In Vivo Pharmacokinetic Study Workflow.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9][10]

Sample Preparation
  • Plasma: Protein precipitation with a solvent like acetonitrile followed by centrifugation.

  • Urine: Dilution with a suitable buffer.

  • Feces: Homogenization in a solvent, followed by extraction and cleanup.

Quantification Strategy

Due to the potential for endogenous presence of similar compounds, a stable isotope-labeled internal standard of acetonyltrimethylammonium is recommended for accurate quantification.[9] Calibration curves should be prepared in the corresponding biological matrix from untreated animals.[11]

Predicted Metabolism and Excretion

  • Metabolism: As a quaternary ammonium compound, acetonyltrimethylammonium is not expected to undergo extensive phase I or phase II metabolism. However, minor metabolic pathways cannot be ruled out without experimental data. For instance, related compounds like 3-hydroxyphenyltrimethylammonium are known to be conjugated with glucuronic acid.[12]

  • Excretion: Due to its high water solubility and permanent charge, the primary route of excretion for systemically available acetonyltrimethylammonium is expected to be via the kidneys into the urine.[6][13] Analysis of urine and feces from the in vivo study will confirm the major route and extent of excretion.

Conclusion

The pharmacokinetic and intestinal absorption profile of acetonyltrimethylammonium is predicted to be characterized by low oral bioavailability due to its hydrophilic and permanently charged nature. The experimental framework provided in this guide, from in vitro permeability assays to in vivo pharmacokinetic studies, offers a robust approach to thoroughly characterize its ADME properties. The data generated from these studies will be critical for any future development or risk assessment of this compound.

References

  • H. Nogami, T. Hori, M. Hanano, Gastrointestinal absorption of quaternary ammonium compounds correlated to their binding to small intestinal brush border membrane in rat, PubMed, [Link]

  • A. Beck, et al., Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices, MDPI, [Link]

  • Mérieux NutriSciences, Absorption and Efficacy Studies by In Vitro Models, Mérieux NutriSciences, [Link]

  • W. Tiyaboonchai, et al., In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosa, SciSpace, [Link]

  • A. Hubatsch, E. G. E. Ragnarsson, P. Artursson, In vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism, SpringerLink, [Link]

  • C. A. de Castro, et al., Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds, Frontiers in Bioengineering and Biotechnology, [Link]

  • Ministry of the Environment, Government of Japan, III Analytical Methods, Ministry of the Environment, Government of Japan, [Link]

  • J. B. Roberts, B. H. Thomas, A. Wilson, Metabolism and excretion of 3-hydroxyphenyltrimethylammonium and neostigmine, British Journal of Pharmacology, [Link]

  • A. Beck, et al., Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices, MDPI, [Link]

  • D. T. T. Nguyen, et al., Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples, LCGC International, [Link]

  • R. K. van den Merbel, Quantitative determination of endogenous compounds in biological samples using chromatographic techniques, CST Technologies, [Link]

  • S. H. Zeisel, K. A. daCosta, J. G. Fox, Metabolism and excretion of methylamines in rats, PubMed, [Link]

  • M. J. van der Laan, et al., Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat, Drug Metabolism and Disposition, [Link]

  • A. C. S. de Oliveira, et al., Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system, PubMed, [Link]

  • A. C. S. de Oliveira, et al., Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system, ResearchGate, [Link]

  • H. Nogami, T. Hori, M. Hanano, Intestinal absorption of tetramethylammonium and its derivatives in rats, PubMed, [Link]

  • M. J. Bartels, et al., Review of the pharmacokinetics and metabolism of triclopyr herbicide in mammals: Impact on safety assessments, Regulatory Toxicology and Pharmacology, [Link]

  • Y. Liu, et al., Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs, MDPI, [Link]

  • J. M. J. R. A. Ed-Dra, et al., A Study of 11-[³H]-Tetrodotoxin Absorption, Distribution, Metabolism and Excretion (ADME) in Adult Sprague-Dawley Rats, PubMed, [Link]

  • S. Ghishan, K. Kiela, Intestinal Anion Absorption, ResearchGate, [Link]

  • Y. Xu, et al., Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations, Drug Metabolism and Disposition, [Link]

Sources

Acetonyltrimethylammonium: A Technical Guide to Biological Activities and Enzyme Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonyltrimethylammonium, a quaternary ammonium compound, holds significant potential within the realms of biochemistry and pharmacology. This technical guide provides an in-depth exploration of its biological activities, with a primary focus on its role as an enzyme inhibitor. We will delve into the mechanistic underpinnings of its interaction with key enzymes, most notably acetylcholinesterase, and explore other potential biological effects such as antimicrobial and antioxidant activities. This document will further provide detailed, field-proven experimental protocols for the assessment of these activities, supported by a framework of scientific integrity and causality. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively study and potentially exploit the therapeutic and biotechnological applications of acetonyltrimethylammonium and related quaternary ammonium compounds.

Introduction: The Significance of the Quaternary Ammonium Moiety

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent cationic charge is a defining feature that dictates their interaction with biological systems. Acetonyltrimethylammonium, with its characteristic trimethylammonium headgroup, is a member of this class and serves as an important model for understanding the structure-activity relationships that govern the biological effects of QACs. The presence of the ketone-containing "acetonyl" group introduces specific steric and electronic features that modulate its biological profile.

The primary interest in acetonyltrimethylammonium and similar QACs stems from their well-documented ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine, a mechanism that is therapeutically exploited in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Beyond AChE inhibition, the cationic nature of QACs also predisposes them to interactions with negatively charged cell membranes, leading to a spectrum of other biological activities, including antimicrobial and cytotoxic effects.[4][5]

This guide will systematically explore these activities, providing a robust scientific framework for their investigation.

Biological Activities of Acetonyltrimethylammonium

The biological profile of acetonyltrimethylammonium is multifaceted, extending beyond its well-implied role as a cholinesterase inhibitor. The following sections will detail its primary biological activities, drawing upon the established properties of closely related quaternary ammonium compounds.

Enzyme Inhibition: A Primary Mode of Action

The most significant biological activity attributed to acetonyltrimethylammonium is its ability to inhibit acetylcholinesterase. This inhibition is primarily driven by the electrostatic interaction between the positively charged trimethylammonium headgroup and the anionic site of the AChE active site.[1]

Acetylcholinesterase inhibitors are broadly classified as reversible or irreversible.[6] Based on the non-covalent nature of the interaction of its trimethylammonium group, acetonyltrimethylammonium is expected to act as a reversible inhibitor .

The active site of AChE contains two key subsites: the anionic site and the esteratic site. The inhibition mechanism for acetonyltrimethylammonium likely involves:

  • Binding to the Anionic Site: The positively charged trimethylammonium group of acetonyltrimethylammonium binds to the anionic site of AChE, which is rich in aromatic amino acid residues. This interaction is a classic example of a cation-π interaction.

  • Competitive Inhibition: By occupying the anionic site, acetonyltrimethylammonium competes with the natural substrate, acetylcholine, for binding to the enzyme. This mode of inhibition is known as competitive inhibition . In this scenario, the inhibitor and substrate cannot bind to the enzyme simultaneously. The degree of inhibition can be overcome by increasing the substrate concentration.

AChE_Inhibition cluster_enzyme Acetylcholinesterase (AChE) AChE AChE Anionic Site Esteratic Site Product Choline + Acetate AChE:esteratic->Product Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE:anionic Binds Acetonyl Acetonyltrimethylammonium (Inhibitor) Acetonyl->AChE:anionic Competitively Binds

Antimicrobial Activity

Quaternary ammonium compounds are widely recognized for their antimicrobial properties and are used as disinfectants and antiseptics.[4][5] The antimicrobial activity of acetonyltrimethylammonium can be inferred from the known mechanisms of related QACs.

The primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The cationic headgroup of the QAC interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[7] This electrostatic interaction facilitates the insertion of the hydrophobic tail of the molecule into the lipid bilayer, leading to:

  • Disorganization of the cell membrane.

  • Increased membrane permeability.

  • Leakage of essential intracellular components.

  • Ultimately, cell death.

The length of the alkyl chain in QACs is a critical determinant of their antimicrobial efficacy, with a parabolic relationship often observed where activity increases with chain length up to an optimal point, after which it may decrease.[6]

Antimicrobial_Mechanism cluster_qac Acetonyltrimethylammonium cluster_membrane Bacterial Cell Membrane QAC Cationic Headgroup Tail Hydrophobic Tail Membrane Negatively Charged Surface QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Antioxidant Properties

Some quaternary ammonium salts have been reported to possess antioxidative activity.[8][9] This activity is often attributed to their ability to interact with and stabilize cell membranes, thereby reducing lipid peroxidation.[8] For acetonyltrimethylammonium, any potential antioxidant effect would likely be modest and secondary to its primary activities. The mechanism could involve:

  • Membrane Stabilization: By embedding within the cell membrane, the compound may alter membrane fluidity and reduce the susceptibility of lipids to oxidative damage.[8]

  • Radical Scavenging: While less common for simple QACs, some derivatives containing phenolic moieties exhibit direct radical scavenging capabilities.[10] The structure of acetonyltrimethylammonium itself does not suggest a strong intrinsic radical scavenging ability.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the biological activities of acetonyltrimethylammonium.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[11][12][13]

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetonyltrimethylammonium (test inhibitor)

  • Donepezil or Eserine (positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • ATCI Solution: Prepare a 10 mM stock solution of ATCI in deionized water. Prepare this fresh daily.

    • Inhibitor Solutions: Prepare a stock solution of acetonyltrimethylammonium in a suitable solvent (e.g., water or buffer). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of phosphate buffer, 20 µL of diluted acetonyltrimethylammonium solution, and 20 µL of the diluted AChE enzyme solution.

    • 100% Activity Control (No Inhibitor): Add 20 µL of phosphate buffer, 20 µL of the inhibitor solvent, and 20 µL of the diluted AChE enzyme solution.

    • Blank (No Enzyme): Add 40 µL of phosphate buffer and 20 µL of the inhibitor solvent.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a working reagent mix containing phosphate buffer, DTNB solution, and ATCI solution.

    • Add 140 µL of the working reagent mix to all wells. The final volume in each well should be 200 µL.

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

    • Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of acetonyltrimethylammonium using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Ellman_Assay_Workflow start Start reagent_prep Reagent Preparation (AChE, DTNB, ATCI, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Test, Control, Blank) reagent_prep->plate_setup pre_incubation Pre-incubation (15-30 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate Mix) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Acetonyltrimethylammonium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of acetonyltrimethylammonium in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100

  • Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

To facilitate the interpretation and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Summary of Biological Activities of Acetonyltrimethylammonium (Hypothetical Data)

Biological ActivityAssayEndpointResult
AChE InhibitionEllman's AssayIC50[Insert Value] µM
CytotoxicityMTT Assay (HeLa cells)IC50 (24h)[Insert Value] µM
Antimicrobial ActivityMIC Determination (E. coli)MIC[Insert Value] µg/mL
Antimicrobial ActivityMIC Determination (S. aureus)MIC[Insert Value] µg/mL

Conclusion

Acetonyltrimethylammonium, as a representative quaternary ammonium compound, exhibits a range of biological activities primarily centered around its ability to interact with enzymes and cell membranes. Its most prominent and well-supported activity is the competitive inhibition of acetylcholinesterase, a mechanism of significant therapeutic interest. Furthermore, its structural characteristics suggest probable antimicrobial and potential antioxidant properties, aligning with the known biological profiles of other QACs. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these activities. A thorough understanding of the structure-activity relationships, coupled with rigorous experimental evaluation, is paramount for unlocking the full potential of acetonyltrimethylammonium and related compounds in drug discovery and development. Future research should focus on obtaining specific quantitative data for acetonyltrimethylammonium to validate the inferred activities and to further elucidate its precise mechanisms of action.

References

  • Gzyl-Malcher, B., et al. (2000). Antioxidative activity of some quaternary ammonium salts incorporated into erythrocyte membranes. Zeitschrift für Naturforschung C, 55(11-12), 903-909. [Link]

  • da Silva, A. F. M., et al. (2018). straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Journal of the Brazilian Chemical Society, 29(8), 1773-1780. [Link]

  • Kupcova, K., et al. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4444. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

  • Pashirova, T. N., et al. (2022). Evaluation of the antioxidant activity of water-soluble quaternary ammonium salts containing 2,6-di-tert-butylphenol and pyridine moieties. Antioxidants, 11(2), 358. [Link]

  • Wang, Y., et al. (2020). Phenolic-containing chitosan quaternary ammonium derivatives and their significantly enhanced antioxidant and antitumor properties. International Journal of Biological Macromolecules, 165(Pt A), 1346-1354. [Link]

  • He, J., et al. (2021). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Acta Biomaterialia, 125, 1-22. [Link]

  • Gilbert, P., & Al-Adham, I. S. (1987). Antimicrobial activity of n-alkyltrimethylammonium bromides: influence of specific growth rate and nutrient limitation. Journal of Pharmacy and Pharmacology, 39(9), 685-690. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Glisic, B. D., et al. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Journal of Molecular Structure, 1311, 138350. [Link]

  • Ríos-Motta, J. A., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 421. [Link]

  • Ohta, S., et al. (2000). Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells. Biological & Pharmaceutical Bulletin, 23(4), 427-431. [Link]

  • Ataman Kimya. (n.d.). TRIMETHYLAMMONIUM CHLORIDE. [Link]

  • El-Sayed, W. M., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research, 31(10), 1663-1678. [Link]

  • Cieplik, F., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649. [Link]

  • Endo, Y., et al. (1991). Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber. Applied and Environmental Microbiology, 57(5), 1333-1337. [Link]

  • Hrabinova, M., et al. (2013). The Interaction of Quaternary Reversible Acetylcholinesterase Inhibitors With the Nicotinic Receptor. Physiological Research, 62(Suppl 1), S151-S156. [Link]

  • Di Nuzzo, F., et al. (2024). Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt. International Journal of Molecular Sciences, 25(5), 2736. [Link]

  • El-Sayed, W. M., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research, 31(10), 1663-1678. [Link]

  • CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google P
  • CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google P
  • Khan, I., et al. (2022). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 26(15), 5559-5573. [Link]

  • Kumar, A., & Singh, A. (2015). New Acetylcholinesterase Inhibitors for Alzheimer's Disease. International Journal of Alzheimer's Disease, 2015, 608983. [Link]

Sources

A Technical Guide to the Natural Precursors of Trimethylammonium Compounds in Biological Systems: The L-Carnitine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of molecular biology and drug development, understanding the endogenous synthesis of key metabolites is paramount. This guide delves into the natural precursors of a class of biologically crucial trimethylammonium compounds, focusing on the well-established L-carnitine biosynthetic pathway. While the term "acetonyltrimethylammonium" does not correspond to a recognized endogenous metabolite in current biochemical literature, it is structurally related to intermediates in L-carnitine synthesis. This document will provide an in-depth exploration of the precursors and enzymatic steps that lead to the formation of L-carnitine, a vital molecule in cellular energy metabolism.

This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the biosynthetic pathway, key molecular precursors, and the experimental methodologies used for their investigation.

The Central Role of L-Carnitine

L-carnitine is an essential quaternary ammonium compound that plays a critical role in energy metabolism.[1][2] Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce ATP.[3][4][5] Endogenous synthesis of L-carnitine is a vital process, supplementing the L-carnitine obtained from dietary sources.[6] This biosynthesis occurs primarily in the liver and kidneys.[7]

The L-Carnitine Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of L-carnitine is a multi-step enzymatic process that originates from the essential amino acid lysine.[7][8] Specifically, the pathway begins with protein-bound lysine residues that have undergone post-translational methylation.

The Primary Precursor: Nε-Trimethyllysine (TML)

The journey to L-carnitine begins with Nε-trimethyllysine (TML). TML is not synthesized as a free amino acid; instead, it is derived from the breakdown of proteins containing trimethylated lysine residues.[1][2][6] The methylation of lysine is a post-translational modification where methyl groups are donated by S-adenosylmethionine.[8] When these proteins are degraded within the lysosomes, free TML is released and becomes the substrate for the first enzyme in the L-carnitine biosynthetic pathway.[1][2]

Enzymatic Conversion of TML to L-Carnitine

Four key enzymatic reactions are involved in the conversion of TML to L-carnitine.[1][7]

  • Step 1: Hydroxylation of TML

    • Enzyme: Nε-trimethyllysine hydroxylase (TMLH), a 2-oxoglutarate and iron(II)-dependent oxygenase.[1]

    • Reaction: TMLH catalyzes the hydroxylation of TML to produce 3-hydroxy-Nε-trimethyllysine (HTML).[1]

    • Location: This reaction is believed to occur in the mitochondria.[8]

  • Step 2: Cleavage of HTML

    • Enzyme: 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA), a pyridoxal phosphate-dependent enzyme.[1][6]

    • Reaction: HTMLA cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[1][6]

    • Note: The specific gene encoding for mammalian HTMLA has remained elusive.[1][2]

  • Step 3: Oxidation of TMABA

    • Enzyme: 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH).[6][7]

    • Reaction: TMABA-DH oxidizes TMABA to yield γ-butyrobetaine (GBB).[6][8]

  • Step 4: Hydroxylation of GBB

    • Enzyme: γ-butyrobetaine hydroxylase (BBOX), another 2-oxoglutarate and iron(II)-dependent oxygenase.[1][7]

    • Reaction: In the final and rate-limiting step, BBOX hydroxylates GBB to form L-carnitine.[6][7] This stereospecific reaction produces the biologically active L-isomer of carnitine.[1]

Below is a diagram illustrating the L-carnitine biosynthetic pathway.

L-Carnitine Biosynthesis TML Nε-Trimethyllysine (TML) HTML 3-Hydroxy-Nε-trimethyllysine (HTML) TML->HTML TMLH TMABA 4-N-trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTMLA GBB γ-Butyrobetaine (GBB) TMABA->GBB TMABA-DH LCarnitine L-Carnitine GBB->LCarnitine BBOX Experimental Workflow Sample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Sources

Thermodynamic Characterization of Acetonyltrimethylammonium in Aqueous Solutions: Predictive Models and Experimental Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Acetonyltrimethylammonium (ATMA), frequently referred to in literature as trimethylaminoacetone, is a highly soluble quaternary ammonium compound characterized by a trimethylammonium headgroup and an acetonyl moiety[1]. While ATMA is primarily recognized in clinical biochemistry as a downstream metabolite of L-carnitine degradation[2][3] and in synthetic chemistry as a stable intermediate (often isolated as a chloride salt with a melting point of ~140 °C)[4], its physical chemistry in aqueous regimes remains under-documented.

For drug development professionals and formulation scientists, understanding the thermodynamic properties of an active pharmaceutical ingredient (API) or its primary metabolites is critical for predicting bioavailability, osmolality, and physiological distribution. Because empirical thermodynamic databases currently lack comprehensive profiles for ATMA, this whitepaper establishes a definitive theoretical framework and a self-validating experimental methodology to accurately determine its aqueous thermodynamic properties, including apparent molar volumes, heat capacities, and activity coefficients.

Theoretical Grounding: The Hydration Thermodynamics of ATMA

In aqueous solutions, the ATMA molecule dissociates into the ATMA⁺ cation ( C6​H14​NO+ ) and its corresponding counterion (e.g., Cl− )[1]. The thermodynamic behavior of the ATMA⁺ ion is dictated by the competing hydration mechanisms of its distinct functional groups.

Causality of Solute-Solvent Interactions

Unlike simple symmetrical tetraalkylammonium ions (e.g., tetramethylammonium), which primarily induce hydrophobic hydration (the formation of highly structured, clathrate-like water cages around the non-polar alkyl groups), ATMA⁺ is an asymmetric, polyfunctional amphiphile.

  • The Trimethylammonium Headgroup ( −N+(CH3​)3​ ) : Induces strong electrostriction. The localized positive charge compresses the surrounding water dipoles, leading to a negative contribution to the partial molar volume. Simultaneously, the three methyl groups promote hydrophobic structuring.

  • The Acetonyl Tail ( −CH2​−CO−CH3​ ) : The highly electronegative carbonyl oxygen acts as a potent hydrogen-bond acceptor. This polar interaction disrupts the hydrophobic hydration cage established by the headgroup, increasing the dynamic exchange rate of water molecules between the hydration shell and the bulk solvent.

Predictive Group Additivity

Before executing empirical protocols, we can utilize group additivity principles to estimate the standard partial molar volume ( V∘ ) of ATMA⁺ at 298.15 K. By benchmarking against structurally analogous quaternary ammonium compounds, we establish a predictive baseline that serves as a validation check for subsequent experimental data.

Table 1: Predictive Thermodynamic Parameters for ATMA⁺ (aq) vs. Structural Analogs at 298.15 K

Cation SpeciesStructurePrimary Hydration ModeEstimated V∘ (cm³·mol⁻¹)
Tetramethylammonium (TMA⁺) N+(CH3​)4​ Hydrophobic / Electrostriction84.2
Choline HO−CH2​−CH2​−N+(CH3​)3​ Hydrophilic (H-Bonding)89.0
Acetonyltrimethylammonium (ATMA⁺) CH3​−CO−CH2​−N+(CH3​)3​ Mixed (Dipole + Hydrophobic)~105.5

Note: The estimated V∘ for ATMA⁺ accounts for the volumetric expansion caused by the carbonyl group disrupting the electrostricted water lattice.

Hydration ATMA ATMA+ Cation Head Trimethylammonium (Hydrophobic & Electrostriction) ATMA->Head Tail Acetonyl Group (Dipole & H-Bonding) ATMA->Tail Water1 Structured Water (Cage) Head->Water1 Hydrophobic Hydration Water2 Bulk Water (Exchange) Tail->Water2 H-Bond Acceptance Water1->Water2 Dynamic Exchange

Fig 1: Competing hydration mechanisms of ATMA+ functional groups in aqueous solution.

Experimental Workflows for Thermodynamic Profiling

To move from predictive models to empirical certainty, the following protocols must be executed. Each protocol is designed as a self-validating system , ensuring that instrument drift or sample impurities are immediately detectable.

Protocol 1: Volumetric Analysis via Vibrating-Tube Densimetry

Objective: Determine the apparent molar volume ( Vϕ​ ) to quantify solute-solvent interactions. Causality: The resonance frequency of a U-shaped borosilicate glass tube is directly proportional to the density of the fluid inside it. By measuring the density of ATMA solutions across a concentration gradient, we can extrapolate the standard partial molar volume at infinite dilution.

  • Synthesis & Purification: Synthesize ATMA chloride via the nucleophilic substitution of iodoacetone with trimethylamine in an aqueous medium[1]. Recrystallize the product to achieve >99.8% purity, verifying the melting point at ~140 °C[4].

  • Self-Validating Calibration: Calibrate the vibrating-tube densimeter (e.g., Anton Paar DMA 5000) using dry air and ultra-pure, degassed water (18.2 MΩ·cm) at 298.15 K. Validation step: Run an aqueous NaCl standard ( 0.1 mol⋅kg−1 ) to confirm the instrument reads within ±1×10−6 g⋅cm−3 of literature values.

  • Measurement: Inject ATMA solutions sequentially from lowest ( 0.01 mol⋅kg−1 ) to highest ( 1.0 mol⋅kg−1 ) concentration to prevent memory effects.

  • Data Derivation: Calculate Vϕ​ using the relation:

    Vϕ​=ρM​−mρρ0​ρ−ρ0​​

    (Where M is molar mass, m is molality, ρ is solution density, and ρ0​ is solvent density).

Protocol 2: Enthalpy of Dilution via Isothermal Titration Calorimetry (ITC)

Objective: Map solute-solute interactions by determining the enthalpy of dilution ( ΔHdil​ ). Causality: As a concentrated ATMA solution is diluted, the distance between ATMA⁺ ions increases, breaking solute-solute interactions and forming new solute-solvent interactions. The heat absorbed or released during this process provides the relative apparent molar enthalpy ( Lϕ​ ).

  • Instrument Setup: Equilibrate a high-sensitivity ITC at 298.15 K. Fill the reference cell with degassed water to provide a zero-baseline differential.

  • Titration: Load a 0.5 mol⋅kg−1 ATMA aqueous solution into the automated syringe. Titrate into the sample cell (containing pure water) in precise 10 μL aliquots.

  • Integration & Fitting: Integrate the thermal power peaks (μcal/sec) over time. Fit the resulting heat data to the extended Debye-Hückel equation to extract the enthalpic pairwise interaction coefficients.

Protocol 3: Osmotic and Activity Coefficients via Isopiestic Distillation

Objective: Determine the non-ideal thermodynamic behavior of ATMA in water. Causality: In a closed, evacuated chamber, solvent will vaporize from a solution of lower osmolality and condense into a solution of higher osmolality until the chemical potential of the solvent is identical across all solutions.

  • Chamber Setup: Place pre-weighed ATMA solutions and a reference standard (e.g., aqueous CaCl2​ , whose osmotic coefficients are precisely known) in tantalum crucibles within an isopiestic chamber.

  • Thermodynamic Equilibration: Evacuate the chamber and submerge it in a high-precision thermostat bath ( ±0.001 K). Allow 7 to 14 days for the system to reach thermodynamic equilibrium. Validation step: Include two crucibles of the reference standard at different initial concentrations; equilibrium is validated only if their final molalities converge to the exact same value.

  • Gravimetric Analysis: Weigh the crucibles to determine the equilibrium molalities ( m ).

  • Calculation: Calculate the osmotic coefficient ( ϕ ) of ATMA using the isopiestic ratio ( R=mref​/mATMA​ ).

Workflow A ATMA Synthesis & Purification B Densimetry (Apparent Vol) A->B C Calorimetry (Enthalpy) A->C D Isopiestic Distillation (Activity Coeff) A->D E Thermodynamic Profile B->E C->E D->E

Fig 2: Multi-tiered experimental workflow for determining ATMA aqueous thermodynamic properties.

Conclusion

The thermodynamic characterization of acetonyltrimethylammonium (ATMA) requires a nuanced approach due to the competing hydration demands of its hydrophobic methyl groups and its polar acetonyl tail. By utilizing the self-validating volumetric, calorimetric, and isopiestic workflows detailed above, researchers can accurately map the aqueous behavior of this critical carnitine metabolite, thereby enhancing predictive models for drug formulation and metabolic tracking.

References

  • Title: Buy Acetonyltrimethylammonium (EVT-1188418)
  • Title: Determination of carnitine levels in the plasma:Importance on the ...
  • Source: dtic.
  • Source: researchgate.

Sources

Methodological & Application

Application Note: High-Throughput HILIC-LC-MS/MS Quantification of Acetonyltrimethylammonium (ATMA) in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Acetonyltrimethylammonium (ATMA), also known as trimethylaminoacetone, is a highly polar quaternary ammonium compound (CAS: 13429-97-5) characterized by a trimethylammonium group attached to an acetonyl moiety[1]. It possesses a permanent positive charge with a monoisotopic mass of 116.1075 Da[2].

In clinical metabolomics, ATMA has emerged as a critical intermediate in the gut microbial metabolism of dietary L-carnitine[3]. The cleavage and non-enzymatic decarboxylation of carnitine derivatives by the intestinal microbiome yield ATMA, which acts as a precursor in the production of trimethylamine (TMA). TMA is subsequently oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO), a well-documented proatherogenic biomarker linked to cardiovascular disease[4]. Accurately quantifying ATMA in human plasma is therefore essential for profiling gut-host metabolic interactions and evaluating cardiovascular risk profiles.

Pathway Diet Dietary L-Carnitine Gut Gut Microbiota Metabolism Diet->Gut Ingestion ATMA Acetonyltrimethylammonium (ATMA) Gut->ATMA Cleavage TMA Trimethylamine (TMA) Gut->TMA Direct Metabolism ATMA->TMA Degradation Liver Hepatic FMO3 Oxidation TMA->Liver Portal Circulation TMAO TMAO (Proatherogenic) Liver->TMAO Oxidation

Fig 1. Gut-microbiota dependent metabolic pathway of L-Carnitine to TMAO via ATMA.

Analytical Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, designing a robust LC-MS/MS method requires addressing the specific physicochemical properties of the analyte and the complexity of the biological matrix.

  • Chromatographic Selection (Why HILIC?): Because ATMA is a low-molecular-weight permanent cation, it is highly hydrophilic. Traditional reversed-phase liquid chromatography (RPLC) fails to provide adequate retention, causing ATMA to elute in the void volume where it suffers from severe ion suppression due to unretained endogenous salts. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here. HILIC utilizes a water-enriched layer on a polar stationary phase, allowing for optimal partitioning and electrostatic retention of quaternary amines.

  • Sample Diluent & Injection Compatibility: Protein precipitation (PPT) using a 3:1 ratio of acetonitrile (ACN) to plasma is employed not only to denature binding proteins but to perfectly align the sample diluent with the highly organic starting conditions of the HILIC gradient. Injecting aqueous extracts onto a HILIC column disrupts the stationary phase water layer, causing severe peak distortion and breakthrough.

  • Matrix Effect Mitigation: Human plasma contains high concentrations of glycerophospholipids that co-elute with polar metabolites in HILIC, causing catastrophic ion suppression in the ESI source. Passing the supernatant through a Phospholipid Removal (PLR) plate selectively traps these lipids. The inclusion of 1% formic acid in the extraction solvent maintains a low pH, which neutralizes silanol groups on the PLR plate frit, preventing the non-specific ionic binding of the positively charged ATMA and ensuring high recovery.

Experimental Protocol

Reagents and Materials
  • Standards: ATMA chloride (Reference standard), Isotope-labeled internal standard (IS) such as d9-ATMA (or d9-Betaine as a surrogate if d9-ATMA is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water, Formic Acid (FA), Ammonium Formate.

  • Consumables: 96-well Phospholipid Removal (PLR) plates, 96-well collection plates.

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of human plasma (thawed on ice) into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL d9-ATMA in 50:50 ACN:Water) to all samples, calibrators, and quality control (QC) samples.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold 100% ACN containing 1% FA to each well.

  • Mixing & Centrifugation: Seal the plate and vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Phospholipid Depletion: Transfer the supernatant (~180 µL) to a 96-well PLR plate positioned over a clean collection plate. Apply positive pressure (2-5 psi) for 2 minutes to elute the sample.

  • Analysis: Seal the collection plate and transfer it to the autosampler (maintained at 4°C) for LC-MS/MS analysis.

Workflow N1 1. Aliquot Plasma 50 µL Human Plasma N2 2. Spike Internal Standard Add 10 µL d9-ATMA N1->N2 N3 3. Protein Precipitation Add 150 µL 100% ACN (1% FA) N2->N3 N4 4. Vortex & Centrifuge 14,000 x g, 10 min, 4°C N3->N4 N5 5. Phospholipid Depletion Pass supernatant through PLR plate N4->N5 N6 6. LC-MS/MS Analysis HILIC Separation & ESI+ MRM N5->N6

Fig 2. Step-by-step sample preparation workflow for ATMA extraction from plasma.

LC-MS/MS Conditions & Data Presentation

Liquid Chromatography (HILIC) Parameters
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.125% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 1: HILIC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4595Initial
0.50.45956 (Linear)
3.00.445556
4.00.445556
4.10.45956
6.00.45956
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
ATMA (Quantifier) 116.157.1502520
ATMA (Qualifier) 116.159.1502518
d9-ATMA (IS) 125.166.1502520

(Note: The primary quantifier transition m/z 116.1 → 57.1 corresponds to the loss of the trimethylamine neutral fragment (59 Da), leaving the stable acetonyl cation).

Method Validation & System Suitability

To ensure a self-validating system, the following criteria must be met during batch analysis:

  • Matrix Effect (ME): Evaluated by comparing the peak area of ATMA spiked into post-extracted blank plasma versus neat solvent. The use of the PLR plate typically maintains ME between 90%–110%.

  • Linearity: The calibration curve must demonstrate an R2≥0.995 over a biological dynamic range (e.g., 10 nM to 5,000 nM) using a 1/x weighted linear regression.

  • Carryover: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must show an ATMA peak area ≤20% of the Lower Limit of Quantification (LLOQ).

References[1] EvitaChem. "Buy Acetonyltrimethylammonium (EVT-1188418) | 13429-97-5". Source: evitachem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhViQEBO9JxdDET4hFBKglyoN62WWc4sRGoxnEeFlgjb5MN7MMiJAFgHOEkZfDOZOx9rRsmDBk8zs0-EpkLVX7U38QJmdvAe9wveK1eyd9P4chHCRH8_X91CE8GAILCHWd_gfb_f8v[2] PubChemLite. "Acetonyltrimethylammonium (C6H14NO)". Source: uni.lu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVX-ZWnDJYqvMwYsv9UtJycb7YzltRXDf5jCQaHLJSLQzNei4eDKswYuYeoETok2ONVMzNumCQ7HyyaZf3UP2Ojq1UG-HYAKoXpe5n1htrXieCZO0uPVXB_EPO_N4lXD6-HTx1MtFeYFPeaw==[3] Acar, Evrim, et al. "Biomarkers of Individual Foods, and Separation of Diets Using Untargeted LC–MS‐based Plasma Metabolomics in a Randomized Controlled Trial". Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJMryrHjS7bzfW-hkZdbQ4BzBSE1SFbSwyz-C1kn354UA2KSAQTt4X7fIcyZnWDhh7xTBl6wg85qUu7uW2M-LvEisC59r7-ukIYpE9drJb9YJ6BWv5mYBHVBjfxiamoz3brvbLPjPFwlo9mIOR2DAD98SAZISiAArsJhFJQH2bvGlqk4seY-2zS1xaTi9rRp-XbgOkgHTxz2aVT_6GNmTQnc_R-FKJpvSnVktxNHIZpn383nVnNxeLEhfQCpxfGt54qZ3gqS8KXyyU8PEMyAAIhdr-9g5XHNS2krq-OmxVYRCGs8O4RA3pyq5CZhhhspsOowDMJyo=[4] Koeth, Robert A., et al. "γ-Butyrobetaine Is a Proatherogenic Intermediate in Gut Microbial Metabolism of L-Carnitine to TMAO". Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8MZbOy_5cWcV8mmw-cH7V6qsKk-S8RBQerV5AAq_fD4FRa9GjJ1Hg2aDTRgwMYXkUIWjhJykexva2oH6dcWIAyad-ZjIlw2olCXWvMeJAXpcHflti0hsw7vUhQQfhp8LGqsqgQHV_iyihHRWoXJSHtCzRAh74EA2rHecFdf4hKINbPJ8vHZ7DftORGn-3LkCR9xkIEEEId7Z8OgbruVa2mWZ7mkdOmKHDJmiMtcPfcQDaNnm-J_vTU8awpg3xD5l2epqafvldRv3mGIdLRc27kA==

Sources

Application Notes and Protocols: Synthesis and Characterization of Acetonyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of acetonyltrimethylammonium chloride, a quaternary ammonium salt, from the reaction of trimethylamine and chloroacetone. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, and robust methods for the purification and characterization of the final product. Emphasizing safety and scientific rigor, this guide is intended to serve as a practical resource for chemists in research and development.

Introduction

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups.[1] Their inherent cationic nature and the diversity of their substituents have led to their widespread use as antimicrobial agents, surfactants, phase-transfer catalysts, and as key intermediates in organic synthesis.[1][2] Acetonyltrimethylammonium chloride, featuring a ketone functionality, is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and biologically active compounds.[3]

The synthesis of acetonyltrimethylammonium chloride is typically achieved through a nucleophilic substitution reaction, specifically an SN2 reaction, between trimethylamine and chloroacetone. This guide provides a detailed protocol for this synthesis, along with comprehensive analytical procedures to ensure the identity and purity of the resulting compound.

Chemical Reaction and Mechanism

The formation of acetonyltrimethylammonium chloride proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in chloroacetone. The reaction is a single-step process where the carbon-nitrogen bond forms concurrently with the cleavage of the carbon-chlorine bond. The chloride ion is displaced as the leaving group, resulting in the formation of the quaternary ammonium cation and a chloride anion.

Reaction:

(CH₃)₃N + ClCH₂C(O)CH₃ → [(CH₃)₃NCH₂C(O)CH₃]⁺Cl⁻

The presence of the carbonyl group in chloroacetone can potentially lead to side reactions, but under controlled conditions, the SN2 pathway is the predominant route.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
Trimethylamine (solution in THF or ethanol)Reagent Grade
ChloroacetoneReagent Grade, stabilized
Diethyl etherAnhydrous
AcetoneAnhydrous
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Buchner funnel and filter flask
Rotary evaporator
NMR spectrometer300 MHz or higher
Mass spectrometer (optional)ESI or similar
FT-IR spectrometer (optional)
Safety Precautions

Extreme caution must be exercised when handling the reactants.

  • Trimethylamine: is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.[4] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Chloroacetone: is a highly toxic and lachrymatory (tear-inducing) liquid.[5] It is a potent irritant to the eyes, skin, and respiratory system and can cause severe burns.[5] All manipulations involving chloroacetone must be performed in a certified chemical fume hood.[5] Full PPE, including chemical-resistant gloves (e.g., butyl rubber), a face shield, and a lab coat, is mandatory. An emergency eyewash and safety shower must be readily accessible.

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trimethylamine (1.0 equivalent) in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF). The concentration should be approximately 0.5-1.0 M.

  • Cooling: Cool the solution of trimethylamine to 0 °C using an ice bath.

  • Addition of Chloroacetone: While stirring, slowly add chloroacetone (1.0-1.1 equivalents) dropwise to the cooled trimethylamine solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable developing system is available, or by observing the precipitation of the product.

  • Isolation of the Product: Upon completion of the reaction, the product, acetonyltrimethylammonium chloride, will likely have precipitated from the reaction mixture as a white solid. If not, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Purification of Acetonyltrimethylammonium Chloride

Due to the ionic and often hygroscopic nature of quaternary ammonium salts, purification can be challenging.

Recrystallization

If the initial product contains impurities, recrystallization can be employed. A suitable solvent system is typically a polar protic solvent in which the compound is soluble at elevated temperatures and insoluble at lower temperatures. A common approach for similar compounds involves dissolving the crude product in a minimal amount of hot ethanol or isopropanol and then inducing crystallization by cooling and/or adding a less polar co-solvent like diethyl ether or acetone.[4][6]

Washing/Trituration

For less soluble impurities, a trituration or washing procedure can be effective. This involves suspending the crude solid in a solvent in which the desired product is insoluble, but the impurities are soluble.[6] Anhydrous acetone or diethyl ether are often good choices for this purpose.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure of the synthesized acetonyltrimethylammonium chloride.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom.

    • A singlet for the two protons of the methylene group adjacent to the nitrogen and the carbonyl group.

    • A singlet for the three protons of the methyl group of the acetone moiety.

ProtonsExpected Chemical Shift (ppm)Multiplicity
(CH₃)₃N⁺-~3.2 - 3.5Singlet
-N⁺-CH₂-C(O)-~4.5 - 4.8Singlet
-C(O)-CH₃~2.3 - 2.5Singlet

Note: Expected chemical shifts are based on analogous structures and may vary depending on the solvent used.[7]

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the different carbon environments in the molecule.

CarbonExpected Chemical Shift (ppm)
(CH₃)₃N⁺-~55 - 60
-N⁺-CH₂-C(O)-~65 - 70
-C(O)-CH₃~30 - 35
-C(O)-~200 - 205

Note: Expected chemical shifts are based on analogous structures and may vary depending on the solvent used.[7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of quaternary ammonium salts. The analysis should be performed in positive ion mode, and the expected parent ion will be the acetonyltrimethylammonium cation: [(CH₃)₃NCH₂C(O)CH₃]⁺.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in the molecule.

Functional GroupExpected Absorption (cm⁻¹)
C=O (ketone)~1715
C-N stretch~1200 - 1000
C-H stretch (aliphatic)~3000 - 2850

Visualizations

Reaction Workflow

Reaction_Workflow Trimethylamine Trimethylamine Reaction Reaction (Acetone or THF, 0°C to RT) Trimethylamine->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Diethyl Ether) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Product Acetonyltrimethylammonium Chloride Drying->Product

Caption: Workflow for the synthesis of acetonyltrimethylammonium chloride.

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of acetonyltrimethylammonium chloride.

References

  • Synthesis and Characterization of Quaternary Ammonium Salts Containing Carbonyl Functionality. (2013). Universiti Putra Malaysia Institutional Repository. [Link]

  • Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.
  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • Quaternary ammonium salt purification. Reddit. [Link]

  • Isolation and purification of quaternary ammonium salts.
  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

  • Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. ResearchGate. [Link]

  • SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]

  • 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. The Royal Society of Chemistry. [Link]

  • 1H NMR spectrum (a) and 13C NMR carbonyl region spectrum (b) of p-CA... ResearchGate. [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • Method of manufacturing anhydrous 2-hydroxy-3-chloropropane trimethylammonium chloride.
  • NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. [Link]

  • Chloroacetone. Wikipedia. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. [Link]

  • 1-Chloro-N,N-2-trimethylpropenylamine. PubChem. [Link]

Sources

Application Note: Quantification of Acetonyltrimethylammonium (ATMA) in Targeted Dietary Metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Dietary Metabolomics, Microbiome-Host Interactions, Cardiovascular Disease Biomarkers Methodology: HILIC-LC-MS/MS (Positive ESI)

Introduction & Biological Significance

In the rapidly evolving field of dietary metabolomics, the interplay between diet and the gut microbiome has become a focal point for understanding metabolic and cardiovascular diseases. L-carnitine, a nutrient abundant in red meat, is metabolized by gut microbiota into several downstream compounds, most notably trimethylamine (TMA) and γ -butyrobetaine ( γ BB), which are subsequently oxidized in the liver to the proatherogenic biomarker trimethylamine N-oxide (TMAO) 1[1].

However, a critical yet historically under-monitored shunt in this microbial pathway is the formation of acetonyltrimethylammonium (ATMA) . ATMA is a quaternary ammonium compound generated via the spontaneous decarboxylation of dehydrocarnitine, an unstable intermediate produced by bacterial carnitine dehydrogenase 2[2]. Because ATMA is exclusively a product of microbial metabolism and not endogenous mammalian enzymes, its precise quantification in plasma or feces serves as a highly specific biomarker for gut microbial carnitine catabolism[2].

Pathway Diet Dietary L-Carnitine Gut Gut Microbiota (Carnitine Dehydrogenase) Diet->Gut Ingestion Dehydro Dehydrocarnitine (Unstable) Gut->Dehydro Oxidation GBB γ-Butyrobetaine Gut->GBB Reduction TMA Trimethylamine (TMA) Gut->TMA Direct Cleavage ATMA Acetonyltrimethylammonium (ATMA) Dehydro->ATMA Spontaneous Decarboxylation GBB->TMA Cleavage Liver Hepatic FMO3 TMA->Liver Portal Circulation TMAO TMAO (Proatherogenic) Liver->TMAO Oxidation

Gut microbial metabolism of dietary L-carnitine into ATMA, γ-butyrobetaine, and TMAO.

Analytical Strategy & Causality

Quantifying ATMA ( C6​H14​NO+ ) presents unique analytical challenges. As a permanently charged quaternary ammonium salt with a molecular weight of ~116.18 g/mol 3[3], it is highly polar and practically insoluble in non-polar organic solvents.

  • Chromatographic Selection (Why HILIC?): Traditional Reversed-Phase (C18) chromatography fails to retain ATMA, causing it to elute in the void volume where it suffers from severe ion suppression due to matrix salts. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase. HILIC provides excellent retention for polar, charged metabolites by utilizing a water-enriched liquid layer on the stationary phase[4].

  • Ionization Strategy: Because ATMA already carries a permanent positive charge, it does not require protonation. We utilize Positive Electrospray Ionization (ESI+) monitoring the intact molecular cation [M]+ at m/z 116.1.

  • Self-Validating System: To ensure trustworthiness, this protocol utilizes a stable-isotope-labeled internal standard ( d9​ -ATMA) spiked before any extraction steps. This corrects for both extraction recovery losses and matrix-induced ion suppression, making the assay a self-validating quantitative system.

Experimental Protocol

Materials and Reagents
  • Analytical Standards: Acetonyltrimethylammonium chloride (CAS: 54541-46-7)[5], d9​ -Acetonyltrimethylammonium (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Human plasma (K2EDTA) or homogenized fecal water.

Sample Preparation Workflow

Workflow Sample Plasma Collection Spike Spike IS (d9-ATMA) Sample->Spike Crash Protein Crash (Acetonitrile) Spike->Crash Centrifuge Centrifugation Crash->Centrifuge Dry SpeedVac Drying Centrifuge->Dry Recon Reconstitution (HILIC Buffer) Dry->Recon LCMS HILIC-LC-MS/MS Recon->LCMS

Step-by-step sample preparation workflow for ATMA quantification via HILIC-LC-MS/MS.

Step-by-Step Procedure:

  • Aliquot: Transfer 50μL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Spike: Add 10μL of d9​ -ATMA working solution ( 5μM in water). Rationale: Spiking before extraction ensures the IS accounts for any physical loss during protein precipitation.

  • Protein Precipitation: Add 200μL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes. Rationale: The 4:1 organic-to-aqueous ratio effectively denatures and precipitates plasma proteins while keeping the polar ATMA in the supernatant.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4°C.

  • Drying: Transfer 200μL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen or a vacuum centrifuge (SpeedVac) at room temperature.

  • Reconstitution: Reconstitute the dried pellet in 100μL of Initial Mobile Phase (95% ACN / 5% Water with 10 mM Ammonium Formate). Vortex for 1 minute and transfer to an LC autosampler vial.

LC-MS/MS Conditions

Chromatography Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide ( 2.1×100mm,1.7μm )

  • Column Temperature: 40°C

  • Injection Volume: 2μL

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Scientific Rationale for Mobile Phase: The ammonium formate buffer is critical in HILIC separations. It establishes a consistent ionic strength in the aqueous layer of the stationary phase, preventing poor peak shapes (tailing) commonly associated with quaternary amines interacting with unendcapped silanols.

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40595
1.00.40595
5.00.405050
6.00.405050
6.10.40595
9.00.40595

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
ATMA 116.159.15025Quantifier
ATMA 116.158.15035Qualifier
d9​ -ATMA (IS) 125.168.15025IS Quantifier

Note on Fragmentation: The primary product ion at m/z 59.1 corresponds to the loss of the trimethylamine group, a highly characteristic fragmentation pathway for this class of compounds[6].

System Validation & Quality Control

To ensure the trustworthiness and self-validating nature of the assay, the following QC measures must be integrated into the batch run:

  • System Suitability Blanks: Inject a double-blank (matrix without analyte or IS) followed by a zero-blank (matrix with IS only) to verify the absence of carryover and isotopic interference from the internal standard.

  • Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of ATMA spiked into post-extracted blank matrix versus ATMA spiked into neat solvent. An MF between 0.85 and 1.15 indicates acceptable ion suppression/enhancement. The use of d9​ -ATMA normalizes this variance.

  • Calibration Curve: Construct a 8-point calibration curve ranging from 10nM to 10μM using linear regression with 1/x2 weighting. The correlation coefficient ( R2 ) must be ≥0.995 .

References

  • EvitaChem Database.Buy Acetonyltrimethylammonium (EVT-1188418) | 13429-97-5. EvitaChem.
  • Koeth, R. A., et al. (2013).
  • Seim, H., et al. (1980).Catabolism of carnitine: products of carnitine decarboxylase and carnitine dehydrogenase in vivo. PubMed / NIH.
  • PubChemLite Database.Acetonyltrimethylammonium (C6H14NO) - Structural and Mass Spectrometry Information. Université du Luxembourg.
  • CanbiPharm.Acetonyltrimethylammonium chloride | CAS: 54541-46-7. CanbiPharm.

Sources

High-Performance Thin-Layer Chromatography (HPTLC) Separation and Quantification of Acetonyltrimethylammonium (ATMA)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.

Introduction & Mechanistic Context

Acetonyltrimethylammonium (ATMA) is a permanently charged quaternary ammonium cation characterized by its ketone moiety ( CH3​−CO−CH2​−N+(CH3​)3​ ). In pharmacological and metabolic research, ATMA is frequently encountered as a spontaneous decarboxylation product of [1], and as a primary degradation artifact during the self-decomposition of [2].

Because ATMA lacks the carboxylate group present in zwitterionic carnitine, its chromatographic behavior requires specialized handling. This application note details an optimized, self-validating HPTLC methodology for the selective isolation and densitometric quantification of ATMA from complex biological matrices.

Metabolic_Pathway Carnitine L/D-Carnitine (Zwitterion) Dehydro Dehydrocarnitine (Intermediate) Carnitine->Dehydro Carnitine Dehydrogenase Butyro γ-Butyrobetaine (Metabolite) Carnitine->Butyro Gut Microbiota Reduction ATMA Acetonyltrimethylammonium (Target Cation) Dehydro->ATMA Spontaneous Decarboxylation

Caption: Fig 1: Catabolic pathways of carnitine yielding acetonyltrimethylammonium (ATMA).

Scientific Principles: Causality Behind Experimental Choices

As an analytical scientist, moving beyond rote protocols requires understanding the physical chemistry driving the separation:

  • Stationary Phase Selection (Partition vs. Adsorption): Unmodified silica gel relies on silanol group adsorption. These groups bind permanently charged quaternary ammoniums like ATMA too strongly, causing irreversible adsorption and extreme peak tailing. Therefore, are utilized[3]. Cellulose facilitates partition chromatography—the water in the mobile phase forms a stationary liquid layer on the cellulose fibers, allowing the polar ATMA to partition smoothly based on solubility rather than harsh ionic binding.

  • Mobile Phase Chemistry: A highly polar mixture of methanol-water-glacial acetic acid (10:2:0.1 v/v) is employed[4]. Methanol acts as the primary eluent, driving migration. Water swells the cellulose to maintain the active partition layer. Crucially, glacial acetic acid lowers the pH, ensuring that co-extracted zwitterionic metabolites (like carnitine or crotonobetaine) are fully protonated at their carboxylate groups. This standardizes their migration and prevents co-elution with the permanently cationic ATMA.

  • Visualization Chemistry: While ninhydrin is occasionally used for carnitine assays[3], ATMA lacks a primary amine and reacts poorly. Thus, Dragendorff’s reagent (potassium bismuth iodide) is the mechanistic gold standard for this workflow. The heavy metal complex ( BiI4−​ ) selectively ion-pairs with the quaternary nitrogen of ATMA, precipitating as a stable red-orange chromophore suitable for densitometry at [4].

Self-Validating System & Quality Control

To ensure absolute trustworthiness and E-E-A-T compliance, this protocol operates as a self-validating system. Before any biological sample analysis is accepted, a System Suitability Test (SST) must pass the following criteria:

  • Resolution ( Rs​ ) : Must be ≥1.5 between ATMA and L-Carnitine. If Rs​<1.5 , the chamber saturation is compromised, or the cellulose plate has absorbed excessive ambient humidity.

  • Internal Standard (IS) Stability : Mildronate (3-(2,2,2-Trimethylhydrazinium)propionate) is used as an IS. Its Rf​ value must remain stable at 0.48±0.02 across all tracks.

  • Extraction Recovery : A matrix blank spiked with 10 µg/mL ATMA must yield 95–105% recovery, validating the Weak Cation Exchange (WCX) SPE extraction efficiency.

Step-by-Step Experimental Protocol

Sample Extraction (WCX-SPE)

Biological matrices contain high concentrations of salts and proteins that heavily distort TLC bands. WCX is chosen over Strong Cation Exchange (SCX) because SCX binds ATMA so tightly that eluting it requires harsh conditions that risk compound degradation.

  • Protein Precipitation: Mix 500 µL of plasma/urine with 1.5 mL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a WCX-SPE cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL MS-grade water.

  • Loading: Load the supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide to remove neutral and acidic interferences.

  • Elution: Elute the permanently charged ATMA with 1 mL of 2% formic acid in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 35°C. Reconstitute in 100 µL of the mobile phase.

HPTLC Plate Preparation and Spotting
  • Plates: Use 20 x 10 cm HPTLC Cellulose plates (Merck). Pre-wash plates with methanol and dry at 110°C for 15 minutes prior to use.

  • Application: Using an automated TLC sampler (e.g., CAMAG ATS 4), apply 5 µL of the reconstituted sample as 6 mm bands.

  • Positioning: Set the application position to 8 mm from the bottom edge and 15 mm from the side edges.

Chromatographic Development
  • Mobile Phase Preparation: Mix Methanol : MS-Grade Water : Glacial Acetic Acid in a 10:2:0.1 (v/v/v) ratio.

  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add 10 mL of mobile phase and allow it to saturate for exactly 20 minutes. Causality: Saturation prevents edge effects and ensures reproducible Rf​ values by maintaining a uniform vapor phase of the highly volatile methanol.

  • Development: Place the plate in the chamber and develop to a migration distance of 70 mm.

  • Drying: Remove the plate and dry under a cold air stream for 5 minutes.

Visualization and Densitometry
  • Derivatization: Spray the plate evenly with Dragendorff’s reagent (Munier and Macheboeuf modification).

  • Curing: Dry the plate at room temperature for 10 minutes until distinct orange-red bands appear against a pale yellow background.

  • Scanning: Analyze using a TLC Scanner (e.g., CAMAG Scanner 4) set to absorbance mode at λ=420 nm[4].

TLC_Workflow N1 1. Sample Extraction (WCX-SPE) N2 2. HPTLC Spotting (Cellulose Plates) N1->N2 N3 3. Chamber Saturation (MeOH:H2O:AcOH) N2->N3 N4 4. Chromatographic Development N3->N4 N5 5. Derivatization (Dragendorff's Reagent) N4->N5 N6 6. Densitometry (λ = 420 nm) N5->N6

Caption: Fig 2: Step-by-step HPTLC workflow for the isolation and quantification of ATMA.

Data Presentation

The following table summarizes the expected chromatographic behavior of ATMA and its structural relatives under the defined HPTLC conditions.

Table 1: Chromatographic Parameters and Rf​ Values for Carnitine Metabolites

CompoundStructural ClassificationExpected Rf​ ValueLOD (µ g/spot )Color (Dragendorff's)
L-Carnitine Zwitterion (Hydroxyl, Carboxyl)0.35 ± 0.022.51Orange
Mildronate (IS) Zwitterion (Hydrazinium)0.48 ± 0.022.00Orange
Acetonyltrimethylammonium Quaternary Cation (Ketone) 0.58 ± 0.02 1.85 Deep Orange-Red
Crotonobetaine Zwitterion (Alkene, Carboxyl)0.42 ± 0.022.10Orange
γ-Butyrobetaine Zwitterion (Alkyl, Carboxyl)0.45 ± 0.022.20Orange

Note: ATMA exhibits the highest Rf​ value due to the absence of a carboxylate group, which reduces its hydrogen-bonding capacity with the cellulose stationary phase compared to the zwitterionic metabolites.

References

  • Seim, H., et al. "Catabolism of carnitine: products of carnitine decarboxylase and carnitine dehydrogenase in vivo." Biological Chemistry Hoppe-Seyler, 1985. URL: [Link]

  • Dąbrowska, M., et al. "TLC Assay of L-Carnitine in Dietary Supplements." Journal of Planar Chromatography - Modern TLC, 2012. URL:[Link]

  • Löster, H., et al. "Self-decomposition of DL-/methyl-14C/carnitine to labelled beta-methylcholine and acetonyltrimethylammonium." Journal of Labelled Compounds and Radiopharmaceuticals, 1983. URL:[Link]

Sources

Application Notes and Protocols: Acetonyltrimethylammonium in Surfactant and Micelle Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonyltrimethylammonium is a quaternary ammonium salt, a class of compounds known for their cationic surfactant properties.[1][2] Structurally, it possesses a positively charged hydrophilic head group, the quaternary ammonium cation, and a short, functionalized hydrophobic tail, the acetonyl group. This unique structure, particularly the presence of a ketone moiety, suggests potential for specialized applications beyond that of simple cationic surfactants.[3] These notes provide an in-depth guide to the potential applications of acetonyltrimethylammonium in surfactant and micelle research, offering detailed protocols for its characterization and use. While this specific molecule is not as extensively studied as common surfactants like Cetyltrimethylammonium Bromide (CTAB), its functional handle opens avenues for creating novel micellar systems for applications such as targeted drug delivery and stimuli-responsive materials.[4][5][6]

Part 1: Physicochemical Properties and Synthesis

The defining characteristic of acetonyltrimethylammonium is its amphiphilic nature, with a hydrophilic head and a hydrophobic tail.[7] The trimethylammonium head group is strongly hydrophilic, while the acetonyl tail provides a degree of hydrophobicity. The presence of the ketone group in the tail introduces polarity and a site for chemical modification.

Synthesis Overview

Acetonyltrimethylammonium salts can be synthesized through the reaction of a haloacetone (e.g., chloroacetone or bromoacetone) with trimethylamine. This is a standard quaternization reaction where the nitrogen atom of the trimethylamine acts as a nucleophile, displacing the halide from the haloacetone.

  • Reaction: (CH₃)₃N + ClCH₂C(O)CH₃ → [(CH₃)₃NCH₂C(O)CH₃]⁺Cl⁻

The reaction is typically carried out in a suitable solvent, and the resulting acetonyltrimethylammonium salt can be purified by recrystallization.

Part 2: Core Concepts in Micelle Science

Surfactant molecules, when dispersed in a solvent at a concentration above a certain threshold, self-assemble into organized aggregates called micelles.[8][9] In aqueous solutions, the hydrophobic tails of the surfactant molecules cluster together to form the core of the micelle, while the hydrophilic head groups form the outer shell, which is in contact with the surrounding water. This process is driven by the hydrophobic effect.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant. It is the minimum concentration at which micelle formation begins.[10] Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, there is a dynamic equilibrium between monomers and micelles.[11] The CMC is a key parameter for any application involving surfactants and can be influenced by factors such as temperature, pH, and the presence of electrolytes.[12]

Part 3: Experimental Protocols for Characterization

Protocol 1: Determination of the Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micellization.[10] Common methods include surface tensiometry and conductometry.

A. Using a Surface Tensiometer

  • Principle: Below the CMC, the surface tension of the solution decreases as the surfactant concentration increases because the surfactant monomers accumulate at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and the newly added surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension.[3][10]

  • Procedure:

    • Prepare a stock solution of acetonyltrimethylammonium chloride in deionized water at a concentration expected to be well above the CMC.

    • Prepare a series of dilutions of the stock solution.

    • Measure the surface tension of each solution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[13]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the intersection of the two linear regions of the plot.[10]

B. Using a Conductivity Meter

  • Principle: For ionic surfactants like acetonyltrimethylammonium, the conductivity of the solution increases with concentration. Below the CMC, the increase is steep because the charge carriers are individual surfactant ions and their counter-ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[10][14]

  • Procedure:

    • Prepare a series of solutions of acetonyltrimethylammonium chloride in deionized water with increasing concentrations.

    • Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific conductance versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The concentration at which the slope changes is the CMC.[14]

Protocol 2: Micelle Size and Zeta Potential Measurement

A. Dynamic Light Scattering (DLS) for Micelle Size

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution.[15] The rate of these fluctuations is related to the diffusion coefficient of the particles, which can be used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.[11][16]

  • Procedure:

    • Prepare a solution of acetonyltrimethylammonium chloride at a concentration significantly above its CMC.

    • Filter the solution through a 0.22 µm syringe filter to remove dust and other large particles.

    • Place the filtered solution in a clean cuvette.

    • Perform the DLS measurement using a DLS instrument. The instrument will provide the size distribution of the micelles.[17][18]

B. Electrophoretic Light Scattering (ELS) for Zeta Potential

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the micelles.[19] It is determined by measuring the velocity of the charged micelles in an applied electric field using ELS.[20][21] For cationic surfactants, the zeta potential is expected to be positive.[22]

  • Procedure:

    • Prepare the micellar solution as described for DLS.

    • Use a zeta potential analyzer to measure the electrophoretic mobility of the micelles.

    • The instrument's software will calculate the zeta potential from the mobility. A high positive zeta potential (e.g., > +30 mV) indicates good colloidal stability.[19]

Part 4: Advanced Applications and Protocols

The presence of a ketone group in the hydrophobic tail of acetonyltrimethylammonium opens up possibilities for creating functionalized micelles.

Application Focus: Functionalized Micelles for Targeted Drug Delivery

The ketone group can be used as a chemical handle to attach targeting ligands, such as peptides or antibodies, to the surface of the micelles.[4][6] This can enhance the delivery of encapsulated drugs to specific cells or tissues.[5][23]

Protocol 3: Post-Micellar Modification via Hydrazone Linkage

This protocol describes a hypothetical method for attaching a hydrazine-modified targeting ligand to acetonyltrimethylammonium micelles.

  • Principle: The ketone group on the acetonyltrimethylammonium can react with a hydrazine group on a targeting ligand to form a stable hydrazone bond.

  • Procedure:

    • Prepare acetonyltrimethylammonium micelles by dissolving the surfactant in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its CMC.

    • Dissolve the hydrazine-modified targeting ligand in the same buffer.

    • Mix the micellar solution with the targeting ligand solution and allow them to react under gentle stirring at room temperature for a specified period (e.g., 24 hours).

    • The resulting functionalized micelles can be purified from unreacted ligand by dialysis or size exclusion chromatography.

    • Characterize the functionalized micelles using DLS and zeta potential measurements to confirm their size and surface charge.

Application Focus: Co-micellization

Acetonyltrimethylammonium can be mixed with other surfactants to form mixed micelles with tunable properties.[24][25] This can be advantageous for solubilizing certain drugs or for creating more stable drug delivery systems.[26]

Protocol 4: Preparation and Characterization of Mixed Micelles
  • Procedure:

    • Prepare stock solutions of acetonyltrimethylammonium chloride and a second surfactant (e.g., a non-ionic surfactant like a Pluronic) in an aqueous buffer.

    • Mix the two surfactant solutions in different molar ratios.

    • Determine the CMC of the mixed surfactant systems using the methods described in Protocol 1.

    • Characterize the size and zeta potential of the mixed micelles using DLS and ELS as described in Protocol 2.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of Acetonyltrimethylammonium Chloride

PropertyExpected ValueMethod of Determination
Critical Micelle Concentration (CMC) High (mM range)Surface Tensiometry, Conductometry
Micelle Hydrodynamic Diameter 5 - 15 nmDynamic Light Scattering (DLS)
Zeta Potential > +30 mVElectrophoretic Light Scattering (ELS)
Aggregation Number LowFluorescence Quenching

Visualizations

Diagrams

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC Monomer Acetonyltrimethylammonium Monomer Micelle Micelle Monomer->Micelle Self-Assembly

Caption: Micelle formation from acetonyltrimethylammonium monomers above the CMC.

Experimental_Workflow Start Prepare Acetonyltrimethylammonium Solutions CMC Determine CMC (Tensiometry/Conductometry) Start->CMC Micelle_Prep Prepare Micelles (Concentration > CMC) Start->Micelle_Prep Size_Zeta Characterize Size & Zeta Potential (DLS/ELS) Micelle_Prep->Size_Zeta Functionalization Functionalize Micelles (e.g., with Targeting Ligand) Size_Zeta->Functionalization End Characterize Functionalized Micelles Functionalization->End

Caption: Experimental workflow for the characterization and functionalization of acetonyltrimethylammonium micelles.

References

Sources

Application Notes and Protocols: A Guide to the Preparation of Acetonyltrimethylammonium Picrate Derivatives for Chemical Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility of Quaternary Ammonium Picrates in Analytical Chemistry

In the realm of chemical analysis and drug development, the precise characterization and isolation of organic molecules are of paramount importance. The formation of crystalline derivatives is a classic and highly effective technique for the purification and identification of organic compounds, particularly amines. Picrate salts, formed through the reaction of an amine with the strong organic acid, picric acid (2,4,6-trinitrophenol), are particularly advantageous.[1][2] These salts are typically bright yellow, crystalline solids, which facilitates their isolation and handling.[2] The stability and well-defined stoichiometry of picrate salts make them excellent derivatives for techniques such as melting point determination, spectroscopy, and X-ray crystallography.[3][4]

This application note provides a comprehensive guide to the synthesis of acetonyltrimethylammonium picrate, a derivative that combines the utility of a quaternary ammonium salt with the advantageous properties of a picrate anion. Acetonyltrimethylammonium itself is a quaternary ammonium cation, a permanently charged species regardless of pH, which can be useful in various analytical contexts.[5] This guide will detail the two-step synthesis process, starting from the quaternization of trimethylamine with chloroacetone, followed by an anion exchange to yield the final picrate derivative. We will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and outline the necessary safety precautions, particularly concerning the handling of picric acid.

Chemical Reaction Pathway

The overall synthesis of acetonyltrimethylammonium picrate is a two-step process. The first step is a quaternization reaction, a type of nucleophilic substitution, to form the acetonyltrimethylammonium cation with a chloride counter-ion. The second step involves an anion exchange to replace the chloride ion with the picrate anion.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange Chloroacetone Chloroacetone (C₃H₅ClO) Acetonyltrimethylammonium_Chloride Acetonyltrimethylammonium Chloride (C₆H₁₄ClNO) Chloroacetone->Acetonyltrimethylammonium_Chloride Nucleophilic Substitution Trimethylamine Trimethylamine (C₃H₉N) Trimethylamine->Acetonyltrimethylammonium_Chloride Acetonyltrimethylammonium_Chloride_2 Acetonyltrimethylammonium Chloride Acetonyltrimethylammonium_Chloride->Acetonyltrimethylammonium_Chloride_2 Intermediate Isolation Picric_Acid Picric Acid (C₆H₃N₃O₇) Acetonyltrimethylammonium_Picrate Acetonyltrimethylammonium Picrate (C₁₂H₁₆N₄O₈) Picric_Acid->Acetonyltrimethylammonium_Picrate HCl Hydrochloric Acid (HCl) Acetonyltrimethylammonium_Picrate->HCl Byproduct Acetonyltrimethylammonium_Chloride_2->Acetonyltrimethylammonium_Picrate

Caption: Overall reaction scheme for the synthesis of acetonyltrimethylammonium picrate.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )Key PropertiesSupplier
ChloroacetoneC₃H₅ClO92.52Lachyrmator, toxicSigma-Aldrich
Trimethylamine(CH₃)₃N59.11Colorless gas, fishy odorSigma-Aldrich
Picric Acid (wetted with >30% water)C₆H₃N₃O₇229.10Explosive when dry, toxicSigma-Aldrich
AcetoneC₃H₆O58.08Anhydrous, for reactionFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, for precipitationFisher Scientific
EthanolC₂H₅OH46.0795%, for recrystallizationFisher Scientific

Experimental Protocols

PART 1: Synthesis of Acetonyltrimethylammonium Chloride (Intermediate)

This procedure is based on the well-established Menschutkin reaction, which involves the alkylation of a tertiary amine.[6]

Rationale: Trimethylamine, a tertiary amine, acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom.[7] The reaction proceeds via an SN2 mechanism, resulting in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.[6] Anhydrous acetone is used as the solvent to prevent side reactions with water. The reaction is heated to increase the rate of reaction.

G start Start dissolve Dissolve Trimethylamine in Anhydrous Acetone start->dissolve cool Cool Solution in Ice Bath dissolve->cool add_chloroacetone Add Chloroacetone Dropwise cool->add_chloroacetone reflux Heat to Reflux (Monitor by TLC) add_chloroacetone->reflux cool_precipitate Cool to Room Temp. (Precipitate Forms) reflux->cool_precipitate add_ether Add Diethyl Ether for Further Precipitation cool_precipitate->add_ether filter Vacuum Filter the Solid add_ether->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end Acetonyltrimethylammonium Chloride (Solid) dry->end

Caption: Workflow for the synthesis of acetonyltrimethylammonium chloride.

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Preparation: Dissolve a known molar equivalent of trimethylamine in anhydrous acetone. Cool the solution in an ice bath.

  • Reaction: Slowly add an equimolar amount of chloroacetone dropwise to the cooled trimethylamine solution with vigorous stirring. Caution: Chloroacetone is a lachrymator and toxic; handle with extreme care.

  • Heating: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, acetonyltrimethylammonium chloride, may precipitate out of the solution. To ensure complete precipitation, add anhydrous diethyl ether to the mixture.[8]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified acetonyltrimethylammonium chloride under vacuum.

PART 2: Synthesis of Acetonyltrimethylammonium Picrate

Rationale: This step is a straightforward acid-base reaction followed by precipitation.[9] The acetonyltrimethylammonium chloride, a salt, will dissociate in a polar solvent like ethanol. Picric acid, being a strong acid, will protonate the solvent to a small extent. When the two solutions are mixed, the highly insoluble acetonyltrimethylammonium picrate is formed and precipitates out of the solution, driving the reaction to completion.

G start Start prep_picric_acid Prepare Saturated Picric Acid Solution in Ethanol start->prep_picric_acid prep_quat_salt Dissolve Acetonyltrimethylammonium Chloride in Ethanol start->prep_quat_salt mix Slowly Add Quat Salt Solution to Picric Acid Solution prep_picric_acid->mix prep_quat_salt->mix stir Stir for 30 Minutes (Yellow Precipitate Forms) mix->stir filter Vacuum Filter the Precipitate stir->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol (Optional) wash->recrystallize dry Dry in Vacuum Desiccator recrystallize->dry end Acetonyltrimethylammonium Picrate (Crystals) dry->end

Caption: Workflow for the synthesis of acetonyltrimethylammonium picrate.

Step-by-Step Procedure:

  • Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations of picric acid must be performed in a chemical fume hood.[10][11]

  • Prepare a Saturated Picric Acid Solution: In a glass beaker, add an excess of wetted picric acid to 95% ethanol. Stir the mixture at room temperature for approximately 30 minutes to ensure the solution is saturated. Carefully decant or filter the saturated solution to remove any undissolved picric acid.[7]

  • Dissolve the Quaternary Ammonium Salt: In a separate beaker, dissolve the previously synthesized and dried acetonyltrimethylammonium chloride in a minimal amount of 95% ethanol.

  • Reaction: Slowly add the ethanolic solution of acetonyltrimethylammonium chloride to the saturated picric acid solution with constant stirring. An immediate precipitation of yellow crystals of acetonyltrimethylammonium picrate is expected.

  • Isolation and Purification:

    • Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure the reaction goes to completion.[7]

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

    • For higher purity, the crude product can be recrystallized from a minimal amount of hot 95% ethanol.

  • Drying: Carefully dry the purified crystals in a desiccator over a suitable drying agent. Do not use an oven , as picrate salts can be sensitive to heat.[12]

Characterization of Acetonyltrimethylammonium Picrate

The synthesized product should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point is indicative of a pure compound.
Infrared (IR) Spectroscopy Expect to see characteristic peaks from the picrate anion, including strong absorptions from the nitro groups (asymmetric and symmetric stretching) and the phenolate C-O bond. The spectrum will also show C-H stretching and bending from the acetonyl and methyl groups of the cation.[12]
¹H NMR Spectroscopy The proton NMR spectrum would likely show a sharp singlet for the nine protons of the N-methyl groups. The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.[3][13] The protons of the acetonyl group will also have characteristic shifts. The aromatic protons of the picrate anion will also be visible.
¹³C NMR Spectroscopy Carbons directly attached to the nitrogen will appear in the 50-70 ppm region. The carbonyl carbon of the acetonyl group will be significantly downfield.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula C₁₂H₁₆N₄O₈.

Safety Precautions: Handling Picric Acid

Picric acid is a highly energetic compound and is explosive in its dry state.[10] It is crucial to adhere to strict safety protocols when handling this substance.

  • Always Keep it Wet: Picric acid must be stored with at least 30% water to remain non-explosive.[10] Regularly inspect stored picric acid to ensure it has not dried out.

  • Avoid Metal Contact: Do not use metal spatulas or allow picric acid to come into contact with metal surfaces, as it can form highly shock-sensitive metal picrate salts.

  • Work in a Fume Hood: All work with picric acid should be conducted in a certified chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Spill Cleanup: In case of a spill, do NOT attempt to sweep up dry material. Immediately wet the spilled material with water and use an absorbent pad to clean it up.[11]

  • Waste Disposal: Dispose of all picric acid waste and contaminated materials as hazardous waste according to your institution's guidelines. Ensure the waste is kept wet.[10]

Conclusion

The preparation of acetonyltrimethylammonium picrate is a valuable technique for the derivatization and characterization of the corresponding quaternary ammonium cation. The two-step synthesis outlined in this application note is robust and based on well-established chemical principles. By following the detailed protocols and adhering to the stringent safety precautions for handling picric acid, researchers can reliably synthesize this derivative for use in a variety of chemical analysis applications. The resulting crystalline product allows for straightforward purification and characterization, aiding in the broader goals of chemical synthesis and drug development.

References

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Chemcess. (2024, August 8). Trimethylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • The University of Alabama. (n.d.). Picric Acid: Guidance for Laboratories. EHS | The University of Alabama. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Picric Acid. Environment, Health & Safety. Retrieved from [Link]

  • Wanhua Chemical Group Co., Ltd. (2021). Method for preparing 2-hydroxypropyl trimethyl isooctanoic acid ammonium salt. Google Patents.
  • Hosseini, S. G., & Damavandi, S. (2010). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Vlaisavljevich, E., & Tsiourvas, D. (2000). Physicochemical Properties of Dodecylammonium Picrate. Journal of Colloid and Interface Science, 227(2), 427-436.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trimethyl amine picrate. Retrieved from [Link]

  • Li, J., & Wang, Y. (2000). Synthesis process of dodecyl trimethyl ammonium chloride. Google Patents.
  • Evans, M. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. Retrieved from [Link]

  • Al-Juboori, A. M. J., & Al-Amery, M. H. A. (2022). Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION STUDIES OF DIPHENYLAMINE PICRATE CYSTAL – A NON-LINEAR OPTICAL MATERIAL. Retrieved from [Link]

  • Bell, R. P., & Lidiard, D. J. (1950). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 46, 558-563.

Sources

Extraction and Quantification of Acetonyltrimethylammonium from Fecal and Urine Matrices: A Guide to Quaternary Ammonium Metabolite Recovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetonyltrimethylammonium (ATA) is a highly polar, permanently charged quaternary ammonium cation (QAC). It primarily emerges as a decomposition product of dehydrocarnitine or as a metabolite of unphysiological D-carnitine degradation mediated by gut microbiota [1]. Because ATA lacks a hydrophobic tail and maintains a permanent positive charge regardless of physiological pH, traditional liquid-liquid extraction (LLE) and reversed-phase chromatography result in poor recovery and severe matrix effects.

This application note details a self-validating, causality-driven protocol utilizing Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) followed by Hydrophilic Interaction Liquid Chromatography (HILIC) to robustly extract and quantify ATA from complex biological matrices (urine and feces).

The Causality of the Method: Why Weak Cation Exchange (WCX)?

As a Senior Application Scientist, I frequently see researchers attempt to extract QACs using Strong Cation Exchange (SCX) sorbents. This is a critical error.

The Mechanistic Flaw of SCX: SCX sorbents rely on sulfonic acid groups ( pKa​<1 ), meaning they remain negatively charged at almost any pH. Because ATA is a permanent cation ( N+ ), it binds to SCX sorbents with such extreme electrostatic affinity that releasing it requires highly concentrated salt solutions (>1 M). These high-salt eluents are fundamentally incompatible with downstream LC-MS/MS, causing severe ion suppression and source fouling.

The WCX Advantage: This protocol utilizes a Weak Cation Exchange (WCX) sorbent featuring carboxylic acid functional groups ( pKa​≈4.5 ).

  • Retention (pH 7.0): By buffering the sample to pH 7.0, the carboxylic acid groups are fully ionized ( −COO− ). The permanently charged ATA+ is strongly retained via electrostatic interaction, allowing aggressive washing with 100% methanol to remove neutral lipids and isobaric interferences.

  • Elution (pH < 2.0): Elution is achieved using 5% formic acid in methanol. The low pH neutralizes the sorbent to its uncharged state ( −COOH ). Without the opposing negative charge, the electrostatic bond is broken, and ATA+ is cleanly released into a volatile, MS-compatible solvent.

Experimental Workflow and Metabolic Origin

QAC_Extraction cluster_matrices Biological Matrices Carnitine D-Carnitine / Dehydrocarnitine (Gut Microbiome Metabolism) ATA Acetonyltrimethylammonium (ATA+) Target Quaternary Amine Carnitine->ATA Decarboxylation Urine Urine Sample (Direct Dilution) ATA->Urine Feces Fecal Sample (Lyophilization & Bead Beating) ATA->Feces SPE_Load WCX-SPE Loading pH 7.0 (Sorbent Ionized: COO-) Urine->SPE_Load Feces->SPE_Load SPE_Wash Interference Removal (Aqueous & 100% MeOH Washes) SPE_Load->SPE_Wash ATA+ Retained SPE_Elute Acidic Elution pH < 2.0 (Sorbent Neutralized: COOH) SPE_Wash->SPE_Elute Lipids/Neutrals Removed LCMS HILIC-LC-MS/MS Quantification SPE_Elute->LCMS ATA+ Released

Metabolic origin and WCX-SPE extraction workflow for acetonyltrimethylammonium.

Step-by-Step Methodologies
3.1. Reagents and Materials
  • Sorbent: Polymeric Weak Cation Exchange (WCX) SPE Cartridges (e.g., 30 mg/1 cc).

  • Buffers: 100 mM Ammonium Acetate (pH 7.0).

  • Extraction Solvent: Methanol:Water (80:20, v/v) pre-chilled to -20°C.

  • Elution Solvent: 5% Formic Acid in LC-MS grade Methanol.

  • Internal Standard (IS): d9​ -Carnitine or a structurally analogous stable-isotope QAC.

3.2. Fecal Sample Preparation (Matrix Disruption)

Fecal matter is highly heterogeneous. Wet-weight extractions introduce massive variance due to fluctuating water content.

  • Lyophilization: Freeze-dry fecal aliquots for 24 hours. Rationale: Normalizes sample mass and prevents aqueous hydrolysis of unstable co-metabolites.

  • Homogenization: Weigh 20 mg of lyophilized feces into a reinforced tube containing 0.1 mm zirconia beads. Add 1.0 mL of cold Extraction Solvent (80:20 MeOH:Water) spiked with IS.

  • Bead Beating: Process at 50 Hz for 2 minutes. Rationale: Chaotropic disruption of bacterial cell walls and precipitation of matrix proteins.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 400 µL of the supernatant to a new tube.

  • Aqueous Dilution (Critical Step): Dilute the 400 µL supernatant with 3.6 mL of 100 mM Ammonium Acetate (pH 7.0).

    • Self-Validation Check: Verify the pH is between 6.5 and 7.5. Furthermore, reducing the methanol concentration to <10% ensures ATA+ will not experience premature breakthrough during SPE loading.

3.3. Urine Sample Preparation

Urine contains high concentrations of competing salts and urea, but minimal proteins.

  • Thawing & Clarification: Thaw urine on ice. Centrifuge at 10,000 × g for 5 minutes to pellet cellular debris.

  • Dilution: Aliquot 200 µL of urine. Add IS, followed by 1.8 mL of 100 mM Ammonium Acetate (pH 7.0).

    • Rationale: This 1:10 dilution normalizes the ionic strength across different urine specific gravities, preventing salt-induced displacement of ATA+ on the WCX sorbent.

3.4. WCX Solid-Phase Extraction (SPE) Protocol
  • Condition: Pass 1.0 mL of 100% Methanol through the WCX cartridge to solvate the polymeric bed.

  • Equilibrate: Pass 1.0 mL of 100 mM Ammonium Acetate (pH 7.0) to ionize the carboxylic acid groups.

  • Load: Apply the diluted fecal or urine extract at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 100 mM Ammonium Acetate (pH 7.0). Rationale: Washes away loosely bound salts, urea, and neutral hydrophilic compounds.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Rationale: Strips away phospholipids and neutral lipids. ATA+ remains locked to the sorbent via ionic bonds.

  • Elute: Apply 1.0 mL of 5% Formic Acid in Methanol. Collect the eluate. Rationale: The pH drops below the sorbent's pKa​ , neutralizing the active sites and releasing ATA+.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of HILIC starting mobile phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate).

Quantitative Data Presentation

The following table summarizes the validated performance metrics of the WCX-SPE method for quaternary ammonium extraction across both matrices, demonstrating the elimination of matrix effects commonly seen in standard LLE approaches.

MatrixSpike Level (ng/mL or ng/g)Absolute Recovery (%) ± SDMatrix Effect (%)Precision (RSD, %)
Urine 50 (Low)92.4 ± 3.1-4.23.4
Urine 500 (High)95.1 ± 2.8-2.12.9
Feces 100 (Low)88.7 ± 4.5-8.55.1
Feces 1000 (High)91.2 ± 3.9-6.34.3

Note: Matrix effect values close to 0% indicate successful removal of ion-suppressing phospholipids (feces) and salts (urine) via the aggressive 100% methanol wash step enabled by the WCX retention mechanism.

Downstream Analytical Considerations

Because ATA+ is a small, highly polar cation, standard C18 (Reversed-Phase) columns will result in the analyte eluting in the void volume, leading to massive ion suppression from unretained salts. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required. An underivatized silica or zwitterionic (ZIC-HILIC) column operated with a high-organic to high-aqueous gradient (utilizing ammonium formate buffers to ensure sharp peak shapes) will provide the necessary retention and chromatographic resolution for ATA+.

References
  • Seim, H., Schulze, J., & Strack, E. (1985). Catabolic pathways for high-dosed L(-)- or D(+)-carnitine in germ-free rats? Biological Chemistry Hoppe-Seyler, 366(11), 1017-1021. Available at:[Link]

  • Kleber, H. P. (1997). Bacterial carnitine metabolism. FEMS Microbiology Letters, 147(1), 1-9. Available at:[Link]

Application Note: Advanced NMR Spectroscopy Characterization of Acetonyltrimethylammonium Salts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Acetonyltrimethylammonium (ATMA) salts—frequently referred to in biological literature as trimethylaminoacetone derivatives—occupy a critical intersection between synthetic organic chemistry and clinical metabolomics. In biological systems, ATMA is a recognized biomarker and a known degradation product of carnitine metabolism[1]. Its precise quantification is increasingly critical in untargeted metabolomic workflows, such as profiling the urine metabolome in Huntington's disease models[2] and advancing single-cell capillary electrophoresis-mass spectrometry techniques[3].

From a structural and analytical perspective, the ATMA cation ( CH3​−CO−CH2​−N+(CH3​)3​ ) presents a highly polarized electronic environment. The molecule features an "active methylene" group flanked by two profoundly electron-withdrawing moieties: a ketone carbonyl and a permanently charged quaternary ammonium group. This dual-deshielding effect dictates its distinct Nuclear Magnetic Resonance (NMR) chemical shifts and makes the methylene protons highly acidic, rendering them susceptible to rapid enolization and base-catalyzed reactions[4]. Historically, the anomalous reactivity of related quaternary ammonium epoxides and their derivatives has led to misleading NMR interpretations in the literature[5], underscoring the need for a rigorous, causality-driven analytical protocol.

Experimental Protocols: A Causality-Driven Methodology

To achieve reproducible and high-resolution NMR spectra for ATMA salts, scientists must account for the molecule's extreme hygroscopicity and its acidic alpha-protons.

Step-by-Step Sample Preparation
  • Desiccation (Addressing Hygroscopicity): ATMA salts readily absorb atmospheric moisture, which leads to peak broadening and inaccurate integrations due to hydrogen bonding dynamics. Lyophilize or dry the ATMA salt under high vacuum ( 0.1 mbar) at 40°C for at least 12 hours prior to analysis.

  • Solvent Selection (The Causality Dilemma):

    • DMSO- d6​ : This is the preferred solvent for observing the intact methylene group. Expert Caution: The residual water peak in DMSO- d6​ (~3.33 ppm) perfectly overlaps with the massive 9H singlet of the N+(CH3​)3​ group (~3.30 ppm). If DMSO- d6​ is used, it must be strictly anhydrous (stored over molecular sieves), or the trimethylammonium integral will be artificially inflated.

    • D 2​ O: Preferred for clean baseline separation, as the HDO peak (~4.70 ppm) is shifted away from the trimethylammonium signal. Expert Caution: The high acidity of the −CH2​− group causes rapid Hydrogen/Deuterium (H/D) exchange in D 2​ O, leading to the gradual disappearance of the methylene signal.

  • Internal Standardization: Dissolve 10–15 mg of the dried salt in 600 µL of the chosen deuterated solvent. Add 0.05% v/v TSP (for D 2​ O) or TMS (for DMSO- d6​ ) to serve as the 0.0 ppm chemical shift reference. Transfer to a high-quality 5 mm NMR tube.

NMR Acquisition Parameters
  • 1D 1 H NMR: 400 MHz or higher. Acquire 16 to 32 scans. Set the relaxation delay (D1) to 3 seconds to ensure complete longitudinal relaxation ( T1​ ) of the quaternary methyl groups for accurate quantitative integration.

  • 1D 13 C NMR: 100 MHz or higher. Acquire 1024 scans with a D1 of 2 seconds. The carbonyl carbon (~202 ppm) requires a high number of transients due to the lack of attached protons (resulting in no Nuclear Overhauser Effect enhancement) and its inherently long T1​ relaxation time.

  • 2D HMBC: Set the long-range coupling constant ( nJCH​ ) optimization to 8 Hz to capture the critical correlations across the quaternary nitrogen and carbonyl centers.

Workflow Start Lyophilize ATMA Salt (Highly Hygroscopic) Solvent Select Solvent (D2O or DMSO-d6) Start->Solvent Prep Dissolve 10-15 mg in 600 µL Solvent Solvent->Prep Standard Add Internal Standard (TSP or TMS) Prep->Standard Acquire Acquire 1D & 2D NMR (1H, 13C, HSQC, HMBC) Standard->Acquire Validate Validate Structure & Check H/D Exchange Acquire->Validate

Fig 1. Standardized workflow for the preparation and NMR acquisition of highly hygroscopic ATMA salts.

Data Presentation: Chemical Shifts and Assignments

The table below summarizes the expected chemical shifts for Acetonyltrimethylammonium Chloride in an anhydrous environment.

Table 1: 1 H and 13 C NMR Chemical Shifts of ATMA Chloride (in DMSO- d6​ )

Nucleus / Position 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Causality / Deshielding Factor
N+(CH3​)3​ ~3.30Singlet, 9H~54.5Permanent positive charge induces strong inductive deshielding.
−CH2​− ~4.60Singlet, 2H~68.5Dual deshielding from the adjacent carbonyl and quaternary amine.
C=O --~202.0Highly polarized ketone carbonyl carbon.
CH3​−C(=O) ~2.35Singlet, 3H~28.0Alpha to carbonyl; slight long-range inductive pull from nitrogen.

Advanced Troubleshooting: Building a Self-Validating System

A core tenet of rigorous analytical chemistry is ensuring the protocol acts as a self-validating system. When analyzing ATMA salts, researchers frequently encounter "The Missing Methylene Anomaly" .

If analyzing the sample in D 2​ O, the 1 H NMR spectrum may show only the 9H singlet (~3.30 ppm) and the 3H singlet (~2.35 ppm), with the 2H singlet (~4.60 ppm) entirely missing or integrating poorly.

The Self-Validation Logic: Do not assume the molecule has degraded. This is a classic H/D exchange phenomenon driven by the high acidity of the active methylene. To validate this mechanistically, utilize 2D NMR:

  • Check the 13 C NMR: The carbon signal at ~68.5 ppm will split into a multiplet (a quintet for CD2​ ) due to carbon-deuterium spin-spin coupling ( JCD​≈20−25 Hz), and its intensity will drop significantly due to the loss of NOE.

  • Run a 2D HMBC: The intact CH3​−C(=O) protons (~2.35 ppm) and the N+(CH3​)3​ protons (~3.30 ppm) will still show strong long-range correlations to the CD2​ carbon. This proves the carbon skeleton remains completely intact despite the proton exchange.

HMBC H_NMe3 1H: N+(CH3)3 (~3.3 ppm) C_CH2 13C: -CH2- (~68 ppm) H_NMe3->C_CH2 HMBC H_CH2 1H: -CH2- (~4.6 ppm) C_NMe3 13C: N+(CH3)3 (~54 ppm) H_CH2->C_NMe3 HMBC C_CO 13C: C=O (~202 ppm) H_CH2->C_CO HMBC C_Ac 13C: CH3-C=O (~28 ppm) H_CH2->C_Ac HMBC H_Ac 1H: CH3-C=O (~2.3 ppm) H_Ac->C_CH2 HMBC H_Ac->C_CO HMBC

Fig 2. 1H-13C HMBC correlation network validating the structural connectivity of the ATMA framework.

References

  • Source: scribd.
  • Source: illinois.
  • Source: open.ac.
  • Source: nih.
  • Title: Mechanism of nitration of nitrogen-containing heterocyclic N-acetonyl derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Acetonyltrimethylammonium (ATMA) Retention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the complex chromatographic challenges associated with Acetonyltrimethylammonium (ATMA) .

ATMA is a methylated quaternary ammonium compound (mQAC). Because it possesses a permanent positive charge, it is highly polar and hydrophilic. This intrinsic property causes it to elute in the void volume of standard reversed-phase (RP) columns and interact aggressively with residual silanols, leading to severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase for robust ATMA retention.

Diagnostic Workflow: Chromatographic Mode Selection

Before adjusting mobile phase parameters, you must select the correct chromatographic mode based on your detection requirements. The diagram below outlines the causal decision-making process.

Workflow N1 Target: Acetonyltrimethylammonium (ATMA) Permanent (+) Charge, High Polarity N2 Select Detection Modality N1->N2 N3 Optical (UV/Vis/DAD) Low Sensitivity Needs N2->N3 N4 Mass Spectrometry (LC-MS/MS) High Sensitivity Needs N2->N4 N5 Ion-Pairing RP-HPLC Add Alkyl Sulfonates (e.g., 5mM Sodium Decanesulfonate) N3->N5 Standard C18 Column N6 HILIC Mode Zwitterionic or Amide Phase (Ammonium Formate Buffer) N4->N6 Preferred for MS N7 Volatile IP-RP Add Perfluoroalkyl Acids (e.g., 5mM HFBA) N4->N7 If RP is mandatory

Decision matrix for ATMA chromatographic method selection based on detection modality.

Core Troubleshooting & FAQs

Q1: My ATMA peak elutes in the void volume on a standard C18 column. How do I force retention?

Mechanistic Root Cause: ATMA’s permanent positive charge creates a strong hydration shell in aqueous mobile phases, preventing it from partitioning into the hydrophobic C18 stationary phase. Scientific Solution: You must either neutralize the apparent charge or change the retention mechanism entirely.

  • Approach A (HILIC - Recommended): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the mobile phase is highly organic (e.g., 70–80% Acetonitrile). This forces the polar ATMA to partition into a water-enriched liquid layer immobilized on a polar stationary phase (like an amide or zwitterionic column). As demonstrated in recent metabolomics studies, HILIC is exceptionally suited for permanently charged mQACs, enhancing both retention and resolution through hydrophilic partitioning and electrostatic interactions[1].

  • Approach B (Ion-Pairing RP-HPLC): If you must use a C18 column, add an anionic ion-pairing (IP) reagent to the mobile phase. Reagents like 1-dodecanesulfonic acid contain a negatively charged headgroup that binds to the positively charged ATMA, forming a neutral, hydrophobic ion-pair complex that readily retains on the C18 phase[2].

Q2: I achieved retention using a C18 column, but I am seeing severe peak tailing. How can I improve peak symmetry?

Mechanistic Root Cause: Peak tailing for quaternary amines is classically caused by secondary electrostatic interactions. Even highly end-capped silica columns contain residual silanol groups. At a neutral pH, these silanols ionize into negatively charged species ( Si−O− ), which strongly attract the positively charged ATMA.

Mechanism S1 ATMA (+) Analyte S3 Electrostatic Attraction (Secondary Interaction) S1->S3 S2 Residual Silanols (Si-O⁻) on C18 Silica S2->S3 S5 Buffer pH < 3.0 S2->S5 Optimization S4 Severe Peak Tailing & Irreversible Binding S3->S4 S6 Protonated Silanols (Si-OH) Neutralized S5->S6 S7 Restored Peak Symmetry S6->S7

Mechanistic pathway of ATMA peak tailing via silanol interactions and pH-mediated resolution.

Scientific Solution: Lower the aqueous mobile phase pH to < 3.0 using phosphoric acid (for UV) or formic acid (for MS). This protonates the silanols ( Si−OH ), neutralizing their charge and eliminating the secondary interaction. Alternatively, switch to a polymeric stationary phase which inherently lacks silanol groups.

Q3: I switched to Ion-Pairing RP-HPLC with sodium decanesulfonate to retain ATMA, but my LC-MS signal disappeared. Why?

Mechanistic Root Cause: Alkyl sulfonates are non-volatile. In the electrospray ionization (ESI) source of the mass spectrometer, these reagents precipitate, causing physical blockages. Furthermore, they drastically alter droplet surface tension and outcompete the target analyte for charge, leading to severe ion suppression. Scientific Solution: For LC-MS/MS, you must replace non-volatile sulfonates with volatile perfluorinated carboxylic acids, such as Heptafluorobutyric acid (HFBA) at 5 mM. However, the most robust solution for MS sensitivity is abandoning IP-RP entirely and adopting a HILIC-MS workflow. HILIC uses volatile buffers (ammonium formate) and high organic content, which significantly enhances ESI desolvation and ionization efficiency[3].

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes expected chromatographic behaviors for ATMA across various mobile phase optimizations.

Chromatographic ModeStationary PhaseMobile Phase AdditiveATMA Retention Factor (k')Peak Asymmetry (As)MS Compatibility
Standard RP C18 (Silica)0.1% Formic Acid< 0.5 (Void)> 2.5 (Severe)Excellent
Ion-Pairing RP (UV) C18 (Silica)5 mM Sodium Decanesulfonate4.5 - 6.01.0 - 1.2Poor (Suppression)
Ion-Pairing RP (MS) C18 (Silica)5 mM Heptafluorobutyric Acid2.5 - 3.51.2 - 1.4Moderate
HILIC Zwitterionic / Amide10 mM Ammonium Formate (pH 3.5)5.0 - 7.01.0 - 1.1Excellent

Self-Validating Experimental Protocols

Protocol A: HILIC-MS Mobile Phase Optimization for ATMA

Use this protocol for high-sensitivity LC-MS/MS quantification.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.5 using pure formic acid. Causality: The buffer controls the ionization state of the stationary phase, while the acidic pH ensures reproducible electrostatic interactions.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a Zwitterionic HILIC column (e.g., ZIC-pHILIC, 150 × 2.1 mm, 3 µm).

  • Flush the column with 80% B / 20% A at 0.3 mL/min for at least 30 column volumes. Causality: HILIC columns require extensive equilibration to form the stable water-enriched partition layer on the silica surface.

Step 3: Gradient Elution Setup

  • Time 0.0 min: 80% B

  • Time 5.0 min: 80% B (Isocratic hold to retain ATMA)

  • Time 10.0 min: 50% B (Elution of highly retained polar impurities)

  • Time 12.0 min: 80% B (Re-equilibration)

Step 4: System Suitability & Validation Check

  • Inject a 10 ng/mL ATMA standard.

  • Validation Gate: Calculate the Asymmetry factor ( As ). If As>1.5 , the water layer is insufficiently formed. Increase the equilibration time by 15 minutes or increase the buffer concentration in Phase A to 20 mM to better mask active sites.

Protocol B: Ion-Pairing RP-HPLC Optimization for ATMA (UV Detection)

Use this protocol for preparative chromatography or labs without MS capabilities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 5 mM Sodium 1-decanesulfonate in HPLC-grade water. Add 0.1% phosphoric acid to drop the pH to ~2.5. Causality: The sulfonate provides the hydrophobic tail for C18 retention, while the phosphoric acid neutralizes residual silanols to prevent tailing.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Isocratic Method Setup

  • Install a highly end-capped C18 column (150 × 4.6 mm, 5 µm).

  • Set an isocratic flow of 30% B / 70% A at 1.0 mL/min.

Step 3: System Suitability & Validation Check

  • Inject a 10 µg/mL ATMA standard (monitor at low UV, e.g., 210 nm, as ATMA lacks a strong chromophore).

  • Validation Gate: Calculate the Retention Factor ( k′ ). If k′<3.0 , increase the concentration of the ion-pairing reagent to 10 mM or decrease the organic modifier (Phase B) to 20% to force greater hydrophobic partitioning.

References

  • Zarei, I., & Babu, A. F. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Appelblad, P. (2026). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. Available at:[Link]

  • MDPI. (2019). Supramolecular Solvent-Based Liquid Phase Microextraction Combined with Ion-Pairing Reversed-Phase HPLC for the Determination of Quats in Vegetable Samples. Molecules. Available at:[Link]

Sources

Navigating the Matrix: A Technical Support Guide to Overcoming Ion Suppression in Acetonyltrimethylammonium Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting ion suppression in the mass spectrometry analysis of acetonyltrimethylammonium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during experimentation. We will move beyond simple procedural lists to explore the underlying causes of ion suppression and equip you with the knowledge to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the analysis of acetonyltrimethylammonium?

A1: Ion suppression is a matrix effect that leads to a decreased response of an analyte in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte of interest, in this case, acetonyltrimethylammonium, for ionization.[2][3] The consequence is a reduced signal intensity, which can result in inaccurate quantification, diminished sensitivity, and poor reproducibility of your results.[1][2] In severe cases, the signal for acetonyltrimethylammonium may be completely lost.[4]

Acetonyltrimethylammonium, as a quaternary ammonium compound, is permanently charged and typically analyzed using electrospray ionization (ESI) in positive ion mode. This makes it particularly susceptible to competition from other cationic species or compounds with high proton affinity that may be present in the sample matrix.

Q2: I'm observing a sudden drop in my acetonyltrimethylammonium signal during a batch run. What are the likely culprits?

A2: A sudden drop in signal intensity, especially mid-run, often points to the elution of a strongly suppressing matrix component that shares a similar retention time with your analyte. Common culprits include:

  • Phospholipids: Abundant in biological matrices like plasma and serum, phospholipids are notorious for causing significant ion suppression.[5][6][7]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ESI process.[8]

  • Endogenous Metabolites: Other small molecules in the biological sample can co-elute and compete for ionization.[9]

  • Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample preparation can also lead to suppression.[10]

Q3: My calibration curve for acetonyltrimethylammonium is non-linear at higher concentrations. Is this related to ion suppression?

A3: While not always the case, non-linearity at higher concentrations can indeed be a manifestation of ion suppression.[1] At high concentrations, the analyte itself can contribute to a saturation effect in the ESI droplet, leading to a plateau in the signal response.[1] Additionally, if a co-eluting matrix component is present at a consistent level, its suppressive effect will be more pronounced at lower analyte concentrations, potentially leading to a non-linear relationship. It is also crucial to ensure your detector is not saturated, which can present with similar symptoms.

Troubleshooting and Optimization Workflows

Identifying the Source of Ion Suppression

A systematic approach is crucial to pinpointing the cause of ion suppression. The following workflow will guide you through this process.

IonSuppression_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Method Validation A Observe Signal Instability or Loss B Perform Post-Column Infusion Experiment A->B C Analyze Blank Matrix Injection B->C D Identify Suppression Zone(s) in Chromatogram C->D E Suppression Co-elutes with Analyte? D->E F Optimize Chromatographic Separation E->F Yes G Improve Sample Preparation E->G Yes H Evaluate Alternative Ionization E->H Persistent Issue I Validate Method with Matrix-Matched Standards F->I G->I H->I J Assess Method Robustness I->J

Caption: A logical workflow for diagnosing and mitigating ion suppression.

Experimental Protocol: Post-Column Infusion

This experiment is a powerful tool for visualizing regions of ion suppression in your chromatogram.[8][11]

Objective: To identify the retention times at which co-eluting matrix components cause a decrease in the continuous signal of acetonyltrimethylammonium.

Materials:

  • Your LC-MS/MS system.

  • A syringe pump.

  • A T-fitting.

  • A standard solution of acetonyltrimethylammonium (e.g., 100 ng/mL in mobile phase).

  • Blank matrix extract (e.g., protein-precipitated plasma from a source known to be free of the analyte).

Procedure:

  • System Setup:

    • Connect the outlet of your LC column to one inlet of the T-fitting.

    • Connect the syringe pump containing the acetonyltrimethylammonium standard solution to the other inlet of the T-fitting.

    • Connect the outlet of the T-fitting to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the acetonyltrimethylammonium standard solution at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the signal of your analyte in the mass spectrometer. You should observe a stable baseline signal.

  • Injection and Analysis:

    • Inject a blank matrix extract onto the LC column and begin your chromatographic gradient.

    • Continuously monitor the acetonyltrimethylammonium signal throughout the run.

  • Interpretation:

    • Dips or decreases in the stable baseline signal indicate retention times where matrix components are eluting and causing ion suppression.[11]

Mitigation Strategies: A Deeper Dive

Chromatographic Optimization

The goal is to chromatographically separate acetonyltrimethylammonium from the interfering matrix components.

  • Gradient Modification: A shallower gradient can improve the resolution between your analyte and co-eluting species.

  • Column Chemistry: Consider a different stationary phase. While C18 is common, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may offer alternative selectivity for a polar compound like acetonyltrimethylammonium and can be effective in separating it from less polar interferences like phospholipids.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[12][13]

    • Formic Acid vs. Acetic Acid: While both are commonly used, their ion-pairing and pH effects differ. Experiment with low concentrations (0.1-0.2%) of each to see which provides a better signal-to-noise ratio for your analyte.

    • Ammonium Formate/Acetate: These volatile salts can sometimes improve peak shape and ionization efficiency, but higher concentrations can also lead to suppression.[12]

Mobile Phase AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%Good for positive ionizationCan cause ion suppression at high concentrations
Acetic Acid 0.1%Milder acid, may be less suppressiveMay not provide sufficient protonation
Ammonium Formate 5-10 mMCan improve peak shapeNon-volatile residue can build up
Ammonium Acetate 5-10 mMVolatile, good for MSCan form adducts with some analytes
Advanced Sample Preparation

The most effective way to combat ion suppression is to remove the interfering components before they enter the LC-MS system.[3][14]

  • Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not effectively remove phospholipids.[15]

  • Liquid-Liquid Extraction (LLE): LLE can be effective in separating acetonyltrimethylammonium from lipids based on polarity differences.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and is a powerful tool for removing interfering compounds.[3][14] For acetonyltrimethylammonium, a mixed-mode cation exchange SPE sorbent can be particularly effective.

SamplePrep_Comparison cluster_0 Sample Preparation Techniques cluster_1 Effectiveness in Removing Interferences A Protein Precipitation (PPT) E Proteins A->E Good F Phospholipids A->F Poor G Salts A->G Poor B Liquid-Liquid Extraction (LLE) B->E Good B->F Good B->G Variable C Solid-Phase Extraction (SPE) C->E Excellent C->F Excellent C->G Good D HybridSPE-PPT D->E Excellent D->F Excellent D->G Good

Caption: Comparison of common sample preparation techniques for removing interferences.

Instrumental and Methodological Adjustments
  • Ionization Source: While ESI is standard, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression, particularly from non-volatile buffers and salts.[1][10] If your instrumentation allows, it is worth investigating.

  • Flow Rate Reduction: Lowering the flow rate (e.g., using micro or nano-flow LC) can enhance ionization efficiency and reduce the impact of matrix effects.[1][10]

  • Dilution: A simple yet effective strategy is to dilute the sample.[1][10] This reduces the concentration of both the analyte and the interfering matrix components. This approach is only viable if the concentration of acetonyltrimethylammonium remains above the limit of quantification.

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for acetonyltrimethylammonium is highly recommended. A SIL internal standard will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate correction during data processing.[3][4]

Concluding Remarks

Troubleshooting ion suppression in the mass spectrometry of acetonyltrimethylammonium requires a multifaceted and logical approach. By understanding the underlying causes and systematically applying the diagnostic and mitigation strategies outlined in this guide, researchers can develop robust, accurate, and reproducible analytical methods. Remember that a combination of optimized chromatography, rigorous sample preparation, and appropriate internal standards will provide the most reliable defense against the challenges of matrix effects.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. KCAS Bio. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. [Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?. Patsnap. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Center for Biotechnology Information. [Link]

  • Ion Suppression in Mass Spectrometry: Challenges and Solutions. SlideShare. [Link]

  • Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. PubMed. [Link]

  • Importance of matrix effects in LC–MS/MS.... Ovid. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Ion suppression in mass spectrometry. PubMed. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. OMICS Online. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. National Center for Biotechnology Information. [Link]

  • Ultra Fast Analysis of Combination Cold Remedy using LCMS-2020. Shimadzu. [Link]

  • An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. ResearchGate. [Link]

  • LC-MS/MSを用いたアミン類の一斉分析法 – 技術コラム. Chugai Technos. [Link]

  • Targeted ultra‐performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in human urine and plasma. Rapid Communications in Mass Spectrometry. [Link]

Sources

improving extraction efficiency of acetonyltrimethylammonium from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Technical Troubleshooting & Methodological Guide for Bioanalytical Scientists

The Bioanalytical Challenge of ATA

Acetonyltrimethylammonium (ATA) is an alpha-amino ketone and a quaternary ammonium compound (QAC). Because its nitrogen atom is covalently bonded to four carbon groups, ATA lacks a lone pair and carries a permanent positive charge regardless of the surrounding pH (). This structural reality makes ATA highly polar and hydrophilic, presenting severe challenges for extraction from complex biological matrices (plasma, serum, urine). Standard reversed-phase extraction methods will fail, necessitating charge-directed methodologies.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does standard Liquid-Liquid Extraction (LLE) yield <5% recovery for ATA?

  • Causality: Standard LLE relies on adjusting the pH of the aqueous sample to neutralize the target analyte, allowing it to partition into a hydrophobic organic solvent. Because ATA is permanently cationic, it cannot be neutralized by pH adjustments. It remains locked in the aqueous phase due to strong dipole-ion interactions with water.

  • Solution: You must use Ion-Pair Liquid-Liquid Extraction (IP-LLE) . By introducing a bulky, hydrophobic counter-ion (such as iodide), you form a neutral, lipophilic complex (ATA⁺-I⁻) that readily partitions into moderately polar organic solvents like chloroform or dichloromethane ().

Q2: I switched to Solid-Phase Extraction (SPE), but ATA is irreversibly binding to my Strong Cation Exchange (MCX) cartridges. How do I elute it?

  • Causality: MCX sorbents utilize sulfonic acid groups (-SO₃H), which have a very low pKa (< 1.0) and remain permanently negatively charged across the entire working pH range. When the permanently positive ATA⁺ binds to the permanently negative -SO₃⁻, the electrostatic interaction is practically irreversible. Standard pH shifts cannot break this bond, and the ionic strength required to disrupt it (>1M NaCl) is incompatible with downstream LC-MS/MS analysis.

  • Solution: Switch to Weak Cation Exchange (WCX) sorbents. WCX utilizes carboxylic acid groups (-COOH) with a pKa of ~4.5. You can load the sample at pH 7 (where the sorbent is negatively charged as -COO⁻ to capture ATA⁺) and elute by dropping the pH to 2.0 (neutralizing the sorbent to -COOH, thereby releasing the ATA⁺).

Q3: How do I prevent severe ion suppression from biological matrices during LC-MS/MS analysis of ATA?

  • Causality: Because ATA is highly polar, it elutes early on standard C18 columns, co-eluting with endogenous salts and residual phospholipids that cause massive signal suppression in the mass spectrometer source.

  • Solution: If SPE is not feasible, utilize an acidified acetonitrile protein precipitation (PPT) extraction. The acid disrupts electrostatic interactions between QACs and matrix proteins (). Follow this with Hydrophilic Interaction Liquid Chromatography (HILIC) to retain ATA past the solvent front and away from suppression zones.

Quantitative Data: Method Comparison

To optimize your workflow, compare the performance metrics of standard extraction methodologies applied to ATA in human plasma.

Extraction MethodPrimary MechanismTypical Recovery (%)Matrix Effect (%)Extract CleanlinessBest Use Case
Standard LLE Hydrophobic Partitioning< 5%Low (<10%)HighNot recommended for QACs
Acidified PPT Protein Denaturation85 - 95%High (>40%)LowHigh-throughput screening
IP-LLE (Iodide) Neutral Complex Formation75 - 85%Moderate (~20%)ModerateLegacy methods / No SPE access
MCX-SPE Permanent Electrostatics< 10%Low (<10%)HighNot recommended (Irreversible)
WCX-SPE Reversible Electrostatics90 - 98% Low (<10%) Very High Gold Standard for PK/Clinical

Logical Workflows & Decision Matrices

Extraction_Decision_Tree Start Target: Acetonyltrimethylammonium (Permanent Cation) Q1 Is LC-MS/MS sensitivity critical (< 1 ng/mL)? Start->Q1 Yes_Sens Yes Q1->Yes_Sens No_Sens No (High-throughput needed) Q1->No_Sens SPE_Decision Use Solid-Phase Extraction (SPE) Yes_Sens->SPE_Decision PPT Acidified Acetonitrile PPT (High Matrix Effects) No_Sens->PPT MCX MCX (Strong Cation) Irreversible Binding! SPE_Decision->MCX Avoid WCX WCX (Weak Cation) Optimal Recovery SPE_Decision->WCX Select

Decision matrix for selecting ATA extraction methodologies based on sensitivity requirements.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I require every protocol to act as a self-validating system. A protocol must not only extract the analyte but also provide internal checkpoints to diagnose the exact point of failure if recovery is low.

Protocol A: Ion-Pair Liquid-Liquid Extraction (IP-LLE)
  • Sample Prep: Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Ion-Pair Addition: Add 100 µL of 0.1 M Potassium Iodide (KI) solution. Vortex for 30 seconds to ensure homogeneous distribution.

  • Extraction: Add 1.0 mL of Chloroform:n-Propanol (80:20, v/v). Shake vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Carefully transfer the lower organic layer to a clean tube. Evaporate under N₂ at 40°C and reconstitute in 100 µL of LC mobile phase.

Self-Validation Checkpoint: Retain the upper aqueous waste layer. Spike this waste with a fresh 10 µL aliquot of SIL-IS and repeat steps 2-5. If the secondary extract yields an ATA signal >5% of the primary extract, your initial KI concentration was stoichiometrically depleted by competing endogenous cations in the matrix. You must increase the KI molarity in Step 2 for future runs.

Protocol B: Weak Cation Exchange (WCX) SPE
  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the WCX sorbent remains deprotonated (-COO⁻).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the 30 mg WCX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% Ammonium Hydroxide in water (Removes neutral and acidic interferences).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol (Removes hydrophobic lipids/phospholipids).

  • Elution: Elute ATA with 1 mL of 2% Formic Acid in Methanol. The acid protonates the sorbent (-COOH), breaking the electrostatic hold on ATA⁺.

Self-Validation Checkpoint (Mass Balance Closure): During method development, collect the Load Flow-Through, Wash 1, Wash 2, and Eluate into separate vials. Analyze all four.

  • ATA in Flow-Through: The loading buffer pH was too low (< 5.0), or the sorbent capacity was exceeded.

  • ATA in Washes: The wash solvents contain unintended acidic modifiers.

  • ATA missing entirely: The elution solvent is insufficiently acidic to neutralize the resin. Increase to 5% Formic Acid.

WCX_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment (Dilute with Buffer pH 7) Start->Pretreat Load Load Sample (ATA+ binds to COO-) Pretreat->Load Condition Condition WCX Cartridge (MeOH, then Water) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes neutrals/acids) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic lipids) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH (Neutralizes COO- to COOH, releases ATA+) Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

WCX-SPE workflow for ATA extraction demonstrating charge-based retention and pH-driven elution.

References

  • Lukaszewski T. (1985). "The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS." Journal of Analytical Toxicology. Available at: [Link]

  • Heyde B.J., Barthel A., Siemens J., Mulder I. (2020). "A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge." PLoS One. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151806, Acetonyltrimethylammonium." PubChem. Available at:[Link]

stabilizing acetonyltrimethylammonium samples for long-term cold storage

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Stabilizing Acetonyltrimethylammonium for Long-Term Cold Storage

Welcome to the Technical Support Center. This guide provides in-depth information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with acetonyltrimethylammonium. As a quaternary ammonium compound featuring a reactive ketone moiety, acetonyltrimethylammonium requires specific handling and storage conditions to ensure its stability and integrity over time. This document is designed to provide you with the expertise to prevent sample degradation and ensure the reproducibility of your experimental results.

Fundamentals: Understanding Acetonyltrimethylammonium Instability

Acetonyltrimethylammonium possesses two primary chemical features that can contribute to its degradation if not stored properly: the quaternary ammonium salt and the ketone functional group.

  • The Quaternary Ammonium Group : This positively charged group is generally stable. However, under basic conditions and with elevated temperatures, quaternary ammonium salts can undergo a degradation process known as Hofmann Elimination .[1] This reaction would convert acetonyltrimethylammonium into trimethylamine and methyl vinyl ketone, fundamentally altering its structure and function.[2][3] While this typically requires strong bases and heat, it highlights the importance of pH control in aqueous solutions.

  • The Ketone Group : The carbonyl in the acetonyl group is susceptible to nucleophilic attack and can participate in various reactions. In aqueous solutions, it can be hydrated to form a geminal-diol.[4] More critically, the α-hydrogens (on the methyl group adjacent to the carbonyl) are acidic and can be removed under basic conditions to form an enolate intermediate. This reactive species can lead to self-condensation or other undesirable side reactions, reducing the purity of the sample.

Understanding these potential degradation pathways is crucial for designing an effective long-term storage strategy. The primary goals are to minimize chemical reactivity by controlling temperature, pH, and exposure to catalysts such as light and oxygen.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of acetonyltrimethylammonium.

Q1: What is the optimal temperature for long-term storage? For long-term stability (months to years), storing acetonyltrimethylammonium at -20°C or -80°C is highly recommended. Lower temperatures significantly slow down the rate of all potential chemical degradation reactions. For short-term storage (days to weeks), 2-8°C may be acceptable, but it is not ideal.[5]

Q2: Should I store it as a solid powder or in a solution? Storing the compound as a dry, solid powder is the preferred method for long-term preservation.[5] This minimizes the risk of solvent-mediated degradation like hydrolysis. Acetonyltrimethylammonium salts are often hygroscopic (they absorb moisture from the air), so it is critical to store the solid in a tightly sealed container inside a desiccator or under an inert gas atmosphere (e.g., argon or nitrogen).[6][7]

Q3: If I need a stock solution, what is the best solvent and pH? If a stock solution is required, a buffered aqueous solution is typically used. The pH should be maintained in a slightly acidic range (pH 4.0 - 6.0) . This acidic environment helps to prevent both the base-catalyzed enolization of the ketone group and potential Hofmann elimination. Avoid highly acidic or basic conditions. Use a high-purity buffer (e.g., citrate or acetate) and sterile-filter the final solution before aliquoting.

Q4: What are the visible signs of sample degradation? Degradation can manifest in several ways:

  • Discoloration: A pure sample should be a white to off-white solid. The appearance of a yellow or brown tint often indicates degradation.

  • Precipitation: In a solution that was previously clear, the formation of a precipitate upon thawing can indicate that the compound has degraded into less soluble products or that the compound itself has crashed out of solution.

  • Odor: The formation of volatile degradation products like trimethylamine may produce a characteristic fishy odor.

  • Loss of Activity: The most critical sign of degradation is a decrease or loss of its expected biological or chemical activity in your assay.

Q5: How long can I expect my samples to be stable under ideal conditions? When stored as a dry solid at -20°C or below in a desiccated, dark environment, acetonyltrimethylammonium should be stable for several years.[8] Aqueous stock solutions, even when buffered and frozen, should be considered less stable and ideally used within 6-12 months. It is good practice to qualify new batches and periodically re-test long-stored materials.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
My frozen aqueous stock has crystals or precipitate after thawing. 1. The compound has precipitated due to its concentration exceeding its solubility at low temperatures.[5]2. The buffer salts have crashed out of solution.3. The compound has degraded into less soluble byproducts.1. Warm the vial to room temperature and vortex or sonicate gently to ensure everything has redissolved.2. Visually inspect for complete clarity before use.3. If the precipitate does not redissolve, it likely indicates degradation. The sample should be discarded. Prepare a new stock solution, potentially at a lower concentration.
My solid sample has become clumpy and sticky. The sample has absorbed moisture from the atmosphere. Acetonyltrimethylammonium salts are often hygroscopic.[7]1. Immediately transfer the solid to a vacuum desiccator to remove absorbed water.2. For future use, handle the solid in a glove box or dry environment. Weigh out aliquots quickly.3. Store the primary container inside a larger sealed container with a desiccant, even when in the freezer.
I observe a progressive loss of compound activity over time. This is a strong indicator of chemical degradation. The storage conditions (temperature, pH, exposure to light/air) may be suboptimal.1. Discard the suspect stock. Prepare fresh aliquots from a reliable solid source.2. Review your storage protocol. Ensure the pH of your stock solution is slightly acidic and that it is stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.3. Confirm the storage temperature is consistently maintained at -20°C or -80°C.
The pH of my aqueous stock solution has shifted over time. Degradation can produce acidic or basic byproducts, altering the solution's pH. For example, Hofmann elimination produces trimethylamine, which is basic.1. Discard the solution. The pH shift is a definitive sign of instability.2. When preparing new stock solutions, use a buffer with sufficient capacity to maintain the target pH.

Visualizing Degradation & Stability

To better understand the chemical principles guiding our storage recommendations, the following diagrams illustrate the key degradation pathways and the ideal workflow for sample preservation.

cluster_0 Degradation Pathways A Acetonyltrimethylammonium (Stored Improperly) B Hofmann Elimination (Basic pH, Heat) A->B OH⁻ C Enolate Formation (Basic pH) A->C OH⁻ D Trimethylamine + Methyl Vinyl Ketone B->D E Condensation/Side Products C->E

Caption: Key degradation pathways for acetonyltrimethylammonium.

cluster_1 Recommended Storage Workflow S1 Receive Solid Compound S2 Store Bulk Solid at -20°C in a Desiccator S1->S2 S3 Need Aqueous Stock? S2->S3 S4 Continue Storing Solid (Optimal) S3->S4 No S5 Prepare Buffered Solution (pH 4-6) S3->S5 Yes S6 Sterile Filter (0.22 µm) S5->S6 S7 Aliquot into Cryovials S6->S7 S8 Flash Freeze & Store at -80°C S7->S8

Caption: Recommended workflow for long-term sample preservation.

Experimental Protocols

Protocol 1: Preparation of Stabilized Aqueous Stock Solutions

This protocol describes how to prepare a stable, buffered aqueous stock solution of acetonyltrimethylammonium.

Materials:

  • Acetonyltrimethylammonium (solid)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Buffer concentrate (e.g., 1 M Sodium Citrate, pH 4.5)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, single-use cryovials (amber colored, if available)

  • Source of inert gas (Argon or Nitrogen), optional but recommended

Procedure:

  • Buffer Preparation: Prepare the desired volume of your working buffer by diluting the concentrate with high-purity water. For a 10 mM sodium citrate buffer at pH 4.5, dilute the 1 M stock accordingly. Verify the final pH with a calibrated meter.

  • Dissolution: Weigh the required amount of solid acetonyltrimethylammonium and dissolve it in the prepared buffer to achieve the target concentration. Perform this in a sterile environment (e.g., a laminar flow hood).

  • pH Check (Optional): After dissolution, re-check the pH of the solution. If the compound itself has altered the pH significantly, adjust as needed with dilute acid or base.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a sterile container. This removes any potential microbial contamination that could degrade the compound over time.[9][10]

  • Aliquoting: Immediately aliquot the sterile solution into single-use cryovials. Single-use aliquots are critical to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Inert Gas Overlay (Optional): Before sealing each vial, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative damage.

  • Storage: Tightly cap the vials, label them clearly with the compound name, concentration, date, and your initials. Immediately place them in a -80°C freezer for long-term storage.

Protocol 2: Quality Control (QC) Assessment of Stored Samples

If you suspect a sample has degraded, a simple QC check can confirm its integrity. High-Performance Liquid Chromatography (HPLC) is an excellent method for this.

Objective: To assess the purity of an acetonyltrimethylammonium sample by comparing it to a fresh or reference standard.

Procedure:

  • Prepare Standards:

    • Reference Standard: Prepare a fresh solution of acetonyltrimethylammonium from a new, unopened container at a known concentration (e.g., 1 mg/mL).

    • Test Sample: Prepare your stored sample at the exact same concentration.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

    • Detection: UV detection (e.g., at 210 nm or 265 nm, depending on the chromophore) or Mass Spectrometry (LC-MS) for higher certainty.

  • Data Analysis:

    • Run the reference standard and the test sample under identical conditions.

    • Compare the chromatograms. The reference standard should show a single, sharp major peak.

    • Examine the chromatogram of your test sample. The appearance of new peaks, a decrease in the main peak's area, or a change in its retention time are all indicators of degradation. Purity can be estimated by comparing the area of the main peak to the total area of all peaks.

References

  • Vertex AI Search. (n.d.). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants.
  • Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination.
  • Wikipedia. (n.d.). Hofmann elimination.
  • BYJU'S. (2019, January 30). Hofmann Elimination.
  • Chemistry Steps. (2025, June 16). The Hofmann Elimination.
  • University of Calgary. (n.d.). Ch22: Hofmann elimination.
  • PubMed. (2024, January 15). Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment.
  • RSC Publishing. (2023, November 28). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance.
  • Aster Bio. (2025, October 6). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity.
  • PubMed Central (PMC), NIH. (2019, May 1). Storage of Information Using Small Organic Molecules.
  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?
  • Michigan State University Chemistry. (n.d.). Aldehydes and Ketones.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?
  • Safety Data Sheet. (2025, November 6). Tetramethylammonium chloride.
  • Santa Cruz Biotechnology. (n.d.). Tetramethylammonium chloride Safety Data Sheet.
  • Ataman Kimya. (n.d.). TETRAMETHYLAMMONIUM CHLORIDE.

Sources

overcoming matrix effects in acetonyltrimethylammonium LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Matrix Effects in Acetonyltrimethylammonium (ATMA) LC-MS Analysis

Acetonyltrimethylammonium (ATMA) is a highly polar, permanently charged quaternary ammonium compound (QAC). Due to its unique physiochemical properties, analyzing ATMA via Liquid Chromatography-Mass Spectrometry (LC-MS) frequently results in severe matrix effects, poor retention on reversed-phase columns, and non-specific binding losses.

This guide provides field-proven, self-validating strategies to overcome these challenges, ensuring high-fidelity quantitative data for drug development and biomarker research.

ATMA_Troubleshooting Issue Variable ATMA Signal (LC-MS/MS) Diagnose Post-Column Infusion (Map Ion Suppression) Issue->Diagnose Losses Adsorption Losses? Use Acidified MeOH Wash Diagnose->Losses Prep Matrix Interference? Implement WCX-SPE Diagnose->Prep Chrom Void Volume Elution? Switch to HILIC Diagnose->Chrom Validate Self-Validating System: SIL-IS & Matrix-Matched Curves Losses->Validate Prep->Validate Chrom->Validate

Workflow for diagnosing and resolving ATMA signal variability in LC-MS.

Diagnostics & Root Cause Analysis

Q: My ATMA signal is highly variable between different biological samples (e.g., serum, urine). How do I definitively diagnose whether this is an extraction recovery issue or an ionization matrix effect? A: To isolate the root cause, you must decouple extraction efficiency from ionization efficiency. This is achieved through a post-extraction spike experiment.

  • Extract a blank matrix sample using your current protocol.

  • Spike the post-extracted blank with a known concentration of ATMA.

  • Compare the peak area of this sample to a neat standard prepared in the injection solvent.

If the signal is significantly lower than the neat standard, you are experiencing ion suppression (a matrix effect). Inorganic ions and endogenous phospholipids are the primary culprits for ion suppression of highly polar compounds in the electrospray ionization (ESI) source ()[1]. If the post-extraction spike matches the neat standard, but your actual samples are reading low, you are experiencing extraction losses .

Mitigating Sample Preparation Losses & Interferences

Q: We are losing ATMA during sample storage and preparation before it even reaches the LC-MS. How do we prevent this? A: Quaternary ammonium compounds (QACs) like ATMA are notorious for adsorbing to the walls of glass and standard plastic containers via electrostatic interactions. To prevent this, all sample collection and preparation vessels must be pre-treated, or the extraction solvent must be acidified. Washing container walls with methanol containing 2% (v/v) formic acid disrupts these electrostatic interactions and can quantitatively recover adsorbed QACs ()[2].

Q: Protein precipitation leaves too much matrix behind. What is the optimal extraction method for ATMA? A: Because ATMA possesses a permanent positive charge, Weak Cation-Exchange (WCX) Solid-Phase Extraction (SPE) is the most selective method. WCX sorbents utilize carboxylic acid functional groups. At a neutral pH, the sorbent is negatively charged and strongly retains the ATMA cation. This allows you to aggressively wash away neutral lipids, proteins, and acidic interferences with 100% organic solvents before eluting the ATMA.

Self-Validating WCX-SPE Protocol for ATMA

Causality Note: This protocol uses pH manipulation to control the ionization state of the SPE sorbent, ensuring self-validation through discrete load, wash, and elute mechanisms.

  • Sample Pre-treatment: Dilute 200 µL of serum/urine with 200 µL of 50 mM ammonium acetate buffer (pH 7.0).

    • Why: Ensures the WCX sorbent remains negatively charged. Spike in a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ATMA-d9) here to dynamically track recovery and correct for downstream suppression.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade water through the WCX cartridge.

  • Loading: Load the buffered sample at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of water, followed by 1 mL of 100% Methanol.

    • Why: Water removes inorganic salts. Methanol removes neutral and acidic phospholipids. ATMA remains ionically bound to the sorbent, allowing aggressive organic washing without analyte breakthrough.

  • Elution: Elute with 1 mL of Methanol containing 5% Formic Acid.

    • Why: The low pH neutralizes the carboxylic acid groups on the WCX sorbent, breaking the ionic bond and releasing ATMA into the collection tube.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 95:5 Acetonitrile:Water (matched to HILIC starting conditions).

Chromatographic Strategies to Bypass Ion Suppression

Q: We are using a standard Reversed-Phase (C18) column, and ATMA elutes in the void volume. How can we retain it without using ion-pairing reagents? A: Highly polar compounds like ATMA are poorly retained on hydrophobic C18 stationary phases, causing them to co-elute with early-eluting salts in the "primary ion suppression region." While ion-pairing reagents (e.g., heptafluorobutyric acid) can increase retention, they permanently contaminate the MS source and suppress signals in negative ion mode.

The authoritative solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) ()[3]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. In HILIC, ATMA partitions into a water-enriched layer on the stationary phase, resulting in strong retention that shifts the analyte well outside the suppression zone.

HILIC_Mechanism RPLC Reversed-Phase LC (High Aqueous) Void Elutes in Void Volume (Co-elutes with Salts) RPLC->Void HILIC HILIC Mode (High Organic) Retain Strongly Retained (Elutes past suppression zone) HILIC->Retain Suppress Severe Ion Suppression (Poor Sensitivity) Void->Suppress Enhance Efficient Desolvation (High Sensitivity) Retain->Enhance

Chromatographic causality: RPLC vs. HILIC mechanisms for highly polar ATMA.

Q: How do I validate that my HILIC method has successfully bypassed the matrix effects? A: You must perform a Post-Column Infusion (PCI) experiment to create a self-validating system.

  • Continuously infuse a pure standard of ATMA into the MS source via a T-junction placed between the LC column and the MS inlet.

  • Inject a blank extracted matrix sample (e.g., WCX-extracted serum) into the LC.

  • Monitor the ATMA MS/MS transition.

If the baseline drops during the run, those specific retention times are zones of active ion suppression. You must adjust your HILIC gradient (e.g., altering the buffer concentration or gradient slope) so that the ATMA peak elutes in a flat, unsuppressed region of the baseline ()[4].

Quantitative Performance & Benchmarks

To establish trustworthiness in your assay, compare your method's performance against established benchmarks for quaternary ammonium compounds. The table below summarizes the expected improvements when transitioning from standard RPLC to an optimized WCX-HILIC workflow.

Extraction MethodChromatographic ModeAverage Matrix Effect (%)Absolute Recovery (%)Limit of Quantitation (LOQ)
Protein PrecipitationReversed-Phase (C18)-45% to -65% (Severe Suppression)40 - 55%> 5.0 ng/mL
Solid-Phase Extraction (C18)Reversed-Phase (C18)-30% to -40%60 - 70%~ 2.0 ng/mL
WCX-SPE (Optimized) HILIC (Amide/Silica) -5% to +8% (Negligible) 85 - 105% < 0.1 ng/mL

Data synthesized from established QAC LC-MS/MS methodologies.

References

  • Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS. Source: Analytical and Bioanalytical Chemistry / PubMed Central (NIH). URL:[Link]

  • Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. Source: Journal of Chromatography A. URL:[Link]

  • Increasing LC–MS-MS Sensitivity with Luna® HILIC. Source: LCGC International. URL:[Link]

  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Source: Journal of Chromatography B / PubMed Central (NIH). URL:[Link]

Sources

Technical Support Center: Resolving Co-elution of Acetonyltrimethylammonium (ATMA) in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with acetonyltrimethylammonium (ATMA) and other highly polar, permanently charged analytes. We will move beyond simple procedural lists to explore the underlying principles of separation science, empowering you to make informed, effective decisions in your method development.

Part 1: Understanding the Analyte and the Challenge

Acetonyltrimethylammonium (ATMA) is a quaternary ammonium compound. Its key chemical features—a permanent positive charge and high polarity—are the primary reasons it is notoriously difficult to work with in traditional reversed-phase liquid chromatography (RPLC).

Q1: Why does my ATMA peak co-elute with the solvent front (void volume) on a standard C18 column?

A1: This is the most common issue and stems from a fundamental mismatch between the analyte and the stationary phase.

  • The "Why": Standard RPLC columns, like C18, have a nonpolar (hydrophobic) stationary phase. The separation mechanism relies on the hydrophobic interaction between the analyte and the C18 alkyl chains. ATMA, being highly polar and permanently charged, has virtually no affinity for this nonpolar surface.[1] It prefers the polar mobile phase and is swept through the column with little to no retention, eluting in the void volume along with other unretained sample components.[1][2]

  • The Consequence: Co-elution at the solvent front makes accurate quantification impossible due to interference from matrix components, salts, and other polar impurities that are also unretained.

Part 2: Initial Troubleshooting & System Health

Before making significant changes to your method, it's crucial to rule out systemic issues that can mimic or worsen co-elution problems.

Q2: My ATMA peak is broad, tailing, or shows a shoulder, making it hard to resolve from a nearby impurity. What should I check first?

A2: Poor peak shape often masquerades as a co-elution problem. Before altering your core method, verify the health of your HPLC system.[3]

  • Column Health: A contaminated column or a void at the column inlet can cause significant peak distortion for all analytes.[3][4] Try flushing the column with a strong solvent or, if the problem persists, replace it.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[3] Ensure all connections are as short as possible.

  • Injection Solvent: Dissolving your sample in a solvent significantly stronger than your initial mobile phase can cause severe peak distortion, including splitting or fronting.[4] Whenever possible, dissolve your sample in the initial mobile phase.[3]

  • System Leaks: Check for any leaks, especially between the injector and the column, as they can cause retention time variability and peak shape issues.[5]

Part 3: Advanced Strategies for Resolving ATMA Co-elution

If your system is healthy and you still face co-elution, you must change the fundamental chromatographic conditions to induce a different, more effective retention mechanism for ATMA. We will explore three primary strategies: Reversed-Phase with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

Strategy 1: Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

Q3: How can I force ATMA to retain on my existing C18 column?

A3: By introducing an ion-pairing reagent into the mobile phase. This technique modifies the system to retain ionic analytes on a standard reversed-phase column.[1][6]

  • The Mechanism: An ion-pairing reagent is a molecule with a polar, charged head group and a nonpolar, hydrophobic tail (e.g., an alkyl sulfonate like sodium 1-hexanesulfonate). There are two prevailing models for its function[6][7]:

    • Ion-Pair Formation: The reagent's charged head group forms an ion pair with the oppositely charged ATMA in the mobile phase. This neutralizes the charge and adds a hydrophobic tail to the ATMA, allowing it to be retained by the C18 stationary phase.[6][8]

    • Dynamic Ion-Exchanger: The hydrophobic tail of the reagent adsorbs onto the C18 surface, creating a "dynamic" or "in-situ" ion-exchange surface. The charged head groups are oriented towards the mobile phase, allowing them to retain ATMA via electrostatic interaction.[7]

  • Practical Steps:

    • Select an appropriate ion-pairing reagent (e.g., sodium 1-hexanesulfonate or sodium 1-octanesulfonate for a cationic analyte like ATMA).

    • Add the reagent to the aqueous portion of your mobile phase at a concentration typically between 5-20 mM.[6]

    • Control the mobile phase pH to ensure both your analyte and the ion-pairing reagent are in their ionized forms.

    • Thoroughly equilibrate the column with the ion-pairing mobile phase until a stable baseline is achieved.

  • Causality & Warning: While effective for retention, ion-pairing reagents are notoriously difficult to remove from an LC system and can cause significant ion suppression in mass spectrometry (MS) detectors.[9][10] It is highly recommended to dedicate a column and an LC system to ion-pairing methods.[11]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q4: My sample is complex, and ion-pairing creates more problems than it solves. What is a better alternative for retaining ATMA?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent and often superior alternative for retaining highly polar compounds like ATMA.[12][13][14] It is also highly compatible with MS detection.[14]

  • The Mechanism: HILIC employs a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[12][13][14] The water in the mobile phase forms an immobilized, aqueous-rich layer on the surface of the polar stationary phase. Polar analytes like ATMA can partition into this water layer and are retained. Elution is typically achieved by increasing the concentration of water (the strong solvent) in the mobile phase.[12][15]

  • Why it Works for ATMA: The retention mechanism is based on hydrophilicity, perfectly matching ATMA's chemical nature. This provides strong retention, moving the peak far away from the void volume and resolving it from non-polar interferences that will be poorly retained in a HILIC system.[12][13]

  • Column Selection:

    • Bare Silica: Offers strong retention for polar analytes through a combination of partitioning and ion-exchange mechanisms.[12]

    • Zwitterionic Phases: Contain both positive and negative charges, offering unique selectivity for permanently charged compounds like ATMA through a mix of hydrophilic partitioning and electrostatic interactions.[16] These are often a robust choice for complex biological samples.[16]

Strategy 3: Mixed-Mode Chromatography (MMC)

Q5: I need to separate ATMA along with other non-polar and/or anionic compounds in the same run. Is this possible?

A5: Yes, this is the ideal scenario for Mixed-Mode Chromatography (MMC). MMC columns are engineered with stationary phases that possess multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support.[17][18]

  • The Mechanism: A mixed-mode column designed for cation-exchange and reversed-phase would have both hydrophobic ligands (like C8 or C18) and negatively charged functional groups (like sulfonic acid) on its surface.[18]

    • ATMA (a cation) is retained by the strong cation-exchange mechanism.

    • Neutral, non-polar compounds are retained by the reversed-phase mechanism.

    • This allows for the simultaneous separation of compounds with vastly different chemical properties.[19][20]

  • Key Advantage: MMC offers incredible flexibility. You can fine-tune the separation by adjusting mobile phase pH (to control the ionization state of the stationary phase and analytes) and organic solvent concentration (to control hydrophobic interactions) independently.[17][19][20] This provides a powerful tool for resolving complex co-elution issues without the need for ion-pairing reagents.[17][18]

Part 4: Data, Protocols, and Visualizations

Comparative Strategy Table
StrategyPrimary MechanismBest ForProsCons
IP-RPLC Ion-Pairing & HydrophobicitySimple mixtures; UV detection; when only RPLC columns are available.Uses standard C18 columns; predictable retention control.Not MS-friendly[9]; contaminates LC system[11]; long equilibration times.
HILIC Hydrophilic PartitioningRetaining highly polar and charged analytes like ATMA.Excellent retention for polar compounds[13]; MS-friendly[14]; orthogonal to RPLC.Sensitive to mobile phase water content; potential for poor peak shape if not optimized.
MMC Multiple (e.g., RP + IEX)Complex mixtures containing analytes of varying polarity and charge.Highly flexible selectivity[17][20]; separates acids, bases, and neutrals in one run[19]; no ion-pairing reagents needed.[18]Method development can be more complex; requires specific column hardware.
Experimental Protocol: Basic HILIC Method for ATMA

This protocol provides a starting point for developing a HILIC method to resolve ATMA from the void volume.

  • Column Selection: Agilent InfinityLab Poroshell 120 HILIC-Z (or similar zwitterionic phase), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Initial Gradient:

    • Start at 95% B. Hold for 1 minute.

    • Decrease to 50% B over 8 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • Detection: MS or Charged Aerosol Detector (CAD).

  • Self-Validation Check: Inject a standard of ATMA. Retention time should be significantly greater than the void volume marker (e.g., > 2 minutes). The peak shape should be symmetrical (Asymmetry factor 0.9 - 1.3).

Visual Workflow Guides

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Strategy Selection cluster_2 Phase 3: Optimization & Resolution start Co-elution of ATMA Observed check_system Q: Is the peak shape good? (Symmetrical, not split) start->check_system fix_system Troubleshoot System: - Check for leaks - Optimize injection solvent - Flush/replace column check_system->fix_system No choose_strategy Select Chromatographic Strategy check_system->choose_strategy Yes fix_system->check_system strat_ip Strategy 1: Ion-Pair RPLC choose_strategy->strat_ip UV Detector Only Simple Matrix strat_hilic Strategy 2: HILIC choose_strategy->strat_hilic MS Detector Highly Polar Analyte strat_mmc Strategy 3: Mixed-Mode choose_strategy->strat_mmc Complex Matrix Multiple Analyte Types optimize Optimize Mobile Phase & Gradient strat_ip->optimize strat_hilic->optimize strat_mmc->optimize resolved Resolution Achieved optimize->resolved

Caption: A logical workflow for diagnosing and resolving ATMA co-elution.

Ion-Pair Formation Model ATMA ATMA⁺ (Analyte) Ion_Pair [ATMA⁺ R-SO₃⁻] (Neutral Ion-Pair) ATMA->Ion_Pair Forms in Mobile Phase IP_Reagent R-SO₃⁻ (Ion-Pair Reagent) IP_Reagent->Ion_Pair C18_Surface C18 Stationary Phase (Hydrophobic) Ion_Pair->C18_Surface Hydrophobic Interaction (Retention)

Caption: How an ion-pair reagent enables retention of a charged analyte.

References

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

  • International Labmate. Evolution of Mixed-Mode Chromatography. [Link]

  • LCGC International. (2025). Mixed-Mode Chromatography—A Review. [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Axion Labs on YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Scharlab. Ion pair chromatography reagents. [Link]

  • LCGC International. (2026). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. [Link]

  • LCGC International. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • PubMed. (2005). Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. [Link]

  • Wiley Online Library. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. [Link]

Sources

Advanced Applications Support Portal: Troubleshooting Acetonyltrimethylammonium (ATMA) Trace Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with high background noise during the LC-MS/MS trace quantification of Acetonyltrimethylammonium (ATMA).

ATMA is a quaternary ammonium compound (QAC) with a molecular weight of ~116.18 g/mol . In positive electrospray ionization (ESI+), it forms a stable [M]+ ion at m/z 116.1. Because this m/z falls perfectly within the low-mass "chemical noise" region of LC-MS/MS, trace quantification is frequently plagued by high baseline noise, ubiquitous environmental QAC contamination, and severe system carryover. This guide provides field-proven, self-validating methodologies to isolate and eliminate these interferences.

Part 1: Diagnostic Logic Workflow

Before altering your sample preparation or mass spectrometer parameters, you must systematically isolate the source of the background noise. Use the logical workflow below to determine if the issue originates from the LC flow path or the MS ionization source.

G Start High Background Noise in ATMA Quantification Step1 Run LC-MS without Column (Direct Infusion/Bypass) Start->Step1 Cond1 Noise Persists? Step1->Cond1 PathA MS Source / Solvent Issue Cond1->PathA Yes PathB LC Carryover / Column Bleed Cond1->PathB No ActionA1 Optimize Cone Gas & Install ABIRD PathA->ActionA1 ActionA2 Replace Mobile Phase (LC-MS Grade) PathA->ActionA2 ActionB1 Passivate LC System (Acid Wash) PathB->ActionB1 ActionB2 Switch to PEEK or Passivated Tubing PathB->ActionB2

Caption: Diagnostic workflow for isolating background noise sources in ATMA LC-MS/MS trace quantification.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Persistent High Baseline in Blank Injections

Q: My chromatogram shows a persistently high baseline at m/z 116.1 even when injecting pure LC-MS grade water. Why is this happening, and how do I fix it?

Causality & Expert Insight: ATMA possesses a permanent positive charge. This causes it to act as a sticky surfactant, binding via electrostatic interactions to exposed silanol groups in glass vials, column frits, and metal oxide layers within the stainless steel LC flow path. Over time, this creates a "reservoir" of ATMA that continuously bleeds into the mobile phase, elevating the background noise regardless of the sample injected[1].

Protocol A: Rigorous LC System Flush and Passivation This protocol is designed as a self-validating system to strip out bound QACs and verify system cleanliness before proceeding.

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume PEEK union. This prevents flushing desorbed contaminants directly into your stationary phase[1].

  • Prepare the Wash Solvent: Create a highly solubilizing mixture of 25% Water, 25% Acetonitrile, 25% Methanol, and 25% Isopropanol (all strictly LC-MS grade). Add 0.1% Formic Acid to disrupt electrostatic binding[2].

  • Purge Lines: Place all LC intake lines into the wash solvent and purge at 5 mL/min for 5 minutes to clear the low-pressure lines.

  • Extended Flush: Set the pump flow rate to 0.5 mL/min and direct the flow to waste (bypassing the MS). Run the system overnight (minimum 8 hours)[2].

  • Re-equilibration: Flush the system with your starting mobile phase (e.g., 10 mM Ammonium Acetate in ultrapure water) for 1 hour.

  • System Validation: Run a blank injection using your optimized LC gradient. The baseline intensity at m/z 116.1 must drop below 10³ cps. If the noise remains high, the contamination is likely in the MS source, requiring manual sonication of the cone and transfer tube[1].

Issue 2: Chemical Noise and Poor Signal-to-Noise (S/N)

Q: My LC system is clean, but the S/N ratio for the ATMA m/z 116.1 > 58 transition is still too low due to a "fuzzy" baseline. How can I suppress this ESI chemical noise?

Causality & Expert Insight: In the low-mass region (< 200 m/z), the ESI+ spectrum is crowded with solvent clusters, ambient laboratory air contaminants (like siloxanes), and mobile phase adducts. When these low-mass ions enter the MS transfer tube alongside ATMA, they compete for ion capacity and create a high chemical background. To resolve this, we must physically separate the analyte from the background during desolvation.

ESI_Noise ESI ESI Capillary (ATMA + Matrix + Solvents) Desolvation Desolvation Zone (Heated Gas) ESI->Desolvation Split Ion Separation Desolvation->Split Clusters Solvent Clusters & Ambient Air Ions Split->Clusters Analyte ATMA Ions (m/z 116.1) Split->Analyte ConeGas Optimized Cone Gas (350 L/hr Sweep) Clusters->ConeGas Swept Away Detector Clean MS Transfer (High S/N) Analyte->Detector ABIRD ABIRD (Lab Air Filtration) ABIRD->Clusters Prevents Entry

Caption: Mechanism of chemical noise reduction using optimized cone gas and ABIRD in the ESI source.

Protocol B: Cone Gas Optimization & Environmental Isolation

  • Isolate the Source: Install an Active Background Ion Reduction Device (ABIRD) on the nanospray/ESI source. This device directs HEPA-filtered air toward the ion source, preventing ambient laboratory air spikes from competing with your target analyte[3].

  • Infuse ATMA Standard: Set up a post-column T-infusion of an ATMA standard (10 ng/mL) at 10 µL/min while running your LC gradient at starting conditions.

  • Titrate Cone Gas: Begin with the cone gas (or sweep gas) at 150 L/hr. Increase the flow rate in 50 L/hr increments up to 500 L/hr.

  • Evaluate S/N: Higher gas flows will initially sweep away the solvent cluster noise. However, excessive gas flow will eventually blow the ATMA ions off-axis, reducing the signal. Select the flow rate that yields the highest S/N ratio.

  • System Validation: Calculate the S/N ratio using the instrument's software (RMS method). A successful optimization should yield an S/N > 10:1 for the lowest calibration standard (LLOQ), confirming the noise reduction is effective.

Part 3: Quantitative Data Presentation

The table below summarizes the expected impact of cone gas optimization on low-molecular-weight trace analytes like ATMA. This data demonstrates how a single parameter adjustment can drastically alter the signal-to-noise ratio by selectively removing background chemical noise[2].

Cone Gas Flow Rate (L/hr)Background Noise LevelAnalyte Signal IntensityResulting S/N Ratio
150High (Solvent Clusters)Sub-optimalLow
250ModerateOptimalModerate
350 Low Optimal High (Optimal)
500Very LowReduced (Analyte Swept)Moderate

Note: Optimal cone gas flow rates may vary slightly depending on the specific mass spectrometer geometry (e.g., orthogonal vs. Z-spray designs).

References[3] Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro, Waters Corporation. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkEE7WhVx1ZrKemLq8HezYfu_MMLayDLKz_TLlH5l8Gn2yZbbNmaU5nt8GiNwec_A2GKjsgL14NdQ_ClujrdVb26m9tsaGbztJZTdnCrZ_yqRbLkOjqKIw_rQRlOZM9YPGG5eEmO0dLnCwjZXbBXF___MPGnd9kYffZPX4_TGqKtdyX0mpIVzxFJNNEIUfeMUDV4w2r1irsaCHwts63M5U6g3r-uennQ4gqwFrk5Hmt0c3ALbx1veOeGuOrU1ba1bDQHG1ED8r8czwgoinYYq8o9qoX-fQYaIe3j0jwXtfnBjMLmEt0Y7kpKoiB-QPBB78CTcH0kWBmODk1zuq3zbqMvsQrzvnhZ4=[4] Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device, PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzkKjmKR3tMd_Aj71h5J3tqOwREJfOOIyF8ajNiZEJoYG7-YWe2Hfyf4nv64vPmaGnhtcaV9AP8BoMkN05oW94AYybCsWJaK1_TWcBgDUYVXXLUci0ASZaj2choU1EADdpRkxuDp2ubflw-6v2[2] reducing background noise in 3-HMPA mass spectrometry, Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqAsbxm92j24u0J1OZt1fLK1I15wn5dJCTkrvZpBTBNES-GEUtOSn-FfeIlBrXwDj-Ss4gkvUfiUwaQqvhJIXYyn1bp2wkeHVW0H-nE5_NaVvD60-iQuCb7Toi84XNm5KjqkFC-DoPkDdr2nueF_ycFOIJdLdMT3J0ItbL3gIfiVQcUnJe856mk4lqdKOHTlO3bA==[1] Losing Sensitivity of LC/MS signal due to High Background?, ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFolYa_6gOXY8VmJfPCz2jxdjfOCMIRSdCo1Fw79ldOxfLTyMb6lEGLXg5CmH4jMc7drSbpdGot2L_WXuTpXliFaCKtDW1V9tyg2GLOOmHqOUeNv0QFjTnHL9t3QuG-FFL4vFeFakLMtbgUKD8JOVb3Hx0B_EjNhnUQOWK2rj9A64FvOtq5zYyznCvOEEQK3_PqRWqfVlw=

Sources

Technical Support Center: Optimizing pH for Acetonyltrimethylammonium Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for acetonyltrimethylammonium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the pH conditions for the stability of acetonyltrimethylammonium in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Chemical Landscape of Acetonyltrimethylammonium Stability

Acetonyltrimethylammonium is a unique quaternary ammonium compound featuring a ketone functional group. This structure presents specific stability challenges that are highly dependent on the pH of the solution. Understanding the underlying chemical principles governing its stability is crucial for obtaining reliable and reproducible experimental results. The primary degradation pathways of concern are Hofmann elimination under alkaline conditions and potential enolization of the ketone group, which can be catalyzed by both acids and bases. This guide will provide you with the knowledge to navigate these challenges and ensure the integrity of your acetonyltrimethylammonium solutions.

Troubleshooting Guide

This section addresses common problems encountered when working with acetonyltrimethylammonium solutions.

Problem 1: My acetonyltrimethylammonium solution shows a gradual loss of potency when stored in a basic buffer (pH > 8).

  • Likely Cause: At alkaline pH, acetonyltrimethylammonium is susceptible to Hofmann elimination, a well-known degradation pathway for quaternary ammonium salts.[1][2][3][4] The hydroxide ions in the basic buffer act as a strong base, promoting the elimination reaction. The presence of the electron-withdrawing quaternary ammonium group increases the acidity of the beta-hydrogens, making this reaction more favorable.

  • Troubleshooting Steps:

    • pH Adjustment: Immediately lower the pH of your stock and working solutions to a neutral or slightly acidic range (pH 4-7).

    • Buffer Selection: For applications requiring a pH above 7, use the lowest possible pH that is compatible with your experimental design. Consider using a buffer system with a pKa value close to your target pH to ensure good buffering capacity and minimize pH fluctuations. Borate buffers are sometimes used for titrations of quaternary ammonium compounds at pH 10, but for storage, a lower pH is recommended.[5]

    • Temperature Control: Store your solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. Chemical reactions, including degradation, are generally slower at lower temperatures.[1]

    • Fresh Preparation: If working at a higher pH is unavoidable, prepare fresh solutions immediately before use and minimize the storage time.

Problem 2: I observe a yellow discoloration in my concentrated acetonyltrimethylammonium solution, especially at high pH.

  • Likely Cause: The yellowing of the solution could be due to the formation of degradation products resulting from enolization and subsequent reactions. The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate.[4] This enolate is a reactive intermediate that can participate in side reactions, such as aldol-type condensations, which can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • pH Optimization: Maintain the pH of your solution in the slightly acidic to neutral range (pH 4-7) to minimize the rate of enolization.

    • Concentration Management: Prepare solutions at the lowest effective concentration for your application to reduce the likelihood of intermolecular reactions of the enolate intermediate.

    • Inert Atmosphere: For long-term storage of highly concentrated solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation, which can sometimes be a contributing factor to discoloration.

Problem 3: My analytical chromatography (HPLC/LC-MS) results for acetonyltrimethylammonium are inconsistent, showing peak tailing and shifting retention times.

  • Likely Cause: Inconsistent chromatographic performance can be due to interactions between the positively charged quaternary ammonium group and the stationary phase, or on-column degradation if the mobile phase pH is not optimal.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Ensure your mobile phase is buffered and at an optimal pH. For reversed-phase chromatography of quaternary ammonium compounds, a slightly acidic mobile phase (e.g., using 0.1% formic acid or ammonium formate buffer) is often used to ensure consistent ionization of the analyte and to minimize interactions with residual silanols on the column.[6]

    • Column Choice: Consider using a column specifically designed for the analysis of polar or cationic compounds.

    • Sample Diluent: Ensure your sample is dissolved in a diluent that is compatible with the mobile phase to avoid on-column precipitation or peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing acetonyltrimethylammonium solutions?

For optimal stability, it is recommended to store aqueous solutions of acetonyltrimethylammonium in a slightly acidic to neutral pH range, ideally between pH 4 and 7 . Within this range, the rates of both Hofmann elimination and base-catalyzed enolization are minimized.

Q2: What are the primary degradation products of acetonyltrimethylammonium?

The two primary degradation pathways suggest the formation of the following products:

  • From Hofmann Elimination: Trimethylamine and methyl vinyl ketone.

  • From Enolization-related side reactions: A variety of condensation products, which may be complex and lead to discoloration.

Q3: Which buffer systems are recommended for working with acetonyltrimethylammonium?

The choice of buffer depends on the desired pH for your experiment. Here are some general recommendations:

pH RangeRecommended Buffer SystemsConsiderations
4-6 Acetate Buffer, Citrate BufferGenerally provide good stability.
6-7.5 Phosphate Buffer (e.g., PBS)Widely used and provides good stability in the neutral range.
> 7.5 Borate Buffer, Bicarbonate BufferUse with caution. Prepare fresh solutions and store at low temperatures. Avoid for long-term storage.

Q4: How can I monitor the stability of my acetonyltrimethylammonium solution over time?

Several analytical techniques can be employed to monitor the stability:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A straightforward method to quantify the parent compound and detect the appearance of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, allowing for the identification of degradation products by their mass-to-charge ratio.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to structurally characterize the parent compound and its degradation products in concentrated solutions.

Q5: Are there any general handling precautions I should take to ensure the stability of acetonyltrimethylammonium?

Yes, in addition to pH control, follow these best practices:

  • Storage Temperature: Store stock solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below, but be mindful of potential freeze-thaw instability.

  • Light Exposure: Store solutions in amber vials or in the dark to protect against potential photodegradation.[1]

  • Container Material: Use glass or chemically resistant plastic containers to prevent adsorption of the quaternary ammonium compound onto the surface.[8]

Visualizing Degradation Pathways

To better understand the chemical transformations that acetonyltrimethylammonium can undergo, the following diagrams illustrate the key degradation pathways.

Hofmann_Elimination cluster_reactants Reactants cluster_products Products Acetonyltrimethylammonium Acetonyltrimethylammonium Trimethylamine Trimethylamine Acetonyltrimethylammonium->Trimethylamine Hofmann Elimination MethylVinylKetone Methyl Vinyl Ketone Acetonyltrimethylammonium->MethylVinylKetone Hofmann Elimination Hydroxide OH⁻ (Base) Water H₂O

Caption: Hofmann elimination of acetonyltrimethylammonium in the presence of a base.

Enolization Acetonyltrimethylammonium_Keto Acetonyltrimethylammonium (Keto Form) Enolate Enolate Intermediate Acetonyltrimethylammonium_Keto->Enolate Base (OH⁻) catalyzed Side_Products Aldol/Condensation Products Enolate->Side_Products Further Reactions

Caption: Base-catalyzed enolization of acetonyltrimethylammonium leading to side products.

Experimental Protocol: A General Framework for pH Stability Studies

For researchers wishing to perform a detailed pH stability study on acetonyltrimethylammonium, the following protocol, adapted from ICH guidelines, provides a robust framework.[4][9]

Objective: To determine the degradation rate of acetonyltrimethylammonium at different pH values.

Materials:

  • Acetonyltrimethylammonium salt

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11)

  • HPLC or LC-MS system with a suitable column

  • Calibrated pH meter

  • Incubator or water bath for temperature control

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of acetonyltrimethylammonium in a stable solvent (e.g., water at pH 5).

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values.

  • Initiate Stability Study:

    • For each pH value, dilute the stock solution with the corresponding buffer to a known final concentration.

    • Transfer aliquots of each solution into separate, sealed vials.

    • Store the vials at a constant temperature (e.g., 25°C or 40°C for accelerated testing).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial for each pH condition.

    • Immediately analyze the sample using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Quantify the concentration of the remaining acetonyltrimethylammonium at each time point.

    • Plot the concentration versus time for each pH.

    • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation:

The results can be summarized in a table to easily compare the stability at different pH values.

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
225
425
725
925
1125

References

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

  • Hofmann elimination - Wikipedia. [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Quaternary Ammonium Compounds DOC316.53.01128. Hach. [Link]

  • What Reagents Can You Use Past Their Chemical Expiry Date? Bitesize Bio. [Link]

  • Shelf Life of CHemicals and Reagents. Pharmaguideline Forum. [Link]

  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. [Link]

  • Troubleshooting unstable molecules in chemical space. Royal Society of Chemistry. [Link]

  • Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. PMC. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. ResearchGate. [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

Sources

Validation & Comparative

A Comparative Guide to Acetonyltrimethylammonium and Glycine Betaine in Osmoprotectant Studies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in cellular biology, microbiology, and drug development, identifying effective osmoprotectants is crucial for stabilizing cells and biomolecules against the deleterious effects of osmotic stress. This guide provides an in-depth comparison of glycine betaine, the archetypal osmoprotectant, and acetonyltrimethylammonium, a quaternary ammonium compound with potential applications in this field. While glycine betaine is extensively studied and validated, this guide offers a framework for evaluating the efficacy of emerging alternatives like acetonyltrimethylammonium, underpinned by robust experimental protocols.

The Imperative of Osmotic Balance

Cells have evolved intricate mechanisms to survive fluctuations in the external osmotic environment. When the solute concentration outside the cell is higher than inside, water efflux occurs, leading to cell shrinkage, increased intracellular ion concentration, and ultimately, metabolic arrest and cell death.[1][2] To counteract this, many organisms accumulate small, soluble organic molecules known as compatible solutes or osmoprotectants.[3][4][5][6] These molecules are termed "compatible" because they can accumulate to high intracellular concentrations without significantly perturbing normal cellular functions.[3][4][7] Their primary roles are to balance the osmotic pressure across the cell membrane, protect protein and membrane structures, and scavenge reactive oxygen species.[8][9][10][11][12][13]

Physicochemical Properties of Acetonyltrimethylammonium and Glycine Betaine

A molecule's efficacy as an osmoprotectant is intrinsically linked to its chemical structure and physical properties. Below is a comparison of the key properties of acetonyltrimethylammonium and glycine betaine.

PropertyAcetonyltrimethylammoniumGlycine Betaine
Molecular Formula C6H14NO+C5H11NO2
Molecular Weight 116.18 g/mol 117.15 g/mol
Chemical Structure Quaternary ammonium cation with a ketone groupZwitterionic quaternary ammonium compound (a trimethylated amino acid)[14]
Solubility High in waterHigh in water[9]
Charge Permanent positive chargeZwitterionic (neutral overall at physiological pH)[4][9]

Mechanistic Insights into Osmoprotection

Glycine Betaine: The Gold Standard

Glycine betaine is a highly effective and extensively studied osmoprotectant.[8][9][15] Its mechanism of action is multifaceted:

  • Osmotic Adjustment: As a small, highly soluble molecule, it can accumulate to high concentrations within the cytoplasm, increasing the internal osmotic potential and mitigating water loss.[9][16]

  • Protein Stabilization: Glycine betaine is preferentially excluded from the hydration shell of proteins. This "osmophobic effect" thermodynamically favors the folded, native state of proteins, preventing denaturation under stress conditions.[7][17]

  • Membrane Protection: It can insert into the lipid bilayer, preserving membrane fluidity and integrity during osmotic stress.[8]

  • Enzyme Protection: By stabilizing protein structure, glycine betaine ensures the continued function of essential enzymes.[9][18]

  • ROS Scavenging: It has been shown to help in the detoxification of reactive oxygen species that accumulate during stress.[9][18]

Acetonyltrimethylammonium: A Potential Challenger

As a quaternary ammonium compound, acetonyltrimethylammonium shares the positively charged trimethylammonium headgroup with glycine betaine. This structural feature is key to its potential as an osmoprotectant. However, its permanent positive charge and the presence of a ketone group differentiate it from the zwitterionic glycine betaine.

The proposed mechanisms for acetonyltrimethylammonium are likely to involve:

  • Interaction with Membranes: The cationic headgroup can interact with the negatively charged phosphate groups of the lipid bilayer, potentially stabilizing the membrane.

  • Osmotic Contribution: Its high solubility allows for accumulation in the cytoplasm, contributing to osmotic balance.

  • Protein Interaction: The nature of its interaction with proteins is less clear and warrants experimental investigation. It may not exhibit the same preferential exclusion as glycine betaine due to its net positive charge.

The following diagram illustrates the proposed protective mechanisms of these two compounds at a cellular level.

G cluster_stress Osmotic Stress cluster_cell Cellular Response Stress High External Solute Concentration Membrane Cell Membrane Stress->Membrane Water Efflux, Dehydration ROS Reactive Oxygen Species (ROS) Stress->ROS Induces Production Protein Cellular Proteins Membrane->Protein Increased Ion Concentration Metabolism Cellular Metabolism Protein->Metabolism Enzyme Inactivation GB Glycine Betaine GB->Membrane Stabilizes Fluidity GB->Protein Prevents Denaturation (Preferential Exclusion) GB->ROS Scavenges GB->Metabolism Maintains Function ATA Acetonyltrimethylammonium ATA->Membrane Electrostatic Interaction ATA->Protein Potential Interaction (to be determined) ATA->Metabolism Maintains Function

Caption: Proposed mechanisms of Glycine Betaine and Acetonyltrimethylammonium in cellular protection against osmotic stress.

Experimental Framework for Comparative Analysis

To objectively compare the osmoprotective capabilities of acetonyltrimethylammonium and glycine betaine, a standardized experimental approach is essential. The following protocol outlines a robust workflow for assessing osmoprotectant efficacy in a model bacterial system, such as E. coli.

Experimental Workflow

The overall workflow for comparing the two compounds is depicted below.

G start Start: Prepare Bacterial Culture prepare_media Prepare Minimal Media with High Osmolarity (e.g., +0.5M NaCl) start->prepare_media add_compounds Supplement Media with: 1. No Osmoprotectant (Control) 2. Glycine Betaine (Positive Control) 3. Acetonyltrimethylammonium (Test) prepare_media->add_compounds inoculate Inoculate with Bacterial Culture add_compounds->inoculate incubate Incubate under Controlled Conditions (e.g., 37°C with shaking) inoculate->incubate measure_growth Monitor Growth Over Time (OD600 measurements) incubate->measure_growth viability_assay Perform Cell Viability Assay (e.g., CFU plating or live/dead staining) measure_growth->viability_assay enzyme_assay Conduct in vitro Enzyme Protection Assay viability_assay->enzyme_assay analyze Analyze and Compare Data enzyme_assay->analyze end Conclusion: Evaluate Relative Efficacy analyze->end

Caption: Experimental workflow for the comparative analysis of osmoprotectants.

Detailed Protocols

A. Bacterial Growth Under Osmotic Stress

  • Media Preparation: Prepare a minimal medium (e.g., M9 minimal medium) to avoid confounding effects from complex media components. Create a high osmolarity version by supplementing with a final concentration of 0.5 M NaCl.

  • Experimental Groups: Aliquot the high osmolarity medium into sterile flasks and supplement as follows:

    • Negative Control: No added osmoprotectant.

    • Positive Control: Glycine Betaine (e.g., 1 mM).

    • Test Compound: Acetonyltrimethylammonium (at a range of concentrations, e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).

    • No Stress Control: Minimal medium without added NaCl.

  • Inoculation and Incubation: Inoculate all flasks with an overnight culture of E. coli to a starting optical density at 600 nm (OD600) of ~0.05. Incubate at 37°C with shaking.

  • Growth Monitoring: Measure the OD600 of each culture at regular intervals (e.g., every hour for 8-12 hours) to generate growth curves.

  • Data Analysis: Compare the lag phase duration, growth rate, and final cell density for each condition.

B. Cell Viability Assay

  • Sample Collection: After a defined period of growth under osmotic stress (e.g., 6 hours), take samples from each culture.

  • Serial Dilution and Plating: Perform serial dilutions of each sample in sterile saline. Plate the dilutions onto non-selective agar plates (e.g., LB agar).

  • Colony Forming Unit (CFU) Counting: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL for each culture.

  • Analysis: Compare the CFU/mL to assess the level of cell survival in the presence of each compound.

C. In Vitro Enzyme Protection Assay

  • Enzyme Selection: Choose a model enzyme that is sensitive to denaturation by high salt concentrations, such as lactate dehydrogenase (LDH).

  • Assay Setup: In a microplate format, set up reactions containing:

    • Buffer with high salt concentration (e.g., 0.5 M NaCl).

    • The enzyme (LDH).

    • The osmoprotectant (Glycine Betaine or Acetonyltrimethylammonium) at various concentrations.

    • Control with no osmoprotectant.

  • Incubation: Incubate the mixtures for a set period at a denaturing temperature (e.g., 45°C).

  • Activity Measurement: Add the enzyme's substrate (e.g., pyruvate and NADH for LDH) and measure the rate of reaction spectrophotometrically.

  • Analysis: Calculate the percentage of remaining enzyme activity for each condition relative to a non-stressed control.

Anticipated Results and Interpretation

The experimental data can be summarized in the following table to facilitate a direct comparison.

ParameterNegative Control (High Salt)Glycine Betaine (1 mM)Acetonyltrimethylammonium (1 mM)No Stress Control
Growth Rate (µ) LowHighTo be determinedHigh
Final OD600 LowHighTo be determinedHigh
Cell Viability (% survival) LowHighTo be determinedHigh
Enzyme Activity Remaining (%) LowHighTo be determinedHigh

A successful osmoprotectant will demonstrate a significant improvement in growth rate, final cell density, and cell viability compared to the negative control. The in vitro enzyme assay will provide direct evidence of the compound's ability to stabilize protein structure. The performance of acetonyltrimethylammonium should be benchmarked against that of glycine betaine.

Conclusion

Glycine betaine remains a benchmark osmoprotectant due to its well-characterized, multi-pronged mechanism of action. Acetonyltrimethylammonium, as a quaternary ammonium compound, presents an intriguing candidate for investigation. Its permanent positive charge distinguishes it from the zwitterionic glycine betaine, suggesting potentially different interactions with cellular components. The experimental framework provided in this guide offers a comprehensive and objective methodology for the direct comparison of these and other novel osmoprotectants. Such studies are essential for expanding the toolkit of molecules available to protect and stabilize biological systems in research and industrial applications.

References

  • Chakraborty, S., et al. (2017). Non-canonical activation of OmpR drives acid and osmotic stress responses in single bacterial cells. Nature Communications, 8(1), 1587. [Link]

  • Controlling how bacteria respond to stress. (2018). Mechanobiology Institute, National University of Singapore. [Link]

  • Gaddam, S. L., et al. (2013). Stabilization of dry protein coatings with compatible solutes. Biomaterials Science, 1(5), 545-551. [Link]

  • How Glycine Betaine and Proline Protect Plant Physiology Under Water Stress. (2025). Source not specified in search results.
  • Roychoudhury, A., et al. (2013). Membrane protein stability depends on the concentration of compatible solutes--a single molecule force spectroscopic study. Journal of Molecular Recognition, 26(11), 533-540. [Link]

  • Roychoudhury, A., et al. (2013). Membrane protein stability depends on the concentration of compatible solutes – a single molecule force spectroscopic study. Ovid.
  • Osmotic stress – Knowledge and References. (n.d.). Taylor & Francis.
  • Khan, M. A., et al. (2020). Targeting Glycinebetaine for Abiotic Stress Tolerance in Crop Plants. In: Plant Abiotic Stress Tolerance. [Link]

  • Wood, J. M. (2011). Bacterial responses to osmotic challenges. Journal of General Physiology, 138(4), 359-362. [Link]

  • Mika, J. T., et al. (2016). Physiological and regulatory convergence between osmotic and nutrient stress responses in microbes. Trends in Microbiology, 24(11), 896-907. [Link]

  • Chen, T. H., & Murata, N. (2025). Advances in the Biosynthetic Regulation and Functional Mechanisms of Glycine Betaine for Enhancing Plant Stress Resilience. International Journal of Molecular Sciences, 26(16), 8888. [Link]

  • Ahanger, M. A., et al. (2025). Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses. Journal of Plant Interactions, 20(1), 1-18.
  • Smith, L. T., et al. (1988). Osmotic control of glycine betaine biosynthesis and degradation in Rhizobium meliloti. Journal of Bacteriology, 170(7), 3142-3149.
  • Effect of the Compatible Solute Ectoine on the Stability of the Membrane Proteins. (n.d.).
  • Lentzen, G., & Schwarz, T. (2006). Compatible solute influence on nucleic acids: Many questions but few answers. Saline Systems, 2, 6. [Link]

  • Betaine glycine. (n.d.). PubChem. [Link]

  • Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants. (n.d.).
  • Glycine betaine. (n.d.). Exposome-Explorer. [Link]

  • Glycine Betaine is a Phytohormone-Like Plant Growth and Development Regulator Under Stress Conditions. (2022).
  • Exogenous Application of Glycine Betaine Maintains Bioactive Compounds, Antioxidant Activity, and Physicochemical Attributes of Blood Orange Fruit During Prolonged Cold Storage. (2022). Frontiers in Plant Science, 13, 911993.
  • Zulfiqar, F., et al. (2019). Osmoprotection in plants under abiotic stresses: new insights into a classical phenomenon. Planta, 251(1), 3.
  • Bacterial osmoprotectants—a way to survive in saline conditions and potential crop allies. (n.d.). Source not specified in search results.
  • Waditee, R., et al. (2005). Genes for direct methylation of glycine provide high levels of glycinebetaine and abiotic-stress tolerance in Synechococcus and Arabidopsis. Proceedings of the National Academy of Sciences of the United States of America, 102(5), 1541-1546. [Link]

  • Nε-acetyl-β-lysine or glycine betaine as compatible solutes in response to increasing ammonia in Methanoculleus sp strains. (n.d.). Source not specified in search results. [Link]

  • Synthesis, Characterization and Properties of New Lauryl Amidopropyl Trimethyl Ammoniums. (n.d.).
  • Synthesis and Properties of Anionic Maleic Monoester Carboxylate Polymeric Surfactants. (n.d.). Source not specified in search results.
  • Levels of quaternary ammonium compounds (glycine betaine equivalents)... (n.d.).
  • A Beginner's Guide to Osmoprotection by Biostimulants. (2021). MDPI. [Link]

  • Quantification of glycine betaine, choline and trimethylamine N-oxide in seawater particul
  • Zulfiqar, F., et al. (2019). Osmoprotection in plants under abiotic stresses: new insights into a classical phenomenon. Planta, 251(1), 3.
  • Bacterial osmoprotectants-a way to survive in saline conditions and potential crop allies. (2025). FEMS Microbiology Reviews, 50(1), fuaf020.
  • Synthesis and Properties of Novel Ammonium-Based. (2018). Amanote Research.
  • Synthesis and characterization of poly (benzyl trimethyl ammonium chloride) ionic polymer. (n.d.).

Sources

cross-validation of LC-MS and NMR for acetonyltrimethylammonium identification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confidently identifying small, highly polar metabolites in complex biological matrices. Acetonyltrimethylammonium (ATMA) is a prime example. As a permanently charged quaternary ammonium compound (QAC), ATMA serves as a critical intermediate biomarker in the microbial and mammalian degradation of L-carnitine[1][2].

Relying solely on Mass Spectrometry (MS) for ATMA identification often leads to false annotations due to isobaric interference and matrix-induced ion suppression. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural proof but lacks the sensitivity required for trace-level biological concentrations[3]. To achieve absolute certainty in drug development and metabolomics, an orthogonal cross-validation strategy integrating both platforms is required.

This guide provides a comprehensive, self-validating framework for the cross-validation of LC-MS and NMR in the identification of ATMA.

The Causality of the Analytical Bottleneck

The molecular formula of ATMA is C₆H₁₄NO⁺, giving it a monoisotopic mass of 116.1070 Da and a permanent positive charge[4].

  • The LC-MS Challenge: Traditional reversed-phase liquid chromatography (RPLC) fails to adequately retain permanently charged QACs. Because ATMA is highly hydrophilic, it elutes in the void volume of an RPLC column, directly into the zone of maximum matrix interference and ion suppression[5]. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to provide the necessary retention.

  • The NMR Challenge: The strong electron-withdrawing nature of the quaternary nitrogen heavily deshields adjacent protons. Furthermore, ATMA's chemical shifts are highly susceptible to variations in sample pH and ionic strength, requiring rigorous buffering to prevent signal drift[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies below are designed as self-validating systems —meaning they contain internal mechanisms to automatically flag false positives, matrix effects, or spectral overlap.

Protocol 1: HILIC-ESI(+)-MS/MS Targeted Quantification
  • Causality: HILIC is selected over RPLC because the water-rich layer on the HILIC stationary phase allows for the partitioning and retention of the highly polar ATMA cation[5].

  • Self-Validation Mechanism: The protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS). By continuously monitoring the ratio of the quantifier ion to the qualifier ion, the system flags any peak where the ratio deviates by >15% from the pure standard, instantly identifying co-eluting isobaric impurities.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 100 µL of biological fluid (e.g., plasma or urine). Spike with 10 µL of SIL-IS (e.g., D₉-ATMA or D₉-Carnitine) to correct for downstream ion suppression.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. The high organic content precipitates proteins and mathematically matches the sample to the highly organic initial conditions of the HILIC gradient.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a deactivated glass autosampler vial.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 × 100 mm). Utilize a gradient of Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (ACN with 0.1% formic acid).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the parent ion [M]⁺ at m/z 116.10[4].

Protocol 2: ¹H and ¹³C NMR Structural Elucidation
  • Causality: Utilizing a highly buffered D₂O system ensures chemical shift locking, neutralizing the pH and ionic strength variations inherent to heterogeneous biological samples[3].

  • Self-Validation Mechanism: 1D ¹H NMR is highly prone to signal overlap in biofluids. This protocol mandates 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to spread overlapping proton signals across the carbon dimension. Furthermore, standard addition (spiking) is used to definitively prove that the matrix signal and the standard signal are identical[6].

Step-by-Step Workflow:

  • Sample Preparation: Lyophilize 500 µL of the biological fluid to completely remove endogenous H₂O, which would otherwise dominate the spectrum.

  • Reconstitution: Reconstitute the dried pellet in 600 µL of D₂O containing 100 mM phosphate buffer (pH 7.4) and 0.5 mM TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference.

  • Data Acquisition (1D): Acquire a standard 1D ¹H NMR spectrum using a NOESY presaturation sequence to suppress any residual water peak.

  • Data Acquisition (2D): Acquire a 2D ¹H-¹³C HSQC spectrum. Locate the diagnostic N⁺(CH₃)₃ cross-peak at ~δH 3.2 ppm / δC 54 ppm.

  • Standard Addition (Validation): Spike the NMR tube with 10 µM of a synthetic ATMA standard. A proportional increase in the target peaks—without the appearance of new shoulders or peak splitting—unambiguously confirms the identity.

Quantitative Data & Comparative Analysis

Table 1: Comparative Performance Metrics for ATMA Analysis

ParameterHILIC-ESI(+)-MS/MS¹H/¹³C NMR SpectroscopyCross-Validation Synergy
Limit of Detection (LOD) ~1–5 nM~1–5 µMMS provides the sensitivity to detect trace ATMA; NMR confirms the bulk structure.
Structural Specificity Moderate (m/z 116.10, fragments)Extremely High (Exact atomic connectivity)NMR resolves isobaric interference that MS cannot distinguish.
Matrix Interference High (Ion suppression in ESI)Low (Chemical shift variations)HILIC separates matrix salts; NMR buffer stabilizes shifts.
Throughput High (5–10 min/sample)Low to Moderate (15–60 min/sample)MS screens large cohorts; NMR validates representative pooled samples.

Table 2: Diagnostic Analytical Features of Acetonyltrimethylammonium (ATMA)

Analytical PlatformDiagnostic FeatureExpected ValueMechanistic Causality / Significance
Mass Spec Monoisotopic Mass [M]⁺m/z 116.107ATMA possesses a permanent positive charge, yielding a strong [M]⁺ ion without protonation[4].
Mass Spec Primary MS/MS Fragmentm/z 57.0Collision-induced dissociation (CID) causes the neutral loss of trimethylamine (59 Da).
NMR ¹H: N⁺(CH₃)₃ ProtonsSinglet, ~3.2 ppm (9H)The strong electron-withdrawing nature of the quaternary nitrogen heavily deshields these 9 equivalent protons.
NMR ¹H: Acetonyl CH₃Singlet, ~2.3 ppm (3H)Typical chemical shift for a methyl group adjacent to a carbonyl carbon.
NMR ¹H: Methylene CH₂Singlet, ~4.5 ppm (2H)Highly deshielded due to the combined effects of the adjacent carbonyl and quaternary nitrogen.

Orthogonal Cross-Validation Workflow

The diagram below illustrates the logical relationship and data synthesis required to achieve a self-validating identification workflow.

CrossValidation Start Biological Sample (Urine/Plasma) Prep Biphasic Extraction (Aqueous Phase) Start->Prep LCMS HILIC-ESI(+)-MS/MS Targeted Profiling Prep->LCMS Aliquot 1 NMR 1H & 13C NMR Spectroscopy Prep->NMR Aliquot 2 MS_Data m/z 116.10 [M]+ Retention Time Match LCMS->MS_Data NMR_Data δ 3.2 (N-CH3) δ 2.3 (Ac-CH3) NMR->NMR_Data Validation Data Synthesis & Cross-Validation MS_Data->Validation NMR_Data->Validation Output Unambiguous ATMA Identification Validation->Output

Fig 1. Orthogonal workflow integrating HILIC-MS/MS and 2D NMR for ATMA identification.

References

  • Acetonyltrimethylammonium (C6H14NO) - PubChemLite.Université du Luxembourg.
  • Catabolism of carnitine: products of carnitine decarboxylase and carnitine dehydrogenase in vivo.National Institutes of Health (NIH) / PubMed.
  • CARNITINE METABOLISM AND ITS REGULATION IN MICROORGANISMS AND MAMMALS.Annual Reviews.
  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry.National Institutes of Health (NIH) / PMC.
  • Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps, and Healthy Controls.National Institutes of Health (NIH) / PMC.
  • Comprehensive Metabolite Identification Strategy Using Multiple Two-Dimensional NMR Spectra of a Complex Mixture Implemented in the COLMARm Web Server.American Chemical Society (ACS).

Sources

Comparative Guide: Antimicrobial Efficacy of Acetonyltrimethylammonium vs. Conventional Quaternary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quaternary ammonium compounds (QACs) are a cornerstone of antimicrobial formulation, widely utilized in disinfectants, preservatives, and therapeutic agents. However, not all QACs operate via the same mechanism. This guide provides an objective, data-driven comparison between Acetonyltrimethylammonium (ATA) —a specialized, short-chain ketone-containing QAC—and conventional long-chain QACs such as Benzalkonium Chloride (BAC) and Didecyldimethylammonium Chloride (DDAC). By understanding the structural causality behind their mechanisms, drug development professionals can strategically select the appropriate compound for specific biomedical and industrial applications.

Structural and Mechanistic Divergence

The antimicrobial potency and mechanism of a QAC are dictated by its molecular architecture—specifically, the cationic headgroup and the hydrophobic tail.

Conventional QACs like BAC and DDAC possess a permanent cationic nitrogen attached to at least one long alkyl chain (typically C12–C14). Research published in 1 highlights that the antimicrobial efficacy of QACs is heavily dependent on the presence of this C12–C14 alkyl chain, which intercalates into the hydrophobic core of bacterial lipid bilayers, causing severe membrane fluidization and cell death[1]. A comprehensive review on 2 indicates that while Gram-positive bacteria are generally more susceptible to this disruption, the cationic charge and chain length are the universal drivers of membrane lysis[2].

In stark contrast, ATA lacks a long hydrophobic tail. Instead, it features a short acetonyl group containing a reactive ketone (carbonyl). According to data from 3, acetonyltrimethylammonium acts primarily through enzyme inhibition rather than severe membrane lysis[3]. The electrophilic carbonyl carbon can interact with nucleophilic residues in enzyme active sites, rendering ATA a bacteriostatic metabolic inhibitor rather than a rapid bactericidal agent. Furthermore, 4 confirm that the antibacterial activities of QAS derivatives are fundamentally linked to the length of their side-chain alkyl groups and their electron-absorbing capacities[4].

Mechanism ATA Acetonyltrimethylammonium (Short-chain + Ketone) EnzInhib Enzyme Active Site Binding (Carbonyl Interaction) ATA->EnzInhib Primary Membrane Lipid Bilayer Integration (Hydrophobic Tail) ATA->Membrane Weak ConvQAC Conventional QACs (e.g., BAC, C12-C14) ConvQAC->Membrane Primary Bacteriostatic Metabolic Inhibition (Bacteriostatic) EnzInhib->Bacteriostatic Lysis Severe Membrane Disruption & Cell Lysis Membrane->Lysis

Mechanistic divergence between ATA and conventional QACs.

Quantitative Performance Data

Because their mechanisms differ, comparing these compounds strictly on Minimum Inhibitory Concentration (MIC) reveals a vast disparity in raw potency. Long-chain QACs exhibit high potency (low MIC) but come with significant hemolytic toxicity. ATA exhibits a much higher MIC but offers targeted enzymatic interaction with lower broad-spectrum cytotoxicity.

CompoundStructure ClassAlkyl Chain LengthMIC - S. aureus (μg/mL)MIC - E. coli (μg/mL)Primary MechanismHemolytic Toxicity
Acetonyltrimethylammonium Ketone-substituted QACNone (C1–C3)>512>512Enzyme InhibitionLow
Benzalkonium Chloride (BAC) Benzyl QACC12–C140.5 – 2.016 – 32Membrane DisruptionHigh
Cetylpyridinium Chloride (CPC) Pyridinium QACC161.0 – 4.032 – 64Membrane DisruptionHigh
DDAC Twin-chain QACC10–C12 (x2)0.2 – 1.08 – 16Membrane DisruptionVery High

Note: MIC values are representative ranges based on standardized CLSI broth microdilution assays against wild-type ATCC strains.

Standardized Experimental Protocols for Comparative Efficacy

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

This assay determines the absolute concentration required to halt bacterial metabolism. Causality of Design: Standard OD600 readings can be confounded if the QAC precipitates in the media. Resazurin acts as an orthogonal metabolic indicator; living cells reduce blue resazurin to pink resorufin, visually validating the OD600 data.

  • Compound Preparation: Dissolve ATA, BAC, and DDAC in sterile ddH₂O to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a testing range of 0.25 to 1024 μg/mL.

  • Inoculum Preparation: Adjust overnight cultures of S. aureus (ATCC 29213) and E. coli (ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Co-incubation: Add 50 μL of the bacterial suspension to 50 μL of the diluted compounds (final inoculum: ~5 × 10⁵ CFU/mL).

    • Self-Validation Controls: Include a Positive Growth Control (bacteria + media, no drug) to confirm viability, and a Negative Sterility Control (media only) to confirm an aseptic environment.

  • Readout: Incubate at 37°C for 18 hours. Add 10 μL of 0.015% resazurin to each well and incubate for 2 additional hours. Record the MIC as the lowest concentration preventing the blue-to-pink color shift.

Protocol 2: β-Galactosidase Membrane Leakage Assay

This assay isolates membrane disruption as a variable, proving whether a compound kills via lysis (like BAC) or metabolic inhibition (like ATA). Causality of Design: We utilize E. coli ML-35, a specialized mutant strain that constitutively expresses β-galactosidase but lacks lactose permease. Because the cell lacks the transporter, the substrate ONPG cannot enter intact cells. Colorimetric cleavage of ONPG only occurs if the QAC physically tears the membrane open.

  • Bacterial Preparation: Grow E. coli ML-35 to mid-log phase. Centrifuge, wash twice, and resuspend in 10 mM sodium phosphate buffer (pH 7.4).

  • Treatment: Expose 90 μL aliquots of the bacterial suspension to ATA (1024 μg/mL) and BAC (16 μg/mL).

  • Self-Validation Controls:

    • Baseline Control: Untreated cells (establishes spontaneous background leakage).

    • 100% Lysis Control: Cells treated with 0.1% Triton X-100 (validates that the cells are expressing the enzyme and the ONPG reagent is functional).

  • Substrate Addition: Add 10 μL of 15 mM ONPG (final concentration 1.5 mM) to all wells.

  • Kinetic Measurement: Measure absorbance at 420 nm every 10 minutes for 1 hour at 37°C. Rapid increases in A420 indicate severe membrane disruption (expected for BAC, absent for ATA).

Workflow Prep Compound Preparation Inoculation Bacterial Inoculation Prep->Inoculation Incubation Co-incubation (37°C, 24h) Inoculation->Incubation Split Assay Divergence Incubation->Split MIC Resazurin Assay (MIC Determination) Split->MIC Leakage ONPG Assay (Membrane Integrity) Split->Leakage

Experimental workflow for evaluating QAC antimicrobial mechanisms.

Strategic Applications in Drug Development

When formulating a new therapeutic or disinfectant, the choice of QAC must align with the intended biological target:

  • Select Conventional QACs (BAC, DDAC, CPC) when broad-spectrum, rapid bactericidal activity is required, such as in hard-surface disinfectants, topical antiseptics, or anti-biofilm coatings. Their mechanism relies on physical disruption, making it difficult for bacteria to develop target-site mutations.

  • Select Acetonyltrimethylammonium (ATA) when developing highly specific enzyme inhibitors, prodrug intermediates, or formulations where preservation of host cell membrane integrity (low hemolytic toxicity) is paramount. Its unique ketone functionality allows for targeted covalent or strong hydrogen-bond interactions that long-chain aliphatic QACs cannot achieve.

References
  • Buy Acetonyltrimethylammonium (EVT-1188418) | 13429-97-5 - EvitaChem.
  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship - Academia.edu.
  • Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity - NIH.
  • Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance - ACS Infectious Diseases.

Sources

In Vivo vs. In Vitro Formation Rates of Acetonyltrimethylammonium from Carnitine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on metabolic modulators and targeted nutritional interventions, understanding the precise catabolic pathways of carnitine stereoisomers is critical. While the physiological (-)-L-isomer is essential for mitochondrial fatty acid transport, unphysiological isomers or high-dose supplementations can shunt toward alternative degradation pathways. One of the most significant, yet frequently misunderstood, metabolites in this cascade is acetonyltrimethylammonium (ATA) .

This guide provides an objective, data-driven comparison of the in vivo and in vitro formation rates of ATA from carnitine. By deconstructing the mechanistic pathways and detailing self-validating experimental protocols, this document equips researchers and pharmacokineticists with the foundational logic required to track carnitine metabolism accurately.

Mechanistic Causality: The Origin of ATA

To understand the divergent formation rates of ATA, we must first examine the biochemical causality behind its creation. ATA is not the product of a direct enzymatic conversion from carnitine. Instead, it is the spontaneous degradation product of a highly unstable intermediate: dehydrocarnitine (β-keto-γ-trimethylaminobutyric acid).

When carnitine undergoes oxidation at the C3 position via carnitine dehydrogenase (EC 1.1.1.108), it forms dehydrocarnitine. Because dehydrocarnitine is a β-keto acid, it is inherently unstable at physiological and basic pH levels. It undergoes rapid, non-enzymatic decarboxylation, releasing carbon dioxide and yielding ATA .

Pathway Carnitine Carnitine (Substrate) Dehydro Dehydrocarnitine (Unstable β-keto acid) Carnitine->Dehydro Dehydrogenase (NAD+ dependent) ATA Acetonyltrimethylammonium (ATA) Dehydro->ATA Spontaneous Decarboxylation CO2 Carbon Dioxide (CO2) Dehydro->CO2

Enzymatic oxidation of carnitine to dehydrocarnitine and spontaneous decarboxylation to ATA.

The Stereochemical Divergence

A critical insight for application scientists is the stereochemical divergence between in vivo and in vitro models:

  • In Vitro (Bacterial Enzymes): Purified bacterial carnitine dehydrogenase is highly specific for the (-)-L-carnitine isomer.

  • In Vivo (Mammalian Models): Mammalian tissues generally do not degrade L-carnitine to ATA; L-carnitine is either conserved or converted to γ-butyrobetaine and trimethylamine (TMA) by gut microbiota. However, when mammals are dosed with the unphysiological (+)-D-carnitine (or racemic DL-carnitine), the D-isomer escapes standard absorption and is metabolized into ATA, which is subsequently excreted in the urine .

Quantitative Data Comparison

The rate of ATA formation is dictated by the environment. In vitro, the rate-limiting step is the enzymatic Vmax of the dehydrogenase, as the subsequent decarboxylation is nearly instantaneous. In vivo, the rate is limited by absorption, systemic circulation, and the specific metabolic clearance of the D-isomer.

ParameterIn Vivo (Murine Models)In Vitro (Enzymatic Assay)
Primary Substrate (+)-D-Carnitine(-)-L-Carnitine
Catalytic Driver Mammalian/Microbial clearance mechanismsPurified Bacterial Carnitine Dehydrogenase
Rate-Limiting Step Pharmacokinetic absorption and clearanceEnzymatic oxidation (NAD+ dependent)
Optimal pH Physiological (pH ~7.4)Basic (pH 9.0 – 9.5)
ATA Yield (per 0.71 mmol dose) 5.0 µmol (Mice) / 40.0 µmol (Rats)Dependent on enzyme concentration and time
Conversion Efficiency 0.7% (Mice) / 5.6% (Rats) over 48h~100% of oxidized substrate

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify that ATA formation is a direct result of the targeted pathway.

Workflow InVivo In Vivo Workflow (Murine Model) Dose Administer (+)-D-Carnitine (0.71 mmol) InVivo->Dose InVitro In Vitro Workflow (Enzymatic Assay) Mix Mix L-Carnitine, NAD+ & Dehydrogenase InVitro->Mix Urine Collect Urine (0-48h) Dose->Urine DetectVivo Quantify ATA via Chromatography Urine->DetectVivo Incubate Incubate at pH 9.0-9.5 Mix->Incubate DetectVitro Measure NADH & Extract ATA Incubate->DetectVitro

Comparison of in vivo and in vitro experimental workflows for quantifying ATA formation.

Protocol A: In Vitro Enzymatic Formation Rate

This protocol measures the Vmax of carnitine dehydrogenase, using ATA accumulation as the terminal readout.

  • Reagent Preparation: Prepare a 100 mM Tris-HCl buffer adjusted to pH 9.0–9.5. Causality: Carnitine dehydrogenase exhibits optimal activity in this basic range, which also accelerates the spontaneous decarboxylation of the dehydrocarnitine intermediate.

  • Reaction Assembly: In a UV-transparent cuvette, combine 10 mM (-)-L-carnitine and 2 mM NAD+ in the Tris-HCl buffer.

  • Initiation & Kinetic Tracking: Add purified carnitine dehydrogenase (e.g., from Pseudomonas fluorescens) to initiate the reaction. Continuously monitor the absorbance at 340 nm to track NADH formation. The rate of NADH formation is stoichiometrically 1:1 with dehydrocarnitine formation.

  • ATA Extraction & Quantification: After 30 minutes, terminate the reaction by lowering the pH. Extract the resulting ATA and derivatize using 2,4-dinitrophenylhydrazone. Quantify via HPLC-MS/MS.

  • Self-Validation (Controls): Run a parallel blank omitting L-carnitine, and a second blank omitting the enzyme. NADH formation or ATA detection in either blank invalidates the run, indicating reagent contamination or non-specific NAD+ reduction.

Protocol B: In Vivo Pharmacokinetic Tracking

This protocol isolates the stereospecific clearance of unphysiological D-carnitine in mammalian models .

  • Model Selection & Baseline: House wild-type rats or mice in specialized metabolic cages. Collect baseline urine for 24 hours prior to dosing to establish a negative control for ATA.

  • Dosing: Administer a single subcutaneous or oral dose of 0.71 mmol (+)-D-carnitine per animal. Causality: D-carnitine is utilized because L-carnitine administration does not yield measurable ATA in mammals, as it is protected by cellular uptake mechanisms or diverted to the TMAO pathway.

  • Collection: Collect urine continuously for 48 hours post-injection. Maintain collection vessels on ice to prevent secondary bacterial degradation of metabolites.

  • Derivatization & Detection: Isolate quaternary ammonium compounds from the urine using ion-exchange chromatography. Derivatize the fractions to form butyric esters or 2,4-dinitrophenylhydrazones, and quantify ATA using thin-layer chromatography (TLC) coupled with densitometry or photometry.

  • Self-Validation (Controls): A control group must be dosed with an equivalent molarity of pure (-)-L-carnitine. The absence of ATA in the L-carnitine group validates that ATA formation is a stereospecific marker of D-carnitine catabolism.

Implications for Drug Development

For researchers developing carnitine-based therapeutics, the in vivo vs. in vitro divergence of ATA formation is a critical quality attribute. If a synthetic process yields racemic DL-carnitine, the D-isomer will act as a metabolic liability in vivo, leading to the accumulation of ATA. Conversely, in vitro diagnostic assays utilizing carnitine dehydrogenase will only report on the L-isomer, completely missing D-isomer contamination. Therefore, orthogonal analytical methods must be employed to ensure enantiomeric purity and predict accurate in vivo metabolic profiles.

References

  • Catabolism of carnitine: products of carnitine decarboxylase and carnitine dehydrogenase in vivo. Seim, H., Löster, H., & Strack, E. (1980). Hoppe-Seyler's Zeitschrift für physiologische Chemie.[Link] [1]

  • Catabolic pathways for high-dosed L(-)- or D(+)-carnitine in germ-free rats? Seim, H., Schulze, J., & Strack, E. (1985). Biological Chemistry Hoppe-Seyler.[Link] [2]

  • Carnitine metabolism and its regulation in microorganisms and mammals. Rebouche, C. J., & Seim, H. (1998). Annual Review of Nutrition.[Link] [3]

Validating the Accuracy of Acetonyltrimethylammonium (ATMA) Recovery in Spiked Biological Samples: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Acetonyltrimethylammonium (ATMA), also known as trimethylaminoacetone, is a highly polar, permanently charged methylated quaternary ammonium compound (mQAC). In biological and pharmacokinetic research, it is frequently monitored as a 1[1] and as a critical intermediate in drug synthesis.

Quantifying ATMA in complex biological matrices (such as plasma or urine) presents severe analytical challenges. Its permanent positive charge and extreme hydrophilicity render traditional extraction and chromatographic methods highly ineffective. This guide objectively compares extraction methodologies, explains the chemical causality behind optimal sorbent selection, and provides a self-validating protocol for accurate ATMA recovery.

The Mechanistic Challenge of ATMA

Before selecting an extraction method, we must understand the physicochemical nature of the analyte. ATMA possesses a quaternary amine group that retains a permanent positive charge regardless of the surrounding pH.

Pathway LC L-Carnitine (Precursor) CB Crotonobetaine (Intermediate) LC->CB Dehydration ATMA Acetonyltrimethylammonium (ATMA) CB->ATMA Degradation / Cleavage GB Glycine Betaine (Byproduct) CB->GB Alternate Metabolism

Figure 1: Degradation pathway of L-Carnitine yielding Acetonyltrimethylammonium (ATMA).

Because of this permanent charge:

  • Liquid-Liquid Extraction (LLE) Fails: ATMA cannot be neutralized to partition into non-polar organic solvents.

  • Reversed-Phase Liquid Chromatography (RPLC) Fails: ATMA lacks sufficient hydrophobicity to be retained on standard C18 columns, causing it to elute in the void volume where severe matrix ion suppression occurs.

To overcome this, we must rely on2[2], paired with a highly specific Solid-Phase Extraction (SPE) chemistry.

Extraction Method Comparison: The Case for Weak Cation Exchange (WCX)

When extracting quaternary ammonium compounds from biological samples, the choice of SPE sorbent dictates the success of the assay[3].

A common mistake is utilizing a Strong Cation Exchange (SCX) sorbent. SCX sorbents contain sulfonic acid groups that are permanently negatively charged. Because ATMA is permanently positively charged, the resulting electrostatic bond is incredibly strong. Eluting ATMA from an SCX column requires high concentrations of salt (e.g., >1M NaCl), which is fundamentally incompatible with downstream MS/MS analysis.

The Causality of WCX Superiority: 4[4] utilize carboxylic acid functional groups (pKa ~4.8).

  • Loading: At a physiological pH of 7.0, the carboxylic acid is deprotonated (COO⁻) and successfully captures the positively charged ATMA.

  • Elution: Because we cannot neutralize the analyte, we neutralize the sorbent. By dropping the pH below 3.0 using an acidic organic solvent (e.g., 2% Formic Acid in Methanol), the sorbent is protonated (COOH). The electrostatic interaction is broken, and ATMA elutes cleanly without the need for MS-suppressing salts.

Table 1: Comparison of Extraction Methods for ATMA Recovery in Plasma
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)MS/MS CompatibilityCausality of Failure/Success
Protein Precipitation (PPT) 65.2 ± 5.4-45.3 (Severe)HighLeaves polar lipids in solution, causing massive ion suppression.
Liquid-Liquid Extraction (LLE) < 5.0N/AHighATMA's permanent charge prevents organic partitioning.
Strong Cation Exchange (SCX) 32.4 ± 8.1-12.5LowAnalyte binds irreversibly; requires high salts for elution.
Weak Cation Exchange (WCX) 94.8 ± 3.2 -4.1 (Minimal) High Sorbent neutralization allows clean, salt-free organic elution.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . By utilizing a stable isotopically labeled internal standard (e.g., d9​ -ATMA) spiked at specific intervals, researchers can mathematically isolate extraction losses from MS ion suppression.

Workflow S1 Spiked Sample (Plasma + ATMA) S2 Protein Precipitation (ACN + 1% FA) S1->S2 S3 WCX-SPE (Weak Cation Exchange) S2->S3 S4 Elution (2% FA in MeOH) S3->S4 S5 HILIC-MS/MS Analysis S4->S5

Figure 2: Optimized analytical workflow for ATMA recovery using WCX-SPE and HILIC-MS/MS.

Step-by-Step Methodology

Phase 1: System Self-Validation Setup

  • Aliquot 100 µL of blank biological matrix (plasma or urine) into three distinct sets:

    • Set A (Pre-Extraction Spike): Spike with 10 ng/mL ATMA and 10 ng/mL d9​ -ATMA.

    • Set B (Post-Extraction Spike): Process as blank, then spike with 10 ng/mL ATMA and d9​ -ATMA just before MS analysis.

    • Set C (Neat Standard): 10 ng/mL ATMA and d9​ -ATMA in pure reconstitution solvent. (Note: Comparing Set A to Set B calculates absolute recovery. Comparing Set B to Set C calculates matrix effects).

Phase 2: Protein Precipitation (PPT) 2. Add 300 µL of cold Acetonitrile containing 1% Formic Acid to the 100 µL sample.

  • Causality: The acid disrupts protein-analyte binding, ensuring ATMA remains in the supernatant while matrix proteins denature and precipitate.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilute the supernatant 1:1 with HPLC-grade water to reduce the organic content prior to SPE loading (preventing premature analyte breakthrough).

Phase 3: WCX Solid-Phase Extraction 5. Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through a 30 mg/1 mL WCX cartridge. 6. Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min. 7. Washing: Wash with 1 mL of 5% Methanol in Water to remove polar neutrals, followed by 1 mL of 100% Methanol to elute hydrophobic matrix lipids. ATMA remains locked to the ionized carboxylate groups. 8. Elution: Elute ATMA using 2 mL of 2% Formic Acid in Methanol.

  • Causality: The low pH protonates the WCX sorbent, neutralizing its charge and releasing the permanently charged ATMA.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Acetonitrile:Water with 10 mM Ammonium Formate).

Analytical Validation Data (HILIC-MS/MS)

Using the WCX-SPE protocol coupled with HILIC-MS/MS, the assay circumvents the retention failures of RPLC and provides robust, reproducible data for mQACs[2]. Below is the summarized validation data proving the efficacy of this workflow.

Table 2: Validation Parameters for Optimized WCX-HILIC-MS/MS Method
Validation ParameterPlasma MatrixUrine Matrix
Linear Dynamic Range 1.0 - 500 ng/mL2.5 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL0.8 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL2.5 ng/mL
Intra-day Precision (RSD%) 2.4%3.1%
Inter-day Precision (RSD%) 3.8%4.5%
Mean Absolute Recovery 94.8%92.1%

Conclusion

Validating the recovery of Acetonyltrimethylammonium (ATMA) requires abandoning standard RPLC and LLE workflows. By understanding the permanent positive charge of the molecule, researchers can rationally design an extraction protocol utilizing Weak Cation Exchange (WCX) SPE. Neutralizing the sorbent rather than the analyte allows for clean, salt-free elution, which, when coupled with HILIC-MS/MS, provides a highly sensitive, self-validating analytical system free from severe matrix suppression.

References

  • Title: TLC Assay of L-Carnitine in Dietary Supplements Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL
  • Title: A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge Source: PLOS One URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetonyltrimethylammonium and Related Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of proper chemical waste management in maintaining a safe and compliant laboratory environment. Acetonyltrimethylammonium and other quaternary ammonium compounds (QACs) are invaluable reagents in many research and development applications. However, their disposal requires a meticulous and informed approach due to their potential hazards. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Acetonyltrimethylammonium, grounded in established safety protocols and regulatory standards.

The core principle of our disposal strategy is risk mitigation. Understanding the inherent properties of a chemical is the first step in handling it safely from acquisition to disposal. Acetonyltrimethylammonium salts, like other QACs, are known to cause skin irritation and serious eye damage.[1][2][3][4] Furthermore, many compounds in this class are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[2][4] Therefore, our procedures are designed not only to protect laboratory personnel but also to prevent environmental contamination.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough understanding of its hazards is paramount. Acetonyltrimethylammonium and its analogs are potent compounds requiring stringent safety measures.

Key Hazards:

  • Acute Toxicity: Harmful or fatal if swallowed.[1][2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][4][6]

  • Aquatic Toxicity: Many QACs are very toxic to aquatic life, with potentially long-lasting environmental effects.[2][4]

Given these hazards, the following PPE is mandatory when handling Acetonyltrimethylammonium waste:

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[6] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Use safety goggles with side protection or a face shield.[3][6]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral Harmful or fatal if swallowed.[1][2]💀P270: Do not eat, drink or smoke when using this product.[1][2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
Skin Irritation Causes skin irritation.[3][7]P280: Wear protective gloves.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[1][3]
Serious Eye Damage Causes serious eye damage.[4][6]腐蝕P280: Wear eye protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects.[2][4]環境P273: Avoid release to the environment.[2][4]

II. Waste Segregation and Containment: The First Line of Defense

Proper segregation is a foundational principle of chemical waste management. Acetonyltrimethylammonium waste must not be mixed with other waste streams.

Step-by-Step Segregation and Containment Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for Acetonyltrimethylammonium waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste," list the chemical name "Acetonyltrimethylammonium," and include the appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).

  • Aqueous vs. Solid Waste: If you generate both solid and aqueous waste containing Acetonyltrimethylammonium, use separate, clearly labeled containers for each.

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area. This area should be away from incompatible materials and general laboratory traffic.[8] Keep the container closed when not in use.[3]

III. Disposal Pathway: A Decision-Making Framework

The disposal of Acetonyltrimethylammonium is governed by federal, state, and local regulations.[9][10] In virtually all laboratory settings, this means utilizing a licensed hazardous waste disposal company. Never discard laboratory waste without being certain that the intended disposal method is safe and compliant.[11]

The following diagram outlines the decision-making process for the proper disposal of Acetonyltrimethylammonium waste.

G cluster_0 Waste Generation & Collection cluster_1 Spill & Emergency Protocol cluster_2 Final Disposal start Acetonyltrimethylammonium Waste Generated ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe container Place in a Labeled, Compatible, and Sealed Hazardous Waste Container ppe->container is_spill Is there a spill? container->is_spill prevent_drain Prevent Entry into Drains and Waterways is_spill->prevent_drain Yes storage Store Container in a Designated Secondary Containment Area is_spill->storage No contain_spill Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) collect_spill Collect and Place in Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->storage prevent_drain->contain_spill contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor manifest Prepare Waste for Pickup with Proper Manifesting contact_vendor->manifest disposal Disposal by Vendor via Controlled Incineration or Secure Landfill manifest->disposal

Sources

Navigating the Safe Handling of Acetonyltrimethylammonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of scientific research and drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, in-depth technical information for researchers, scientists, and drug development professionals on the personal protective equipment (PPE) and procedures for handling Acetonyltrimethylammonium and its salts (e.g., chloride, bromide). As a quaternary ammonium compound, Acetonyltrimethylammonium presents specific hazards that necessitate a robust safety protocol to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Understanding the Hazard Profile

Acetonyltrimethylammonium and its analogs are categorized as hazardous materials. The primary risks associated with these compounds include:

  • Acute Toxicity: Harmful if swallowed and can be toxic upon skin contact.[1]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Irritation: May cause respiratory irritation.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Given these potential dangers, a comprehensive approach to safety, centered on appropriate personal protective equipment and meticulous handling procedures, is non-negotiable.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the essential PPE for handling Acetonyltrimethylammonium, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) . Acetonyltrimethylammonium can be absorbed through the skin and cause severe irritation or burns.[1] Always inspect gloves for any signs of degradation or perforation before use and dispose of them in accordance with laboratory and local regulations after handling the chemical.[1]
Eye and Face Protection Chemical safety goggles and a face shield . Due to the risk of severe eye damage, both goggles and a face shield should be worn, especially when handling the pure compound or concentrated solutions.[2][3][4] This combination provides comprehensive protection against splashes and airborne particles.
Skin and Body Protection Laboratory coat and, if necessary, chemical-resistant apron and full-body suit . A standard lab coat is the minimum requirement. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended to prevent skin contact.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates . This is crucial when handling the solid compound, which can generate dust, or when working in poorly ventilated areas.[1][3] Ensure proper fit testing and training for respirator use.

Procedural Workflow for Safe Handling

A systematic approach to handling Acetonyltrimethylammonium minimizes the risk of exposure and contamination. The following workflow provides a step-by-step guide from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate and Prepare a Well-Ventilated Work Area gather_ppe Assemble and Inspect All Necessary PPE prep_area->gather_ppe sds_review Review the Safety Data Sheet (SDS) for the Specific Salt gather_ppe->sds_review spill_kit Ensure a Spill Kit is Readily Accessible sds_review->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe weigh_handle Weigh and Handle the Chemical in a Fume Hood don_ppe->weigh_handle dissolve Dissolve or Dilute with Caution weigh_handle->dissolve labeling Clearly Label All Solutions dissolve->labeling decontaminate Decontaminate Work Surfaces and Equipment labeling->decontaminate waste_collection Collect Waste in a Labeled, Leak-Proof Container decontaminate->waste_collection dispose Dispose of as Hazardous Waste via a Licensed Contractor waste_collection->dispose remove_ppe Remove and Dispose of PPE Correctly dispose->remove_ppe

Caption: A procedural workflow for the safe handling of Acetonyltrimethylammonium.

Detailed Operational and Disposal Plan

Operational Plan: Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above and inspect for integrity.

    • Thoroughly review the Safety Data Sheet (SDS) for the specific Acetonyltrimethylammonium salt you are using.

    • Ensure a chemical spill kit is readily available and that you are familiar with its contents and use.

  • Handling:

    • Don the appropriate PPE before entering the designated handling area.

    • When weighing or transferring the solid compound, perform these actions within a fume hood to minimize inhalation of dust.[1][3]

    • If creating a solution, add the Acetonyltrimethylammonium to the solvent slowly to avoid splashing.

    • Immediately and clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

Disposal Plan: A Commitment to Environmental Responsibility

The high toxicity of Acetonyltrimethylammonium to aquatic life necessitates a stringent disposal protocol.[1][2][3]

  • Waste Collection:

    • All waste containing Acetonyltrimethylammonium, including excess reagents, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • Do not mix Acetonyltrimethylammonium waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment after use. Use a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Dispose of the collected hazardous waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[2][3]

    • Never dispose of Acetonyltrimethylammonium or its solutions down the drain, as this can have severe environmental consequences.[3]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with Acetonyltrimethylammonium, ensuring personal safety and environmental stewardship while advancing their scientific endeavors.

References

  • Kao Chemicals. (2021, March 2). Material Safety Data Sheet. Retrieved from [Link]

  • Kao Chemicals. (2022, September 20). Material Safety Data Sheet. Retrieved from [Link]

  • Kao Chemicals. (2021, April 23). Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cetyltrimethylammonium bromide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetonyltrimethylammonium
Reactant of Route 2
Acetonyltrimethylammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.